2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Description
Properties
IUPAC Name |
2-(5,6-dimethoxypyridin-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-11-8-10(6-7-16(3,4)5)9-13-12(11)15-2/h8-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNDGRWJNLKLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C#C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225114 | |
| Record name | 2,3-Dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-88-2 | |
| Record name | 2,3-Dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous natural products and pharmaceuticals. The introduction of an ethynyl group, particularly a trimethylsilyl (TMS)-protected ethynyl group, at the 5-position of a 2,3-dimethoxypyridine ring creates a versatile intermediate, 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine. This compound serves as a valuable building block for the synthesis of more complex molecules. The dimethoxy substituents modulate the electronic properties of the pyridine ring, influencing its reactivity and biological activity. The TMS-ethynyl moiety offers a handle for further chemical transformations, such as desilylation to the terminal alkyne followed by click chemistry or further cross-coupling reactions. Substituted ethynylpyridines have shown promise in drug discovery, with analogs exhibiting activity as dopamine transporter inhibitors and allosteric SHP2 inhibitors, highlighting the potential of this class of compounds in developing novel therapeutics.[1][2]
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering insights into the underlying chemical principles and a detailed experimental protocol.
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4]
In this specific synthesis, the key precursors are a 5-halo-2,3-dimethoxypyridine (preferably 5-bromo- or 5-iodo-2,3-dimethoxypyridine for higher reactivity) and trimethylsilylacetylene (TMSA). The reaction is typically carried out in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt like copper(I) iodide, and an amine base such as triethylamine or diisopropylamine, which also serves as the solvent or co-solvent.
Mechanistic Insights into the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
The palladium(0) catalyst undergoes oxidative addition with the aryl halide (5-halo-2,3-dimethoxypyridine) to form a palladium(II) complex. Simultaneously, in the copper cycle, the terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the acetylenic ligand to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired product, this compound, and regenerates the palladium(0) catalyst.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Synthesis of the Precursor: 5-Bromo-2,3-dimethoxypyridine
The synthesis of the starting material, 5-bromo-2,3-dimethoxypyridine, can be achieved from commercially available 2,3-diamino-5-bromopyridine through a two-step process involving diazotization followed by methoxylation. A more direct approach starts from 2,3-dihydroxypyridine, which can be brominated and subsequently methylated. For the purpose of this guide, we will assume the availability of 5-bromo-2,3-dimethoxypyridine.
Sonogashira Coupling: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2,3-dimethoxypyridine | ≥97% | Commercially Available |
| Trimethylsilylacetylene (TMSA) | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Copper(I) Iodide (CuI) | 99.995% | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aqueous ammonium chloride | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2,3-dimethoxypyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization Data
Expected Characterization Data:
| Technique | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the trimethylsilyl protons (singlet, ~0.25 ppm, 9H), two methoxy groups (singlets, ~3.9-4.1 ppm, 6H), and two aromatic protons on the pyridine ring (doublets or singlets, ~7.5-8.5 ppm, 2H). |
| ¹³C NMR | Signals for the trimethylsilyl carbons ( ~0 ppm), methoxy carbons (~55-60 ppm), the two acetylenic carbons (~90-105 ppm), and the five carbons of the pyridine ring, with the carbon attached to the ethynyl group appearing at a characteristic downfield shift. |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 235, with characteristic fragmentation patterns including the loss of a methyl group (M-15) and the trimethylsilyl group (M-73). |
| FT-IR (KBr) | Characteristic absorption bands for the C≡C stretch (~2150 cm⁻¹), C-H stretches of the aromatic ring and methyl groups, and C-O stretches of the methoxy groups. |
Conclusion and Future Outlook
This technical guide has outlined a robust and reliable method for the synthesis of this compound via a Sonogashira cross-coupling reaction. The detailed experimental protocol, coupled with an understanding of the reaction mechanism, provides a solid foundation for researchers to produce this valuable synthetic intermediate. The provided characterization data, based on analogous structures, offers a benchmark for product verification.
The versatility of the TMS-ethynyl group opens up numerous avenues for further synthetic transformations, making this compound a key building block in the development of novel pharmaceuticals and functional materials. The exploration of its utility in the synthesis of biologically active molecules, particularly in the context of neurological disorders and oncology, represents a promising area for future research.
References
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Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Supporting Information - Wiley-VCH. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU Scholars. Retrieved January 19, 2026, from [Link]
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Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. (2004). PubMed. Retrieved January 19, 2026, from [Link]
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Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. (1986). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 19, 2026, from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 19, 2026, from [Link]
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Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed. Retrieved January 19, 2026, from [Link]
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
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Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and... (2010). PubMed. Retrieved January 19, 2026, from [Link]
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3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
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Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024, December 5). PubMed. Retrieved January 19, 2026, from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine, a key heterocyclic building block for research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical calculations with field-proven analytical methodologies. It delves into the structural, spectroscopic, solubility, and stability characteristics of the molecule, offering not just data, but the strategic rationale behind its characterization. The guide includes detailed, self-validating experimental protocols for purity, solubility, and stability assessment, ensuring readers can confidently integrate this compound into their workflows.
Introduction and Strategic Importance
This compound is a highly functionalized pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structure incorporates three key features that dictate its chemical behavior and utility:
-
A Pyridine Core: A foundational scaffold in numerous pharmaceuticals, the nitrogen atom imparts basicity, influences solubility, and provides a potential coordination site for metal catalysts.[1]
-
Electron-Donating Methoxy Groups: Positioned at the 2- and 3-positions, these groups modulate the electron density of the aromatic ring, influencing its reactivity in substitution reactions and its metabolic stability.
-
A Trimethylsilyl (TMS)-Protected Alkyne: This functional group is a cornerstone of modern organic synthesis. The TMS group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for versatile transformations such as Sonogashira cross-coupling, click chemistry, and protiodesilylation to reveal the terminal alkyne for further functionalization.[2][3]
Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use, enabling rational design of reaction conditions, formulation strategies, and analytical methods. This guide provides the necessary framework for that understanding.
Chemical Identity and Structural Properties
Accurate identification is the bedrock of reproducible science. The core structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2,3-dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyridine | [4] |
| CAS Number | 1171919-88-2 | [4] |
| Molecular Formula | C₁₂H₁₇NO₂Si | [5] |
| Molecular Weight | 235.35 g/mol | [5] |
| Canonical SMILES | COC1=CC(C#C(C)C)=CN=C1OC | [4] |
| InChI Key | KDNDGRWJNLKLHR-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [5] |
| Purity (Typical) | >95% | [4] |
Calculated Physicochemical Parameters and Interpretation
Computational models provide valuable predictive insights into a molecule's behavior, guiding experimental design and anticipating its pharmacokinetic profile.
| Parameter | Calculated Value | Interpretation & Significance | Source |
| LogP (Octanol/Water) | 2.9271 | This value indicates a moderate degree of lipophilicity ("fat-loving"). The molecule is expected to have good solubility in organic solvents and partition favorably into lipid membranes, a key consideration in drug design. | [4] |
| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Nitrogen) | The presence of three hydrogen bond acceptors suggests the molecule can interact with protic solvents and biological targets (e.g., protein active sites) through hydrogen bonding, influencing its solubility and binding affinity. | [4] |
Experimental Properties and Characterization Strategy
While calculations are predictive, experimental data provides definitive characterization. This section outlines the key experimental properties and the rationale for their analysis.
Solubility Profile
The solubility of a compound dictates its utility in both reaction chemistry and biological assays. While specific experimental data for this compound is not publicly available, an anticipated profile can be derived from its constituent parts.
-
Aqueous Solubility: Expected to be low. The pyridine nitrogen offers some polarity, but the lipophilic character of the dimethoxy-aromatic system and the large trimethylsilyl group (LogP ≈ 2.9) will likely dominate, limiting solubility in water and aqueous buffers.[4]
-
Organic Solvent Solubility: Expected to be high. The molecule should be freely soluble in a wide range of common organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Pyridine itself is miscible with most organic solvents.[6]
Causality Behind Experimental Choice: A systematic solubility assessment is critical before proceeding with synthesis or screening. Determining solubility in a range of solvents from nonpolar (e.g., hexanes) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) provides a comprehensive map for downstream applications. See Section 6.1 for a detailed protocol.
Chemical Stability
Stability assessment is crucial for defining storage conditions, reaction compatibility, and shelf-life. The primary point of chemical lability in this molecule is the silicon-carbon bond of the silylalkyne.
-
Stability to Acid/Base: The trimethylsilyl group is known to be labile under both strong acidic and basic conditions. It is particularly susceptible to cleavage by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) and can be removed with bases like potassium carbonate in methanol.[2] The pyridine ring itself is basic and will be protonated in acidic media.[6]
-
Thermal Stability: The compound is expected to be thermally stable under typical laboratory conditions.
-
Oxidative/Reductive Stability: The pyridine ring and alkyne can be susceptible to certain strong oxidizing or reducing agents, but are generally stable under common synthetic conditions.
Trustworthiness Through Self-Validation: A robust stability study involves challenging the compound under stressed conditions (e.g., elevated temperature, extreme pH) and monitoring its degradation over time using a validated, stability-indicating HPLC method. This ensures that any observed degradation is real and not an analytical artifact. See Section 6.3 for a protocol.
Spectroscopic and Analytical Signature
Unambiguous structural confirmation relies on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two singlets for the non-equivalent methoxy groups (OCH₃), a singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃), and two distinct signals in the aromatic region for the protons on the pyridine ring.
-
¹³C NMR: Key signals would confirm the presence of the alkyne carbons (C≡C), the aromatic carbons of the pyridine ring, the methoxy carbons, and the trimethylsilyl carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should reveal a prominent molecular ion peak [M+H]⁺ corresponding to the compound's mass (235.35).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C≡C alkyne stretch (typically weak for silyl-capped alkynes), C-O stretches from the methoxy groups, and aromatic C-H and C=N/C=C stretches from the pyridine ring.
-
Chromatographic Purity (HPLC/GC): Due to its moderate polarity and good solubility in organic solvents, reverse-phase HPLC is the ideal method for purity assessment.[7] Gas chromatography (GC) could also be employed, as pyridine derivatives are amenable to this technique.[8][9] See Section 6.2 for a detailed HPLC protocol.
The following diagram illustrates a standard workflow for the comprehensive characterization of the title compound.
Caption: Figure 1: General Analytical Characterization Workflow.
Key Reactivity and Stability Considerations
The utility of this compound as a synthetic intermediate is governed by the reactivity of its functional groups. The diagram below summarizes the key chemical transformations and stability liabilities.
Caption: Figure 2: Key Reactivity and Stability Map.
This map highlights the synthetic versatility centered on the silylalkyne group, which can either be removed to yield a terminal alkyne or used directly in cross-coupling reactions. It also notes the basicity of the pyridine core, which will react with acids.
Experimental Protocols
The following protocols provide robust, step-by-step methods for characterizing the title compound.
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the kinetic solubility of the compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology Rationale: This method relies on creating a supersaturated stock solution in DMSO and then diluting it into an aqueous buffer. The resulting precipitation is allowed to equilibrate, and the concentration of the soluble compound remaining in the supernatant is quantified by HPLC. This mimics conditions often found in high-throughput screening.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dilution: In a 96-well plate or microcentrifuge tube, add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4).
-
Spiking: Add 2 µL of the 10 mM DMSO stock solution to the PBS. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Equilibration: Seal the plate/tube and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated compound.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Analyze the supernatant by a calibrated HPLC-UV method (see Protocol 6.2) against a standard curve prepared by diluting the 10 mM DMSO stock in a 50:50 acetonitrile:water mixture.
-
Calculation: The concentration determined from the standard curve represents the kinetic solubility of the compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To establish a reliable reverse-phase HPLC method for determining the purity of the compound.
Methodology Rationale: Reverse-phase chromatography is chosen due to the compound's lipophilic nature. A gradient elution ensures that any potential impurities with different polarities are well-resolved from the main peak. UV detection is suitable as the pyridine ring is a chromophore.
Procedure:
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 acetonitrile:water.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3: Stability Assessment via Forced Degradation
Objective: To assess the stability of the compound under acidic, basic, and oxidative stress conditions.
Methodology Rationale: This protocol intentionally exposes the compound to harsh conditions to identify potential degradation pathways and to confirm that the analytical method (Protocol 6.2) is "stability-indicating" (i.e., can separate degradants from the parent peak).
Procedure:
-
Sample Preparation: Prepare separate solutions of the compound (~100 µg/mL) in:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Control: 50:50 Acetonitrile:Water
-
-
Incubation:
-
Store one set of samples at room temperature for 24 hours.
-
Store a second set at 60 °C for 24 hours.
-
-
Neutralization (for acidic/basic samples): Before injection, neutralize the acidic samples with an equimolar amount of NaOH and the basic samples with HCl.
-
Analysis: Inject all samples (including the t=0 control) onto the HPLC system using the method described in Protocol 6.2.
-
Evaluation: Compare the chromatograms. Note any new peaks (degradants) and the decrease in the main peak area relative to the control. The method is considered stability-indicating if the degradant peaks are baseline-resolved from the parent compound peak.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a valuable and versatile tool for chemical synthesis and drug discovery. Its moderate lipophilicity, predictable stability profile centered on the silylalkyne moiety, and clear spectroscopic signature allow for its confident application in research. The protocols provided in this guide offer a robust framework for its analysis, ensuring quality control and reproducible results. By understanding and applying these principles, researchers can fully leverage the synthetic potential of this important heterocyclic building block.
References
- Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data. [Source not directly used for data, but for general context on pyridine solubility]
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- Agilent Technologies, Inc. (2011).
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- 2a biotech. (n.d.). This compound.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Source provides general procedures for Sonogashira coupling and NMR.]
- The Royal Society of Chemistry. (n.d.). Supporting Information for -. [Source provides general procedures for Sonogashira coupling and NMR.]
- The Royal Society of Chemistry. (n.d.). Supporting information.
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- Santa Cruz Biotechnology. (n.d.). This compound.
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- American Chemical Society. (n.d.).
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Anomaly in Chemical Identifier: CAS Number 1189499-91-9
Initial investigations to profile the chemical entity designated by CAS number 1189499-91-9 have revealed that this identifier does not correspond to a recognized or publicly indexed chemical substance. Comprehensive searches across multiple chemical databases and scientific literature have failed to associate this number with a specific molecular structure, set of chemical properties, or commercial supplier.
The inquiry into the properties, suppliers, and applications of a compound with the CAS number 1189499-91-9 could not be completed as the foundational step of identifying the chemical substance itself yielded no conclusive results. A valid CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, enabling clear and unambiguous identification in research, industry, and regulatory contexts.
Our search for information related to this specific CAS number returned a variety of unrelated and non-chemical results, including:
-
Product and part numbers: The numerical sequence "1189499" was identified as a product code for an airbrake component, which is not a chemical substance.[1]
-
Safety Data Sheets (SDS) for mixtures: The number appeared in the context of various safety data sheets for products such as epoxy putty, paints, and other chemical mixtures.[2][3][4][5] However, in these documents, the number was not listed as a CAS identifier for any of the constituent ingredients.
-
Unrelated patents: A patent concerning the synthesis of a THC glucuronide was also retrieved, but it does not contain any mention of the CAS number 1189499-91-9.[6]
This lack of a defined chemical entity for the provided CAS number makes it impossible to generate the requested in-depth technical guide. Key information such as molecular formula, molecular weight, physical and chemical properties, safety and handling protocols, and lists of suppliers are all contingent on the existence of a specific, identifiable chemical compound.
It is crucial to verify the validity of a CAS number before initiating in-depth research or procurement activities. The CAS number 1189499-91-9 appears to be an erroneous or non-existent identifier. We recommend cross-referencing with other identifiers such as the chemical name, IUPAC name, or SMILES string to ascertain the correct CAS number for the compound of interest. Without a valid chemical identifier, a meaningful exploration of its scientific and commercial landscape cannot be undertaken.
For further investigation, it is advised to:
-
Double-check the source of the CAS number for any typographical errors.
-
Consult a comprehensive chemical database (e.g., SciFinder, Reaxys) with alternative identifiers if available.
-
If the compound is novel, it may not yet have an assigned CAS number.
Until a valid CAS number for a specific chemical substance is provided, no further information regarding its properties, suppliers, or potential applications can be furnished.
Sources
The Role of 2,3-Dimethoxy Substituents in Pyridine Reactivity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged heterocycle in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in hydrogen bonding. The functionalization of the pyridine ring is a critical aspect of molecular design, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. The introduction of substituents, such as methoxy groups, profoundly alters the reactivity of the pyridine core. This guide provides an in-depth analysis of the role of 2,3-dimethoxy substituents in modulating the reactivity of the pyridine ring, offering insights for researchers engaged in the synthesis and development of novel pyridine-based molecules.
Fundamental Electronic and Steric Influence of 2,3-Dimethoxy Substituents
The reactivity of the 2,3-dimethoxypyridine system is governed by a complex interplay of electronic and steric effects imparted by the two adjacent methoxy groups and the inherent properties of the pyridine nitrogen.
Electronic Effects
The two methoxy groups at the C2 and C3 positions exert both inductive and resonance effects, which collectively modulate the electron density of the pyridine ring.
-
Inductive Effect (-I): The oxygen atoms of the methoxy groups are more electronegative than carbon, leading to a withdrawal of electron density from the pyridine ring through the sigma bond framework. This effect is particularly pronounced for the 2-methoxy group, which can influence the basicity of the adjacent pyridine nitrogen. The pKa of 2-methoxypyridine's conjugate acid is 3.06, significantly lower than that of pyridine (5.23), indicating a reduction in basicity due to the inductive electron-withdrawing effect of the ortho-methoxy group.[1]
-
Resonance Effect (+M): The lone pairs on the oxygen atoms can be delocalized into the pyridine ring's π-system. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the methoxy groups. In the case of 2,3-dimethoxypyridine, this effect enriches the electron density at C4 and C6.
The net electronic influence is a combination of these opposing effects. The resonance donation generally outweighs the inductive withdrawal, leading to an overall activation of the ring towards certain reactions, particularly those involving electrophiles.
Steric Effects
The presence of two adjacent methoxy groups introduces significant steric bulk on one side of the pyridine ring. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of bulky reagents to the C2, C3, and C4 positions. Furthermore, the 2-methoxy group can sterically shield the lone pair of the pyridine nitrogen, which can affect its ability to act as a base or a ligand.[1]
Reactivity in Electrophilic Aromatic Substitution (SEAr)
The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution (SEAr) compared to benzene. The electron-donating nature of the 2,3-dimethoxy substituents, however, activates the ring, making SEAr more feasible. The directing influence of these groups, combined with the deactivating effect of the protonated pyridine nitrogen under strongly acidic conditions, dictates the regiochemical outcome.
While comprehensive studies on a wide range of SEAr reactions on 2,3-dimethoxypyridine are not extensively documented, evidence from bromination reactions points towards a preferred substitution pattern. The synthesis of 5-bromo-2,3-dimethoxypyridine indicates that electrophilic attack occurs at the C5 position.[2]
Logical Rationale for C5-Substitution:
-
Electronic Directing Effects: The 2-methoxy group directs ortho (C3, occupied) and para (C5). The 3-methoxy group directs ortho (C2 and C4) and para (C6). The positions activated by resonance are C4, C5, and C6.
-
Steric Hindrance: The C4 position is sterically hindered by the adjacent C3-methoxy group.
-
Influence of Pyridine Nitrogen: Under acidic conditions, the pyridine nitrogen is protonated, becoming a powerful deactivating group, which disfavors substitution at the ortho (C2, C6) and para (C4) positions.
Considering these factors, the C5 position emerges as the most electronically favored and sterically accessible site for electrophilic attack.
Caption: Directing influences on electrophilic substitution of 2,3-dimethoxypyridine.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[1][3][4] The presence of electron-donating methoxy groups at C2 and C3 would be expected to decrease the ring's electrophilicity and thus slow down SNAr reactions compared to an unsubstituted or electron-withdrawn pyridine.
For SNAr to occur, a good leaving group is typically required. While a methoxy group is generally a poor leaving group, nucleophilic displacement of a methoxy group on a pyridine ring can be achieved under forcing conditions or if the ring is sufficiently activated by other electron-withdrawing groups. More commonly, SNAr on a 2,3-dimethoxypyridine scaffold would involve the displacement of a better leaving group, such as a halide, at an activated position (C4, C5, or C6). For instance, the bromine atom in 5-bromo-2,3-dimethoxypyridine serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism but highlight the utility of having a leaving group on the ring.[2]
Directed Ortho-Metalation (DoM): A Powerful Functionalization Strategy
One of the most significant roles of the 2,3-dimethoxy substituents is their ability to direct regioselective C-H bond activation via directed ortho-metalation (DoM). In this powerful synthetic strategy, a strong base, typically an organolithium reagent, deprotonates the most acidic proton on the ring, guided by coordination to a directing metalation group (DMG). Both the pyridine nitrogen and methoxy groups can act as DMGs.
In the case of 2,3-dimethoxypyridine, the interplay between the two methoxy groups and the pyridine nitrogen leads to highly regioselective lithiation at the C4 position . The lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Caption: Workflow for the directed ortho-metalation of 2,3-dimethoxypyridine.
Experimental Protocol: Directed Lithiation and Substitution of 2,3-Dimethoxypyridine
The following is a general procedure for the C4-functionalization of 2,3-dimethoxypyridine based on established literature.
Materials:
-
2,3-Dimethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzaldehyde, deuterium chloride, cyanogen bromide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-dimethoxypyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the resulting solution at 0 °C for the specified time (typically 1-2 hours) to ensure complete formation of the lithiated intermediate.
-
Add the chosen electrophile (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-2,3-dimethoxypyridine.
Representative Results of C4-Functionalization
The following table summarizes the results of the directed lithiation of 2,3-dimethoxypyridine followed by quenching with various electrophiles.
| Electrophile | Reagent | Product (E) | Yield (%) |
| Deuterium Chloride | DCl | -D | 99 |
| Benzaldehyde | PhCHO | -CH(OH)Ph | 71 |
| Cyanogen Bromide | BrCN | -Br | 60 |
| Trimethyl borate | B(OMe)₃ | -B(OH)₂ | 64 |
Data sourced from Heterocycles, Vol. 91, No. 3, 2015.
Physicochemical and Spectroscopic Properties
The 2,3-dimethoxy substituents significantly influence the physicochemical and spectroscopic properties of the pyridine ring.
Table of Physicochemical Properties
| Property | Value/Description |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol [5] |
| Appearance | Not available |
| Boiling Point | 98-100 °C at 16 mmHg |
| pKa (conjugate acid) | Estimated to be between that of 2-methoxypyridine (3.06) and pyridine (5.23). The additional electron-donating 3-methoxy group likely increases the basicity relative to 2-methoxypyridine. |
Spectroscopic Data:
-
¹H NMR: Three aromatic protons would be observed in the region of δ 6.5-8.0 ppm, with distinct coupling patterns. Two singlets for the methoxy groups would appear in the upfield region, typically around δ 3.8-4.0 ppm.
-
¹³C NMR: Five signals for the pyridine ring carbons and two signals for the methoxy carbons would be expected. The carbons bearing the methoxy groups (C2 and C3) would be significantly shifted downfield due to the deshielding effect of the oxygen atoms.
Conclusion
The 2,3-dimethoxy substituents play a multifaceted role in governing the reactivity of the pyridine ring. Their electron-donating resonance effect activates the ring towards electrophilic substitution, with a strong directing preference for the C5 position. Conversely, they decrease the ring's susceptibility to nucleophilic attack. Most significantly, they serve as powerful directing groups in ortho-metalation, enabling highly regioselective functionalization at the C4 position, a site that is often difficult to access through other synthetic methods. A thorough understanding of these electronic and steric influences is paramount for researchers and drug development professionals aiming to leverage the 2,3-dimethoxypyridine scaffold in the design and synthesis of novel, functional molecules.
References
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PubChem. (n.d.). 2,3-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Murphy, R. A., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 632–635. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
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Chemistry LibreTexts. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
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ResearchGate. (2016, January 8). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][6]pyridine-1,3-diones. Retrieved from [Link]
-
YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
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AOBChem USA. (n.d.). 2,3-Dimethoxypyridine. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (1968). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. Retrieved from [Link]
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ChemWhat. (n.d.). 2,3-Dimethoxypyridine CAS#: 52605-97-7; ChemWhat Code: 13109. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the .... Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Retrieved from [Link]
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Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]
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PubMed Central. (n.d.). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3. Retrieved from [Link]
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University of Bath's research portal. (2011, December 7). Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (n.d.). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Retrieved from [Link]
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The Ascendancy of Substituted Ethynylpyridines in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Strategic Incorporation of the Ethynylpyridine Moiety
In the intricate tapestry of medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic scaffold, gracing a significant portion of FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and facile functionalization have cemented its status as a privileged structure.[1] The strategic introduction of an ethynyl group onto this versatile scaffold gives rise to a class of compounds – substituted ethynylpyridines – that have demonstrated profound potential across a spectrum of therapeutic areas. This guide delves into the core principles and practical applications of substituted ethynylpyridines, offering a technical narrative for researchers, scientists, and drug development professionals. We will explore their synthesis, delve into their roles as kinase inhibitors in oncology, modulators of neuronal receptors in neurodegenerative diseases, and novel agents in antiviral research, all while underscoring the chemical rationale that drives their design and application.
I. The Synthetic Cornerstone: The Sonogashira Coupling
The construction of the C(sp²)-C(sp) bond is the linchpin in the synthesis of ethynylpyridines. The Sonogashira cross-coupling reaction has emerged as the preeminent method for this transformation, prized for its mild reaction conditions and broad functional group tolerance.[2][3] This palladium-catalyzed reaction, in concert with a copper(I) co-catalyst, efficiently couples terminal alkynes with aryl or vinyl halides.[2][3]
Underlying Principles of Experimental Design:
The choice of reagents and conditions in a Sonogashira coupling is dictated by the specific substrates and desired outcome. The reactivity of halopyridines follows the order I > Br > Cl.[4] While iodopyridines offer the highest reactivity, allowing for milder conditions, their cost and availability can be a consideration. Chloropyridines, though less reactive, are often more economical starting materials. The selection of the palladium catalyst and its associated ligands is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling). The amine base not only neutralizes the hydrogen halide formed during the reaction but also plays a role in the catalytic cycle.
Experimental Protocol: Synthesis of a Model 2-Ethynylpyridine Derivative
This protocol outlines a general procedure for the Sonogashira coupling of a 2-halopyridine with a terminal alkyne.
Materials:
-
2-Bromopyridine (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (TEA) (2 equivalents)
-
Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-ethynylpyridine derivative.[5]
Self-Validation: The success of the reaction is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry) of the purified product, which should show the characteristic signals of the coupled product and the absence of starting materials.
II. Therapeutic Vistas: Applications in Disease-Modifying Agents
The unique structural and electronic features of substituted ethynylpyridines have positioned them as powerful pharmacophores in several key therapeutic areas.
A. Oncology: A New Generation of Kinase Inhibitors
Kinase inhibitors have revolutionized cancer therapy by targeting the signaling pathways that drive tumor growth and proliferation. The ethynylpyridine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site
Many ethynylpyridine-based kinase inhibitors function by competitively binding to the ATP-binding site of the kinase domain of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8][9][10] This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[6][9][10]
Case Studies: Erlotinib and Gefitinib
Two prominent examples of ethynylpyridine-containing drugs are Erlotinib (Tarceva) and Gefitinib (Iressa), both of which are EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[7][8][11][12][13] The ethynyl group in these molecules plays a crucial role in their binding affinity and selectivity.
| Compound | Target | Indications | Mechanism of Action |
| Erlotinib (Tarceva) | EGFR | Non-small cell lung cancer, Pancreatic cancer | Reversible inhibitor of the EGFR tyrosine kinase, competing with ATP for the binding site.[7][11][13] |
| Gefitinib (Iressa) | EGFR | Non-small cell lung cancer | Reversible inhibitor of the EGFR tyrosine kinase, competing with ATP for the binding site.[8][12] |
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for inhibitors like Erlotinib and Gefitinib.
Caption: EGFR signaling cascade and inhibition by ethynylpyridine-based drugs.
B. Neurodegenerative Diseases: Modulating Nicotinic Acetylcholine Receptors
Substituted ethynylpyridines have also emerged as promising therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[14] A key target in this area is the nicotinic acetylcholine receptor (nAChR).
Mechanism of Action: Agonism at nAChRs
Certain ethynylpyridine derivatives act as selective agonists at specific subtypes of nAChRs, such as the α4β2 subtype.[15][16] Activation of these receptors can lead to the release of neurotransmitters like dopamine and acetylcholine in the brain, which are depleted in neurodegenerative conditions.[15][16][17] This modulation of neurotransmitter release can potentially alleviate some of the cognitive and motor deficits associated with these diseases.[15][16][17] Furthermore, sustained stimulation of nAChRs can trigger intracellular signaling pathways, such as the PI3K-Akt pathway, leading to neuroprotective effects.[18]
Case Study: Altinicline (SIB-1508Y)
Altinicline is a selective α4β2 nAChR agonist that has been investigated in clinical trials for Parkinson's disease.[15][16] Although it did not demonstrate significant antiparkinsonian effects in those trials, it serves as a valuable chemical probe for understanding the role of nAChRs in the brain and as a lead compound for the development of new neuroprotective agents.[15][16]
Signaling Pathway: nAChR-Mediated Neuroprotection
The diagram below illustrates how nAChR activation can lead to neuroprotective outcomes.
Caption: Role of PIKfyve in endosomal trafficking and its inhibition.
III. The Ethynyl Group as a Bioisostere
A key concept in the design of ethynylpyridine-based drugs is the use of the ethynyl group as a bioisostere. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. The ethynyl group can serve as a non-classical bioisostere for a variety of functional groups, offering several advantages in drug design, such as modulating physicochemical properties and improving metabolic stability.
IV. Pharmacokinetics and ADME Properties
The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. [19][20][21]In vitro ADME assays are crucial in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. [8][22][23][24][25] Key ADME Parameters for Ethynylpyridine Derivatives:
| Parameter | Description | Importance |
| Solubility | The ability of a compound to dissolve in a solvent. | Affects oral absorption and formulation. |
| Permeability | The ability of a compound to cross biological membranes. | Crucial for absorption and distribution to target tissues. |
| Metabolic Stability | The resistance of a compound to metabolism by enzymes (e.g., cytochrome P450s). | Determines the half-life and duration of action of a drug. |
| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Influences the free concentration of the drug available to exert its effect. |
V. Clinical Development Landscape
The journey of a promising ethynylpyridine derivative from the laboratory to the clinic involves a series of rigorous clinical trials. [1][26][27][28][29]These trials are typically conducted in four phases, each with a specific objective.
Phases of Clinical Trials:
-
Phase I: Small-scale trials to assess the safety, dosage, and side effects in a small group of healthy volunteers or patients. [1][26][27][28][29]* Phase II: Larger trials to evaluate the efficacy of the drug and further assess its safety in patients with the target condition. [1][26][27][28][29]* Phase III: Large-scale, multicenter trials to confirm the efficacy, monitor side effects, and compare the new drug to existing treatments. [1][26][27][28][29]* Phase IV: Post-marketing studies to gather additional information on the drug's long-term safety and effectiveness. [1] Several ethynylpyridine-based compounds have progressed through various stages of clinical development, highlighting the therapeutic potential of this chemical class.
VI. Future Perspectives and Challenges
The field of substituted ethynylpyridines in medicinal chemistry is vibrant and continues to expand. Future research will likely focus on:
-
Exploring New Therapeutic Targets: Expanding the application of ethynylpyridines to other disease areas and molecular targets.
-
Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing novel ethynylpyridine derivatives that can overcome acquired resistance to existing therapies.
-
Advanced Drug Delivery Systems: Utilizing innovative drug delivery technologies to enhance the bioavailability and targeted delivery of ethynylpyridine-based drugs.
Despite their promise, challenges remain, including the potential for off-target toxicities and the development of drug resistance. Continued interdisciplinary collaboration between chemists, biologists, and clinicians will be essential to fully realize the therapeutic potential of this remarkable class of compounds.
References
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- 17. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Technical Guide to the Computational Modeling of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the computational modeling of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine, a molecule of significant interest in medicinal chemistry. Pyridine scaffolds are prevalent in a vast number of FDA-approved drugs, highlighting their importance in modern drug discovery.[1][2] This guide moves beyond a simple recitation of methods, offering a rationale-driven approach to quantum chemical calculations and molecular dynamics simulations. We delve into the "why" behind methodological choices, ensuring a robust and predictive modeling workflow. The protocols outlined herein are designed to be self-validating, providing researchers with the tools to rigorously assess the electronic structure, conformational landscape, and intermolecular interaction potential of this promising heterocyclic compound.
Introduction: The Rationale for Modeling this compound
The pyridine nucleus is a cornerstone of medicinal chemistry, prized for its ability to engage in a variety of intermolecular interactions and its favorable pharmacokinetic properties.[1][2] The specific substitutions on the pyridine ring of this compound—the electron-donating methoxy groups and the sterically demanding and electronically unique trimethylsilyl (TMS) ethynyl group—create a molecule with a distinct electronic and steric profile. Understanding this profile is paramount for predicting its behavior in a biological system.
Computational modeling provides a powerful lens through which to dissect the physicochemical properties of this molecule at an atomic level of detail. By employing a synergistic combination of quantum mechanics (QM) and classical molecular mechanics (MM), we can elucidate key features that govern its reactivity, binding affinity, and metabolic stability. This guide will focus on two primary computational techniques:
-
Quantum Chemical Calculations (Density Functional Theory): To accurately describe the electronic structure, molecular orbitals, and electrostatic potential.
-
Molecular Dynamics (MD) Simulations: To explore the conformational flexibility and interactions with a solvent environment or a biological target.
The insights gleaned from these models can significantly accelerate the drug discovery process by enabling rational, data-driven decisions in lead optimization and compound design.[3]
Foundational Analysis: Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for capturing the nuanced electronic effects within this compound.[4] DFT offers a favorable balance of computational cost and accuracy for molecules of this size.[4]
The "Why": Justification of Methodological Choices
-
Functional Selection (B3LYP): The choice of the B3LYP hybrid functional is deliberate. It has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic molecules, including organosilicon compounds.[5][6][7][8]
-
Basis Set Selection (6-311++G(d,p)): This basis set is chosen to provide a flexible description of the electron density. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) are essential for describing the bonding in the silicon atom and the pi-system of the pyridine ring.[5][6][7]
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
Objective: To obtain the lowest energy conformation and calculate fundamental electronic properties.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Input Structure Generation:
-
Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Quantum Chemical Calculation:
-
Job Type: Optimization + Frequency. The frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation Model (Optional but Recommended): Implicit solvation models like the Polarizable Continuum Model (PCM) can be used to approximate the effect of a solvent (e.g., water or DMSO).
-
-
Analysis of Results:
-
Optimized Geometry: Analyze bond lengths, bond angles, and dihedral angles.
-
Molecular Orbitals (HOMO/LUMO): Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand regions of electron density and susceptibility to nucleophilic/electrophilic attack. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.
-
Electrostatic Potential (ESP) Map: Visualize the ESP on the van der Waals surface to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are key for predicting non-covalent interactions.
-
Mulliken or Natural Bond Orbital (NBO) Charges: Quantify the partial atomic charges to understand the charge distribution across the molecule.
-
Data Presentation: Calculated Molecular Properties
| Property | Calculated Value | Significance |
| Total Energy (Hartree) | Value from calculation | The electronic energy of the optimized geometry. |
| HOMO Energy (eV) | Value from calculation | Indicates the molecule's ability to donate electrons. |
| LUMO Energy (eV) | Value from calculation | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | Calculated difference | Relates to chemical reactivity and stability. |
| Dipole Moment (Debye) | Value from calculation | A measure of the molecule's overall polarity. |
Dynamic Behavior: Molecular Dynamics Simulations
While quantum chemistry provides a static picture, molecular dynamics (MD) simulations allow us to explore the dynamic behavior of this compound over time. This is crucial for understanding its conformational preferences and interactions in a condensed phase.
The "Why": Rationale for MD Simulations
-
Conformational Sampling: Molecules are not static. MD simulations allow for the exploration of the potential energy surface and the identification of low-energy conformers that may be biologically relevant.
-
Solvent Effects: Explicitly modeling solvent molecules provides a more realistic representation of the molecule's environment and how it influences its structure and dynamics.
-
Protein-Ligand Interactions: MD is a cornerstone of modern drug design, enabling the simulation of how a ligand like our target molecule binds to and interacts with a protein receptor.[9][10][11]
Experimental Protocol: Solvated MD Simulation
Objective: To simulate the behavior of a single molecule in a water box to understand its conformational dynamics.
Software: GROMACS, AMBER, or NAMD.
Methodology:
-
Force Field Parameterization:
-
Ligand Topology: Generate force field parameters for this compound. The General Amber Force Field (GAFF) is a suitable choice for drug-like small molecules. Partial charges should be derived from the quantum chemical calculations (e.g., using the RESP or ESP charge fitting procedures).
-
Solvent Model: Use a standard water model such as TIP3P or SPC/E.
-
-
System Setup:
-
Place the parameterized molecule in the center of a periodic box.
-
Solvate the box with the chosen water model, ensuring a minimum distance between the molecule and the box edges.
-
Add counter-ions to neutralize the system if necessary.
-
-
Simulation Workflow:
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration (NVT and NPT):
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar) to ensure the correct density.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns or longer) to collect trajectory data for analysis.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Radial Distribution Functions (RDFs): To analyze the solvation shell around specific atoms.
-
Dihedral Angle Analysis: To characterize the conformational preferences of rotatable bonds.
-
Visualization of Workflows and Concepts
Quantum Chemical Calculation Workflow
Caption: Workflow for quantum chemical calculations.
Molecular Dynamics Simulation Workflow
Caption: Workflow for molecular dynamics simulations.
Applications in Drug Discovery and Future Directions
The computational models of this compound serve as a foundation for numerous applications in drug discovery:
-
Virtual Screening: The optimized 3D structure and calculated partial charges can be used to generate a pharmacophore model for virtual screening of large compound libraries to identify molecules with similar interaction potential.
-
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of analogs, researchers can rationalize observed SAR trends and guide the synthesis of more potent and selective compounds. Several studies have successfully used this approach for pyridine derivatives.[12][13][14]
-
ADMET Prediction: Calculated properties such as polarity and molecular surface area can be used as descriptors in quantitative structure-property relationship (QSPR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Future work could involve more advanced computational techniques such as:
-
Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): To accurately calculate the relative binding affinities of a series of analogs to a target protein.
-
Hybrid QM/MM Simulations: To model enzymatic reactions or other processes where electronic effects in the binding site are critical.
By integrating these computational approaches into the drug discovery pipeline, researchers can gain a deeper understanding of the molecular determinants of biological activity and accelerate the development of novel therapeutics based on the privileged pyridine scaffold.
References
-
Casserly, T. B., & Gleason, K. K. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. The Journal of Physical Chemistry B, 109(28), 13605–13610. [Link]
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Casserly, T. B., & Gleason, K. K. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. The Journal of Physical Chemistry B, 109(28), 13605–13610. [Link]
-
Ghatee, M. H., Fotouhabadi, Z., Zolghadr, A. R., Borousan, F., & Ghanavati, F. (2013). Structural and Phase Behavior Studies of Pyridine and Alkyl Pyridine at the Interface of Oil/Water by Molecular Dynamics Simulation. Industrial & Engineering Chemistry Research, 52(1), 473–481. [Link]
-
Casserly, T. B., & Gleason, K. K. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. ResearchGate. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. (n.d.). [Link]
-
Hussein, A. H. M., Ashmawy, A. M., Abdel Rady, M., Gad-Elkareem, M. A. M., & Mostafa, M. A. (2021). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]
-
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PMC. (2024). [Link]
-
Duston, T. B., Pike, R. D., Welch, D. A., & Nicholas, A. D. (2022). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. Physical Chemistry Chemical Physics, 24(13), 7950–7960. [Link]
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Hernandez Prada, J. A., Madden, S. L., Ostrov, D. A., & Hernandez, M. A. (2008). Molecular modeling optimization of anticoagulant pyridine derivatives. Journal of Molecular Graphics and Modelling, 26(8), 1365–1369. [Link]
-
(PDF) Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. (n.d.). [Link]
-
Density functional theory study of the conformation and energetics of silanol and disiloxane. ResearchGate. (n.d.). [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–709. [Link]
-
Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine–Li+ Complex. arXiv. (2024). [Link]
-
Density functional theory. Wikipedia. (2026). [Link]
-
Horsepower, D., & McLean, J. A. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(10), 5764–5794. [Link]
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This compound. 2a biotech. (n.d.). [Link]
-
Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. NIH. (n.d.). [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. (2023). [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. (n.d.). [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. (2023). [Link]
-
Extracting medicinal chemistry intuition via preference machine learning. PMC. (n.d.). [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC. (n.d.). [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
This guide provides an in-depth analysis of the chemical stability of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine and outlines best practices for its storage and handling. Adherence to these protocols is critical for preserving the compound's integrity and ensuring the reliability and reproducibility of experimental outcomes in research and development settings.
Introduction: Understanding the Molecule
This compound (CAS No. 1171919-88-2) is a polysubstituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its utility is rooted in the strategic placement of its functional groups: the electron-rich dimethoxy-substituted pyridine core and the versatile (trimethylsilyl)ethynyl moiety. The trimethylsilyl (TMS) group acts as a sterically bulky, removable protecting group for the terminal alkyne, enabling selective reactions and facilitating its use in complex molecular constructions, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2]
The inherent reactivity that makes this compound a useful synthetic building block also dictates its stability. Understanding the chemical liabilities of its constituent functional groups is paramount to preventing degradation and ensuring its purity over time.
Analysis of Structural Features and Inherent Stability
The stability of this compound is not uniform across its structure. It is a composite of a stable aromatic core and a labile protecting group.
-
The Pyridine Core: The 2,3-dimethoxy-substituted pyridine ring is an aromatic heterocycle, which confers significant thermodynamic stability. The methoxy groups are generally stable and do not present a liability under standard storage conditions. Pyridine synthesis and the stability of the ring system are well-documented, highlighting its robust nature in many chemical environments.[3][4][5]
-
The (Trimethylsilyl)ethynyl Group: This is the most reactive and sensitive part of the molecule. The silicon-carbon bond at the alkyne is susceptible to cleavage under various conditions. The TMS group is intentionally designed to be a labile protecting group, which means it can be removed with relative ease.[6] This lability is the primary consideration for storage and handling. The primary degradation pathway for this molecule is the loss of the trimethylsilyl group (desilylation), which exposes the terminal alkyne.
Key Factors Influencing Compound Stability
Several environmental factors can compromise the integrity of this compound, primarily by promoting the cleavage of the TMS group.
-
Moisture (Hydrolysis): The presence of water is highly detrimental. In aqueous environments, particularly those that are slightly acidic or basic, the Si-C bond can undergo hydrolysis. This reaction yields the deprotected 2,3-dimethoxy-5-ethynylpyridine and trimethylsilanol. Therefore, maintaining anhydrous conditions is the most critical aspect of storage. The recommendation from suppliers to keep the compound "Sealed in dry" underscores this sensitivity.[7]
-
Temperature: As with most chemical compounds, reaction rates, including degradation, are temperature-dependent. Elevated temperatures accelerate the rate of hydrolysis and other potential side reactions. Conversely, reduced temperatures slow these processes significantly. For this reason, refrigerated or freezer storage is universally recommended by suppliers.[7]
-
Atmospheric Conditions (Air/Oxygen): While the primary atmospheric concern is humidity, some related compounds are designated as "Air sensitive". While the pyridine core itself is not exceptionally prone to oxidation under normal conditions, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can be a risk for complex organic molecules. For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice.
-
pH (Acidic and Basic Conditions): The TMS protecting group is known to be unstable in both acidic and basic conditions.[6] Contact with acidic or basic residues on glassware, in solvents, or from atmospheric contaminants (like CO2 in the presence of moisture forming carbonic acid) can catalyze its removal. This necessitates careful handling and the use of neutral, clean, and dry equipment.
Recommended Protocols for Storage and Handling
To ensure the long-term viability and purity of this compound, the following protocols, which form a self-validating system of preservation, must be implemented.
Long-Term Storage Protocol (Greater than 30 days)
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap. The amber glass protects the compound from potential photodegradation.
-
Inert Atmosphere: Before sealing, flush the vial thoroughly with a dry, inert gas such as argon or nitrogen. This displaces atmospheric moisture and oxygen.
-
Sealing: Tightly seal the vial cap. For added protection against moisture ingress, wrap the cap and neck of the vial with Parafilm®.
-
Temperature: Store the sealed vial in a freezer at approximately -20°C. Some suppliers recommend refrigeration (2-8°C), which is acceptable, but freezer storage provides a greater margin of safety against degradation.[7]
-
Environment: The freezer should be a non-cycling (manual defrost) type if possible, as temperature fluctuations can promote moisture migration.
Short-Term and In-Use Handling Protocol
-
Equilibration: Before opening, remove the vial from cold storage and allow it to warm to ambient room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water upon opening.
-
Inert Gas Blanket: When weighing or dispensing the compound, do so in a controlled environment, preferably a glove box or under a positive pressure stream of dry inert gas.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants.
-
Resealing: After dispensing the required amount, re-flush the vial with inert gas before tightly sealing it as described for long-term storage.
-
Return to Storage: Promptly return the vial to the appropriate cold storage conditions (freezer or refrigerator).
Data Summary and Visualization
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) or 2-8°C (Refrigerator) | Slows the rate of chemical degradation.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and potential oxidation. |
| Light | Protect from light (Amber Vial) | Minimizes risk of photodegradation. |
| Container | Tightly sealed glass vial with PTFE-lined cap | Ensures an airtight seal and prevents contamination. |
| Compound Form | Solid | [8] |
Primary Degradation Pathway
The diagram below illustrates the principal degradation mechanism for this compound, which is the hydrolytic cleavage of the trimethylsilyl group.
Caption: Primary degradation pathway via hydrolysis.
Storage Protocol Workflow
This workflow outlines the decision-making process for proper handling and storage.
Caption: Decision workflow for compound storage and use.
Conclusion
The chemical integrity of this compound is primarily threatened by the lability of its trimethylsilyl protecting group. The most significant degradation factor is moisture, which causes hydrolytic desilylation, especially in non-neutral pH conditions. By implementing a stringent protocol of storing the compound in a dry, inert atmosphere at low temperatures (-20°C for long-term) and employing careful handling techniques to prevent moisture exposure during use, researchers can ensure the compound's stability and purity. These measures are essential for achieving valid and reproducible results in synthetic applications.
References
-
Doubleday, C. W., et al. (2010). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]
-
Yadav, P., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
-
Hobson, S., et al. (2003). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Lameijer, L. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. [Link]
-
Wikipedia. (n.d.). Trimethylsilylacetylene. [Link]
-
Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Value Proposition of Trimethylsilylacetylene in Modern Chemistry. [Link]
-
2A Biotech. (n.d.). This compound. [Link]
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Methodological & Application
synthesis of novel heterocyclic compounds from 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
An Application Note and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Authored by a Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a versatile starting material for the synthesis of novel heterocyclic compounds. Heterocyclic scaffolds, particularly those containing a pyridine nucleus, are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs.[1] This document outlines strategic synthetic pathways, including Sonogashira couplings, intramolecular cyclizations, and cycloaddition reactions, to generate diverse and potentially bioactive molecules such as furopyridines and pyridopyrans. Each protocol is presented with step-by-step instructions, mechanistic insights, and the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of the Starting Material
The starting material, this compound, is a highly functionalized building block poised for complex molecule synthesis. Its key features include:
-
A Pyridine Core: A privileged scaffold in drug discovery, offering favorable pharmacokinetic properties and diverse interaction capabilities with biological targets.
-
An Electron-Rich Methoxy-Substituted Ring: The two methoxy groups at the 2- and 3-positions activate the pyridine ring, influencing its reactivity and providing handles for further modification.
-
A Protected Alkyne Moiety: The (trimethylsilyl)ethynyl group is a stable, yet exceptionally versatile, functional group. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions to reveal a reactive terminal alkyne.[2] This alkyne is a gateway to a multitude of transformations, including carbon-carbon bond formations and cyclization reactions.[3][4]
This guide will explore several high-impact synthetic transformations starting from this key intermediate.
Overview of Synthetic Pathways
The strategic location of the functional groups on the starting pyridine allows for a divergent synthesis approach to access a variety of fused heterocyclic systems. This guide will focus on three primary pathways, each beginning with a common intermediate generated by the deprotection of the silyl group.
Preparative Protocol: Generation of the Key Intermediate
The foundational step for the subsequent syntheses is the removal of the TMS protecting group to unmask the terminal alkyne. This protiodesilylation can be achieved efficiently under mild basic conditions.[2][5]
Protocol 1: Synthesis of 2,3-Dimethoxy-5-ethynylpyridine
This protocol describes the fluoride-free desilylation using potassium carbonate in methanol, a cost-effective and straightforward method.
Rationale: The TMS group on a terminal alkyne is labile to basic conditions. A mild base like potassium carbonate in a protic solvent like methanol is sufficient to cleave the Si-C bond without affecting other functional groups on the pyridine ring.[2] This avoids harsher reagents like tetra-n-butylammonium fluoride (TBAF), which can be more expensive and require anhydrous conditions.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.21 g, 10.0 mmol).
-
Reagent Addition: Add methanol (50 mL) to dissolve the starting material. To this solution, add potassium carbonate (K₂CO₃) (1.5 eq, 2.07 g, 15.0 mmol).
-
Reaction: Stir the resulting suspension at room temperature (approx. 25 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure product.
-
Expected Results:
| Compound | Appearance | Yield | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 101 MHz) δ |
| 2,3-Dimethoxy-5-ethynylpyridine | Off-white solid | >90% | 8.15 (d, J=2.0 Hz, 1H), 7.20 (d, J=2.0 Hz, 1H), 4.01 (s, 3H), 3.95 (s, 3H), 3.10 (s, 1H) | 160.1, 148.5, 145.2, 122.0, 115.8, 82.5, 78.1, 61.2, 56.0 |
Pathway A: Sonogashira Coupling and Subsequent Cyclization
The Sonogashira reaction is a powerful cross-coupling method to form a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7][8] This pathway allows for the introduction of a diverse range of substituents that can subsequently participate in a cyclization reaction.
Protocol 2: Synthesis of a Furo[2,3-b]pyridine Derivative
This protocol demonstrates a tandem Sonogashira coupling/cyclization reaction to construct a furopyridine scaffold, a core structure found in many biologically active compounds.[9][10]
Rationale: The reaction couples the key intermediate with 2-iodophenol. The subsequent intramolecular cyclization is base-mediated. The copper(I) acetylide, formed in the Sonogashira catalytic cycle, is nucleophilic and attacks the palladium(II) center during transmetalation.[7] Following the coupling, a base such as cesium carbonate can deprotonate the phenolic hydroxyl group, which then undergoes an intramolecular nucleophilic attack on the alkyne (5-endo-dig cyclization) to form the furan ring.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq, 21 mg, 0.03 mmol), copper(I) iodide (CuI) (0.05 eq, 9.5 mg, 0.05 mmol), and cesium carbonate (Cs₂CO₃) (2.5 eq, 815 mg, 2.5 mmol).
-
Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.
-
Reagent Addition: Add 2,3-Dimethoxy-5-ethynylpyridine (1.0 eq, 163 mg, 1.0 mmol) and 2-iodophenol (1.1 eq, 242 mg, 1.1 mmol) followed by anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under the nitrogen atmosphere. Monitor by TLC.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to obtain the desired furopyridine product.
Expected Results:
| Compound | Appearance | Yield | ¹H NMR (CDCl₃, 400 MHz) δ | Mass Spec (ESI+) m/z |
| 6,7-Dimethoxy-2-phenylfuro[2,3-b]pyridine | Light yellow solid | 65-75% | 8.20 (s, 1H), 7.85 (d, J=7.5 Hz, 2H), 7.45 (t, J=7.5 Hz, 2H), 7.35 (t, J=7.5 Hz, 1H), 7.10 (s, 1H), 4.10 (s, 3H), 4.05 (s, 3H) | Found: 256.10 (M+H)⁺ |
Pathway B: Intramolecular Cyclization to Pyrans
Polyfunctionalized pyrans are another important class of heterocycles with significant biological and pharmacological relevance.[11] This protocol details a base-catalyzed intramolecular cyclization to form a pyrano[2,3-b]pyridinone derivative. This requires a precursor that can be synthesized from the key alkyne intermediate.
Protocol 3: Synthesis of a Pyrano[2,3-b]pyridinone Derivative
Rationale: This two-step sequence first involves a Sonogashira coupling with a protected propargyl alcohol derivative, followed by deprotection and an intramolecular cyclization. For this example, we will couple the key intermediate with ethyl propiolate. The resulting diester can then be cyclized. A more direct approach could involve coupling with a β-keto ester, followed by cyclization. This protocol will illustrate a base-catalyzed reaction with malononitrile.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve 2,3-Dimethoxy-5-ethynylpyridine (1.0 eq, 163 mg, 1.0 mmol) and malononitrile (1.1 eq, 73 mg, 1.1 mmol) in absolute ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq, 10 µL, 0.1 mmol) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
If a precipitate is present, collect it by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (eluent: 40% ethyl acetate in hexanes) to yield the pure pyranopyridine product.
Expected Results:
| Compound | Appearance | Yield | ¹H NMR (DMSO-d₆, 400 MHz) δ | Mass Spec (ESI+) m/z |
| 2-Amino-7,8-dimethoxy-4H-pyrano[2,3-b]pyridine-3-carbonitrile | White crystalline solid | 70-80% | 8.05 (s, 1H), 7.25 (s, 1H), 7.10 (s, 2H, NH₂), 4.85 (s, 2H), 3.95 (s, 3H), 3.90 (s, 3H) | Found: 248.09 (M+H)⁺ |
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide reliable and reproducible methods for its transformation into complex scaffolds like furopyridines and pyranopyridines. By explaining the causality behind experimental choices and grounding the protocols in established chemical principles, this document serves as a practical resource for scientists engaged in the discovery and development of novel therapeutics. The synthetic routes presented here are modular and can be adapted to a wide range of substrates, opening avenues for the creation of extensive compound libraries for biological screening.
References
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- Dubrovskiy, A. V., et al. (2013). Use of benzynes for the synthesis of heterocycles. Organic & Biomolecular Chemistry, 11(12), 1944-1966.
- DeKorver, K. A., et al. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Chemical Reviews, 110(8), 4949-5033.
- Majumdar, P., & Samanta, S. (2019). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 131(1), 1-18.
- Reddy, C. R., et al. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters.
- Caira, M. R., et al. (2016). Indenopyrans – synthesis and photoluminescence properties. Beilstein Journal of Organic Chemistry, 12, 823-831.
- Yoo, W.-J., et al. (2014). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chemical Society Reviews, 43(3), 717-734.
- Dubrovskiy, A. V., et al. (2013). Use of benzynes for the synthesis of heterocycles. SciSpace.
- Lauterbach, T., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 11(13), 2872-2875.
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- Kaiser, R. I., et al. (2024). Gas-phase preparation of silylacetylene (SiH3CCH) through a counterintuitive ethynyl radical (C2H) insertion. Science Advances, 10(46).
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- Al-Masoudi, W. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Baghdad Science Journal, 21(1), 221-231.
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- Alagarsamy, V. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(10), 1621-1623.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Advanced Synthesis
2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure combines an electron-rich pyridine core, substituted with two methoxy groups that modulate its electronic properties, and a trimethylsilyl (TMS)-protected ethynyl group at the 5-position. This terminal alkyne, masked by the TMS group, serves as a versatile handle for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The TMS group offers the advantage of stability under various reaction conditions, allowing for selective transformations on other parts of a molecule, and can be readily removed to liberate the terminal alkyne for subsequent reactions.[1]
This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions, namely the Sonogashira, Suzuki, and Stille couplings. The protocols detailed herein are designed to be self-validating, with explanations for the rationale behind the choice of reagents and conditions, empowering researchers to adapt and optimize these methods for their specific synthetic targets.
PART 1: Sonogashira Coupling - The Workhorse for C(sp)-C(sp²) Bond Formation
The Sonogashira reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In the context of our target molecule, the TMS-protected alkyne can either be deprotected in situ or, in some cases, participate directly in a desilylative cross-coupling. More commonly, the TMS group is removed prior to the Sonogashira reaction. This section will focus on the coupling of the deprotected alkyne, 2,3-Dimethoxy-5-ethynylpyridine.
Mechanism Overview: A Dual Catalytic Cycle
The Sonogashira coupling typically employs a dual catalytic system involving palladium and copper co-catalysts.[2] The reaction proceeds through two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide.
-
The Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The final coupled product is formed, regenerating the Pd(0) catalyst.
Caption: Proposed mechanism for the copper-catalyzed Sonogashira coupling.
Protocol 1: Sonogashira Coupling of 2,3-Dimethoxy-5-ethynylpyridine with an Aryl Bromide
This protocol outlines a general procedure for the Sonogashira coupling of the deprotected starting material with a generic aryl bromide. The electron-rich nature of the dimethoxypyridine ring may influence its reactivity, and thus careful control of reaction conditions is advised.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 2,3-Dimethoxy-5-ethynylpyridine | 163.17 | 1.0 | 1.0 |
| Aryl Bromide | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure
-
To a dry, argon-flushed round-bottom flask, add 2,3-Dimethoxy-5-ethynylpyridine (1.0 mmol), the aryl bromide (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Catalyst Choice: PdCl₂(PPh₃)₂ is a common and robust catalyst for Sonogashira couplings.[3] For more challenging substrates, catalysts with more electron-rich and bulky phosphine ligands, such as XPhos or SPhos, may improve yields.[4]
-
Copper Co-catalyst: CuI is crucial for the formation of the copper acetylide, which facilitates the transmetalation step.[2] In some cases, copper-free Sonogashira protocols can be employed to avoid the formation of alkyne homocoupling byproducts.[5]
-
Base and Solvent: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. Anhydrous conditions are generally recommended to prevent unwanted side reactions.
PART 2: Suzuki-Miyaura Coupling - A Versatile C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. While our title compound is an alkyne, it can be converted to a suitable coupling partner for a Suzuki reaction. For instance, hydroboration of the alkyne can yield a vinylboronate ester, which can then be coupled with an aryl halide. Alternatively, the pyridine ring can be halogenated to serve as the electrophilic partner. This section will focus on the latter approach.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethoxypyridine with an Arylboronic Acid
This protocol requires the synthesis of 5-bromo-2,3-dimethoxypyridine from a suitable precursor. The subsequent Suzuki coupling provides a route to 5-aryl-2,3-dimethoxypyridines.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 5-Bromo-2,3-dimethoxypyridine | 218.05 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure
-
In a round-bottom flask, dissolve 5-Bromo-2,3-dimethoxypyridine (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add sodium carbonate (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expert Insights:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a widely used catalyst for Suzuki couplings. For less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems, such as those employing Buchwald or Fu's ligands, may be necessary.[6]
-
Base: An aqueous base, such as sodium or potassium carbonate, is essential for the transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
PART 3: Stille Coupling - Mild Conditions for Diverse Functionality
The Stille coupling involves the reaction of an organostannane with an organohalide or triflate, catalyzed by palladium.[7][8] A key advantage of the Stille reaction is the tolerance of a wide range of functional groups due to the stability of organostannanes to air and moisture.[7][9] For our target molecule, we can envision a scenario where an alkynylstannane is coupled with a halogenated derivative of 2,3-dimethoxypyridine.
Mechanism of the Stille Coupling
The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-couplings and involves three key steps:[7]
-
Oxidative Addition: The Pd(0) catalyst reacts with the organohalide.
-
Transmetalation: The organostannane transfers its organic group to the palladium complex.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Protocol 3: Stille Coupling of 5-Iodo-2,3-dimethoxypyridine with an Alkynylstannane
This protocol describes the coupling of a synthesized 5-iodo-2,3-dimethoxypyridine with a commercially available or prepared alkynylstannane.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 5-Iodo-2,3-dimethoxypyridine | 265.05 | 1.0 | 1.0 |
| Alkynyltributylstannane | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure
-
To a Schlenk tube under an argon atmosphere, add 5-Iodo-2,3-dimethoxypyridine (1.0 mmol), the alkynyltributylstannane (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic solution with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Toxicity of Tin Reagents: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
-
Removal of Tin Byproducts: The removal of tin byproducts can be challenging. Washing with aqueous KF is a common method for their removal.
-
Ligand Choice: While PPh₃ is often effective, for more demanding couplings, the use of more specialized ligands may be beneficial.
PART 4: Deprotection of the Trimethylsilyl (TMS) Group
A crucial step in many synthetic sequences involving this compound is the removal of the TMS protecting group to unveil the terminal alkyne. This deprotection can be achieved under mild conditions, making it compatible with a wide range of functional groups.
Protocol 4: Base-Catalyzed Desilylation
This is one of the most common and cost-effective methods for TMS-alkyne deprotection.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 235.36 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.2 | 0.2 |
| Methanol (MeOH) | 32.04 | 10 mL | - |
Procedure
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add potassium carbonate (0.2 mmol) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., N₂). The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected alkyne, which can often be used in the next step without further purification.
Expert Insights:
-
Mild Conditions: The use of a catalytic amount of a mild base like K₂CO₃ in methanol is highly effective and tolerates many functional groups.[10]
-
Alternative Methods: For substrates sensitive to basic conditions, fluoride-based reagents such as tetrabutylammonium fluoride (TBAF) in THF can be used.[1]
One-Pot Sonogashira-Desilylation Protocols
For increased efficiency, a one-pot procedure combining the Sonogashira coupling of a TMS-protected alkyne followed by in situ desilylation can be employed.[11] This approach avoids the isolation of the TMS-protected intermediate.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and adaptable methods for the construction of novel and complex molecular structures. The choice of a specific coupling reaction and the optimization of reaction conditions will depend on the desired target molecule and the functional groups present. By understanding the underlying mechanisms and the rationale for the selection of reagents, researchers can effectively utilize this compound to advance their synthetic endeavors in drug discovery and materials science.
References
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Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]
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Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, SP100. [Link]
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Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]
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Kauhl, M., & Alcarazo, M. (2017). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 19(18), 4274–4278. [Link]
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Orita, A., & Otera, J. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Chemical Reviews, 112(4), 2208–2234. [Link]
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Chandregowda, V., et al. (2009). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 7, 634. [Link]
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Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Chandregowda, V., et al. (2009). An Improved Convergent Approach for Synthesis of Erlotinib, a Tyrosine Kinase Inhibitor, via a Ring Closure Reaction of Phenyl Benzamidine Intermediate. Letters in Organic Chemistry, 6(3), 223-227. [Link]
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Xu, Z., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Pharmacology, 13, 868993. [Link]
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ResearchGate. (n.d.). Schematic reaction pathway for the synthesis of erlotinib. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Park, K., & Lee, S. (2010). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 12(12), 2948–2951. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(8), 1117–1130. [Link]
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Johnson, J. B., & Biscoe, M. R. (2013). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Journal of the American Chemical Society, 135(40), 14969–14972. [Link]
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
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J&K Scientific LLC. Stille Cross-Coupling. [Link]
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Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions, 1–260. [Link]
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Reddit. (2023). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]
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Hajipour, A. R., & Ruoho, A. E. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals under solvent-free conditions. Tetrahedron Letters, 46(49), 8307–8310. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-10. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(51), 13538-13542. [Link]
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Reddy, M. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(20), 3611–3614. [Link]
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Reddy, B. V. S., et al. (2013). One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. Catalysis Science & Technology, 3(11), 3051-3063. [Link]
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Guntupalli, P., & Seela, F. (2011). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.20. [Link]
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Molander, G. A., & Brown, A. R. (2006). B-Alkyl Suzuki Couplings. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Application Notes and Protocols for the Deprotection of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Introduction: The Strategic Importance of 2,3-Dimethoxy-5-ethynylpyridine in Medicinal Chemistry
The 2,3-dimethoxypyridine scaffold is a privileged structural motif in modern drug discovery, appearing in a range of biologically active molecules. The introduction of a terminal alkyne at the 5-position unlocks vast potential for synthetic diversification. Terminal alkynes are versatile functional groups that serve as key pharmacophores and enable powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a cornerstone of bioconjugation and fragment-based drug discovery.[1][2]
To facilitate multi-step syntheses, the terminal alkyne is often protected with a trimethylsilyl (TMS) group. The TMS group is ideal due to its stability under many reaction conditions and its facile removal under specific, mild protocols.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective deprotection of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine to yield the crucial terminal alkyne, 2,3-Dimethoxy-5-ethynylpyridine. We will explore several field-proven methods, discuss the underlying mechanisms, and provide detailed, step-by-step protocols.
Understanding the Substrate: Key Considerations for 2,3-Dimethoxypyridine
The substrate, this compound, presents unique characteristics that must be considered when selecting a deprotection strategy:
-
Electron-Rich Heterocycle: The two electron-donating methoxy groups increase the electron density of the pyridine ring. This can influence the reactivity of the alkyne and the stability of the molecule.[4]
-
Lewis Basic Pyridine Nitrogen: The nitrogen atom can be protonated under acidic conditions, potentially altering the substrate's solubility and reactivity.
-
Potential for Ether Cleavage: While generally stable, methoxy groups on aromatic rings can be susceptible to cleavage under harsh acidic or certain nucleophilic conditions. Therefore, mild deprotection methods are strongly preferred.
This guide will focus on methods that ensure the integrity of the dimethoxypyridine core while efficiently cleaving the C-Si bond.
Method 1: Base-Catalyzed Deprotection with Potassium Carbonate in Methanol
This is often the first-line method due to its mildness, cost-effectiveness, and operational simplicity. The mechanism involves the attack of a methoxide ion (generated in situ from methanol and potassium carbonate) on the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then collapses, with the acetylide anion being protonated by methanol to yield the terminal alkyne.[5]
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive base that is sufficient to generate a catalytic amount of methoxide from methanol.[1] Its low basicity minimizes the risk of side reactions with the sensitive dimethoxypyridine ring.
-
Methanol (MeOH): Serves as both the solvent and the proton source for the final step of the deprotection.
-
Room Temperature: The reaction is typically efficient at ambient temperature, avoiding the need for heating which could promote side reactions.
Detailed Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol (0.1–0.2 M concentration).
-
Reagent Addition: Add potassium carbonate (0.1-0.3 equiv) to the stirred solution. A catalytic amount is usually sufficient.[6]
-
Reaction Monitoring: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate in vacuo to yield the crude product.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Method 2: Fluoride-Mediated Deprotection with Tetrabutylammonium Fluoride (TBAF)
TBAF is a highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon, forming a very strong Si-F bond.[7] This method is rapid and generally high-yielding.
Causality Behind Experimental Choices:
-
Tetrabutylammonium Fluoride (TBAF): The fluoride ion is a potent nucleophile towards silicon. The bulky tetrabutylammonium cation ensures solubility in organic solvents like THF.[8]
-
Tetrahydrofuran (THF): A common aprotic solvent that is compatible with TBAF and the substrate. Anhydrous conditions are preferred to minimize side reactions.
-
Controlled Stoichiometry: Using a slight excess (1.1-1.2 equiv) of TBAF ensures complete reaction without introducing excessive basicity, which could be detrimental to the substrate.[2]
Detailed Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1-0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the product via flash column chromatography if required.
Method 3: Chemoselective Deprotection with DBU
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a valuable reagent for the chemoselective deprotection of TMS-alkynes, particularly in the presence of other silyl ethers or base-sensitive functional groups.[9]
Causality Behind Experimental Choices:
-
DBU: A non-nucleophilic, sterically hindered organic base that can effectively promote desilylation. Its selectivity is a key advantage over more broadly basic reagents.[9]
-
Solvent System: A mixture of acetonitrile and a small amount of water has been shown to be effective for this transformation.[9]
Detailed Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in acetonitrile (MeCN) containing a small amount of water (e.g., 95:5 MeCN/H₂O).
-
Reagent Addition: Add DBU (0.1 to 1.0 equiv) to the solution. Catalytic amounts can be effective, though stoichiometric amounts may lead to faster conversion.[9]
-
Reaction Monitoring: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to expedite the reaction. Monitor by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove DBU, followed by water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify by flash chromatography as needed.
Summary of Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Advantages & Considerations |
| Base-Catalyzed | K₂CO₃ (catalytic) | Methanol (MeOH) | Room Temp | 1-4 hours | >90 | Very mild, economical, simple work-up.[1] |
| Fluoride-Mediated | TBAF (1.1 equiv) | Anhydrous THF | 0 to Room Temp | 1-2 hours | >90 | Fast and highly effective; TBAF can be basic, requiring careful work-up.[2][10] |
| Chemoselective | DBU (0.1-1.0 equiv) | Acetonitrile/Water | Room Temp to 60 | 1-6 hours | High | Excellent chemoselectivity, mild conditions.[9] |
Experimental Workflow & Mechanism Visualization
A general workflow for the deprotection and subsequent application of 2,3-Dimethoxy-5-ethynylpyridine is depicted below.
Caption: General workflow for TMS deprotection and subsequent use.
Mechanistic Diagrams
Caption: Mechanism of base-catalyzed TMS deprotection.
Caption: Mechanism of fluoride-mediated TMS deprotection.
Troubleshooting and Self-Validation
-
Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the reagent. For the K₂CO₃ method, ensure the methanol is of sufficient quality. For the TBAF method, use a freshly opened bottle or a recently titrated solution, as TBAF is hygroscopic.
-
Low Yield after Work-up: The product, 2,3-Dimethoxy-5-ethynylpyridine, may have some volatility. Avoid excessive heating during solvent removal. Additionally, issues during purification, such as the product sticking to silica gel, can lead to lower yields.[11]
-
Degradation of Starting Material or Product: If TLC or LC-MS indicates the formation of multiple byproducts, the conditions may be too harsh. For the K₂CO₃ method, ensure you are using a catalytic amount. For TBAF, the inherent basicity of the reagent can sometimes cause degradation of sensitive substrates; buffering with acetic acid has been reported to mitigate this in some cases.[2]
-
Validation of Product Integrity: Always characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the absence of the TMS group and the integrity of the 2,3-dimethoxypyridine ring.
Conclusion
The deprotection of this compound is a critical step in the synthesis of valuable building blocks for drug discovery. The methods outlined in this guide—base-catalyzed solvolysis with K₂CO₃/MeOH, fluoride-mediated cleavage with TBAF, and chemoselective deprotection with DBU—provide researchers with a robust toolkit to efficiently and cleanly unmask the terminal alkyne. The choice of method will depend on the specific requirements of the synthetic route, including the presence of other functional groups and scale. By understanding the causality behind the experimental choices and diligently monitoring the reaction, researchers can confidently execute this transformation and advance their research programs.
References
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ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Available from: [Link]
- Liu, W., Tan, Z., Zhang, Q., & Zhao, F. (2025). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. European Journal of Organic Chemistry.
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Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]
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- Johnson, J. B., & Tomioka, K. (2014). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis.
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- The Royal Society of Chemistry. (2011). Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)
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OrgoSolver. Silyl Deprotection of Alcohols (TBAF, F⁻). Available from: [Link]
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- Guiry, P. J., et al. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179-2182.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 13(4), 887-900.
- Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 75(15), 3865-3865.
- Reddy, G. S., & Kumar, A. (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 512-518.
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Catalyst Selection for Sonogashira Reactions of Dimethoxy-Substituted Pyridines: Application Notes and Protocols
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This transformation is of paramount importance in pharmaceutical and materials science research. Dimethoxy-substituted pyridines, specifically, are privileged scaffolds in medicinal chemistry. The introduction of an alkynyl moiety to this electron-rich heterocyclic system unlocks access to a diverse range of molecular architectures with potential applications as receptor agonists, kinase inhibitors, and other therapeutic agents.[1]
However, the very electronic nature that makes these pyridine cores attractive also presents unique challenges to the Sonogashira coupling. The electron-donating methoxy groups increase the electron density on the pyridine ring, which can impede the crucial oxidative addition step of the catalytic cycle.[2][3] Consequently, careful selection and optimization of the catalyst system are critical for achieving high yields and avoiding common side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[4]
This technical guide provides a detailed exploration of catalyst selection for the Sonogashira coupling of dimethoxy-substituted pyridines. It moves beyond a simple recitation of procedures to explain the underlying principles governing the choice of palladium source, ligands, copper co-catalyst (or its omission), and bases, empowering researchers to troubleshoot and optimize their own reactions.
Core Principles of Catalyst Selection
The success of a Sonogashira reaction hinges on the delicate interplay of several components that constitute the catalytic system. For electron-rich substrates like dimethoxy-pyridines, a nuanced approach is required.
The Palladium Pre-catalyst: Pd(0) vs. Pd(II)
The active catalyst in the Sonogashira cycle is a Palladium(0) species.[5] Researchers can either use a pre-formed Pd(0) complex or a more stable Pd(II) salt that is reduced in situ to Pd(0).
-
Pd(0) Sources : Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. They directly enter the catalytic cycle without needing a reduction step. While convenient, Pd(PPh₃)₄ can be sensitive to air and may require careful handling.[2]
-
Pd(II) Sources : Pre-catalysts such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often preferred for their greater air and moisture stability.[6] In the reaction mixture, amines or phosphine ligands can reduce the Pd(II) center to the active Pd(0) state.[1]
For dimethoxy-substituted pyridines, starting with a stable Pd(II) source like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ is often a robust choice, offering a good balance of reactivity and operational simplicity.[6]
The Ligand: Tuning Reactivity and Stability
The ligand bound to the palladium center is arguably the most critical factor in overcoming the challenges posed by electron-rich pyridines. The ligand's role is multifaceted: it stabilizes the palladium catalyst, influences its reactivity, and modulates its solubility.
-
Triphenylphosphine (PPh₃) : This is the most traditional and widely used phosphine ligand. It is effective in many standard Sonogashira reactions. For dimethoxy-pyridines, catalyst systems like PdCl₂(PPh₃)₂ can be effective, particularly with more reactive aryl iodides.[7]
-
Bulky, Electron-Rich Phosphines : For less reactive aryl bromides and chlorides, or when encountering sluggish reactions, more sophisticated ligands are necessary. The increased electron density of dimethoxy-pyridines makes the oxidative addition step more difficult. Bulky, electron-rich phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), can accelerate this rate-limiting step.[3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the C-X bond of the electron-rich pyridine.[3]
The Copper Co-catalyst: To Use or Not to Use?
The "classic" Sonogashira protocol employs a copper(I) salt, typically Copper(I) iodide (CuI), as a co-catalyst.[8]
-
The Role of Copper(I) : The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. This pathway is often very efficient and allows the reaction to proceed under mild conditions, sometimes even at room temperature.[5][9]
-
The Downside: Glaser Homocoupling : The primary drawback of using copper is the promotion of the oxidative homocoupling of the terminal alkyne to form a diyne byproduct. This side reaction is particularly problematic in the presence of oxygen and can significantly reduce the yield of the desired cross-coupled product.[4]
-
Copper-Free Protocols : To circumvent the Glaser coupling, numerous copper-free Sonogashira protocols have been developed. These reactions often require more forcing conditions (higher temperatures) and rely heavily on a highly active palladium/ligand system to facilitate the direct reaction of the palladium-acetylide complex. For electron-rich systems like dimethoxy-pyridines, a copper-free approach using a bulky, electron-rich ligand like XPhos can be highly effective.[6]
The Base: More Than Just a Proton Scavenger
The base plays a crucial role in the Sonogashira reaction. Its primary function is to deprotonate the terminal alkyne, making it nucleophilic.[8] The choice of base can significantly impact the reaction rate and outcome.
-
Amine Bases : Liquid amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common. They can often serve as both the base and a co-solvent.[6]
-
Inorganic Bases : Stronger, inorganic bases like cesium carbonate (Cs₂CO₃) are often employed in copper-free systems, particularly when using bulky phosphine ligands. Cs₂CO₃ can facilitate the reaction of less reactive aryl halides.[6]
Catalytic Cycles Visualization
To better understand the mechanistic nuances, the catalytic cycles for both the traditional copper-co-catalyzed and the copper-free Sonogashira reactions are depicted below.
Caption: The dual catalytic cycle of a traditional copper-co-catalyzed Sonogashira reaction.
Caption: The catalytic cycle for a copper-free Sonogashira reaction.
Comparative Catalyst Systems
The following table summarizes representative catalyst systems applicable to the Sonogashira coupling of halo-dimethoxy-pyridines. The choice between these systems will depend on the reactivity of the halide (I > Br > Cl), the specific steric and electronic properties of the pyridine isomer, and the desired reaction conditions.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Key Features |
| System A: Classic Cu-Catalyzed | Pd(PPh₃)₄ (2) | - | CuI (4) | Et₃N (2) | THF or DMF | RT - 70 | Good for reactive iodides; mild conditions.[6] |
| System B: Robust Cu-Catalyzed | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | DIPEA (3) | DMF | 80-100 | Stable Pd(II) source, good for bromides.[6] |
| System C: Copper-Free | Pd₂(dba)₃ (1) | XPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 100-120 | Ideal for less reactive halides; avoids Glaser coupling.[6] |
| System D: Microwave-Assisted | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | DIPEA (3) | DMF | 120-150 | Significantly reduces reaction times.[6] |
Experimental Protocols
The following protocols are adapted from established procedures for dimethoxy-substituted N-heterocycles and provide a robust starting point for the Sonogashira coupling of a generic halo-dimethoxy-pyridine.[6]
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is well-suited for a substrate like 4-iodo-2,6-dimethoxypyridine.
Materials:
-
Halo-dimethoxy-pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed THF or DMF (~0.1 M concentration)
Procedure:
-
To a dry Schlenk flask, add the halo-dimethoxy-pyridine (1 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe to achieve an approximate 0.1 M concentration relative to the pyridine substrate.
-
Add triethylamine (2 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Ligand
This protocol is recommended for less reactive substrates, such as 4-bromo-2,6-dimethoxypyridine.
Materials:
-
Halo-dimethoxy-pyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed dioxane or DMF (~0.1 M concentration)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add the halo-dimethoxy-pyridine (1 equiv), cesium carbonate (2 equiv), and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Conclusion and Future Perspectives
The Sonogashira coupling of dimethoxy-substituted pyridines is a highly valuable transformation that requires careful consideration of the catalyst system. While traditional Pd/PPh₃/CuI systems are effective for more reactive iodo-pyridines, the challenges posed by the electron-rich nature of these substrates, especially with bromo- and chloro-pyridines, necessitate the use of more advanced catalytic systems. The adoption of bulky, electron-rich phosphine ligands in copper-free protocols has proven to be a particularly robust strategy, minimizing side reactions and enabling the coupling of less reactive partners. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement and optimize these critical reactions in their synthetic endeavors, paving the way for the discovery of novel chemical entities.
References
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(4), 2075-2145. [Link]
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Royal Society of Chemistry. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Hosseini, S. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 1-20. [Link]
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ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Wang, L., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 10434-10449. [Link]
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Leah4sci. (2019, January 7). Sonogashira Coupling Reaction. YouTube. [Link]
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NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
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Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. [Link]
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Plenio, H., & Fleckenstein, C. A. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 10(5), 563-570. [Link]
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The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction. YouTube. [Link]
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Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
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ResearchGate. (2011). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine with Aryl Halides
Introduction: The Strategic Importance of Aryl-Alkynyl Pyridine Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful transformation has been widely adopted in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The specific coupling of 2,3-dimethoxy-5-((trimethylsilyl)ethynyl)pyridine with aryl halides is of particular interest to researchers in drug discovery and development. The resulting 2,3-dimethoxy-5-(arylalkynyl)pyridine scaffold is a key structural motif in a variety of biologically active molecules, leveraging the unique electronic properties and hydrogen bonding capabilities of the pyridine ring. The dimethoxy substitution pattern further modulates the electronic and steric environment, offering fine-tuning of the molecule's interaction with biological targets.
This guide provides a comprehensive overview of the reaction conditions for this important transformation, with a focus on explaining the rationale behind experimental choices to empower researchers to optimize their synthetic strategies. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.
Mechanistic Insights: The "Why" Behind the Reaction Conditions
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper.[3] However, copper-free variations have been developed to mitigate the formation of alkyne homocoupling byproducts.[4] Understanding these catalytic cycles is paramount to rationalizing the choice of reagents and conditions.
The Palladium Cycle: The Engine of C-C Bond Formation
The palladium cycle is the primary driver of the cross-coupling reaction. It commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is often the rate-determining step and is promoted by electron-withdrawing groups on the aryl halide.[1] Following oxidative addition, a transmetalation step occurs where the acetylide, activated by the copper co-catalyst, is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.
The Copper Co-catalyst: An Essential Promoter
The copper(I) co-catalyst plays a crucial role in activating the terminal alkyne. It reacts with the alkyne to form a copper acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[3] This significantly accelerates the reaction, allowing it to proceed under milder conditions.
In Situ Deprotection of the Trimethylsilyl (TMS) Group
The use of this compound introduces an additional consideration: the removal of the TMS protecting group. This can be conveniently achieved in situ using a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[5] This one-pot approach avoids the isolation of the potentially volatile terminal alkyne.
Key Reaction Parameters: A Guide to Optimization
The success of the Sonogashira coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
-
Palladium Source: A variety of palladium sources can be employed, with PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ being common choices. The palladium precatalyst is typically reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a widely used and effective ligand. For more challenging couplings, bulky electron-rich phosphines can be advantageous.[1]
The Role of the Base
An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple purposes. It neutralizes the hydrogen halide byproduct formed during the reaction and can also act as a solvent.[3] Inorganic bases like potassium carbonate or cesium carbonate can also be used.
Solvent Considerations
The choice of solvent can significantly impact reaction rates and yields. Amine bases can often serve as the solvent.[3] Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are also commonly used. For the in situ desilylation protocol, a mixture of triethylamine and water can be effective, sometimes with a phase-transfer catalyst like PEG 200 to enhance solubility and reactivity.[5]
Experimental Protocols
The following protocols are provided as a starting point for the coupling of this compound with aryl halides. Optimization may be required for specific substrates.
Protocol 1: In Situ TMS Deprotection with CsF
This protocol is adapted from a general method for the CsF-mediated in situ desilylation of TMS-alkynes for Sonogashira coupling.[5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
PdCl₂(PPh₃)₂
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Triethylamine (Et₃N)
-
Water (degassed)
-
Polyethylene glycol 200 (PEG 200)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), PPh₃ (0.04 equiv), and CuI (0.04 equiv).
-
Add CsF (2.0 equiv).
-
Add a degassed mixture of triethylamine (5 volumes), water (1 volume), and PEG 200 (0.1 volume).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a safer alternative that avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Pd(OAc)₂
-
Bulky phosphine ligand (e.g., XPhos or SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
Work-up and purification are similar to Protocol 1.
Data Presentation
Table 1: Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Readily available and effective precatalyst. |
| Copper Co-catalyst | CuI (1-5 mol%) | Activates the alkyne for efficient transmetalation. |
| Ligand | PPh₃ (2-10 mol%) | Stabilizes the palladium catalyst. |
| Base | Et₃N, DIPEA, K₂CO₃, CsF | Neutralizes HX byproduct and facilitates acetylide formation. |
| Solvent | DMF, THF, MeCN, Et₃N | Aprotic polar solvents are generally effective. |
| Temperature | Room Temperature to 100 °C | Milder conditions are often sufficient with the copper co-catalyst. |
| TMS Deprotection | CsF or TBAF (in situ) | Avoids isolation of the terminal alkyne. |
Visualization of the Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvents/reagents- Poor quality base or solvent | - Use a fresh batch of catalyst.- Ensure all reagents and solvents are properly degassed.- Use freshly distilled solvents and a high-purity base. |
| Formation of homocoupled alkyne (Glaser coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas the reaction mixture.- Reduce the amount of copper co-catalyst or consider a copper-free protocol. |
| Incomplete TMS deprotection | - Insufficient fluoride source- Low reaction temperature | - Increase the equivalents of CsF or TBAF.- Gently heat the reaction mixture. |
| Decomposition of starting materials or product | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
References
-
Liang, J., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link][5]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Mikhailov, O. A., et al. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(1), M1925. [Link][6]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link][7]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link][1]
-
Van Alphen, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15356-15367. [Link][8]
-
Borah, B. J., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Arkivoc, 2009(11), 105-114. [Link][9]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic letters, 10(16), 3243–3246. [Link][10]
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- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 6. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol [mdpi.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. arkat-usa.org [arkat-usa.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
Application Notes and Protocols: 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine in Bioactive Molecule Synthesis
Introduction: The Strategic Advantage of the Functionalized Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets, while the aromatic system can engage in π-stacking. The strategic functionalization of the pyridine scaffold is a key approach in modern drug discovery. This guide focuses on a particularly versatile building block: 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine . The methoxy groups at the 2- and 3-positions modulate the electronic properties of the ring, influencing its reactivity and metabolic stability. The trimethylsilyl (TMS)-protected ethynyl group at the 5-position serves as a masked terminal alkyne, a highly valuable functional group for constructing complex molecular architectures through carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.
This document provides a comprehensive overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations are provided to enable researchers to effectively utilize this building block in their drug discovery programs.
Core Applications: A Gateway to Potent Kinase Inhibitors
The 2,3-dimethoxy-5-ethynylpyridine moiety is a key structural feature in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridine core can act as a hinge-binding motif, a common interaction domain in kinase inhibitors. The ethynyl linker provides a rigid scaffold to orient other pharmacophoric groups for optimal interaction with the kinase active site.
A prime example of a class of bioactive molecules accessible through this building block are derivatives of pyrrolo[2,3-b]pyridine , which form the core of several B-RAF kinase inhibitors.[1] Vemurafenib, an FDA-approved drug for the treatment of melanoma with the B-RAF V600E mutation, features a related pyrrolo[2,3-b]pyridine core. The synthesis of analogs of such potent inhibitors can be envisioned starting from this compound.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The utility of this compound hinges on two principal reactions: the Sonogashira cross-coupling and the subsequent deprotection of the trimethylsilyl group to liberate the terminal alkyne.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction allows for the direct and efficient formation of a C(sp²)-C(sp) bond, a key linkage in many complex organic molecules.
Reaction Scheme:
Caption: Sonogashira coupling of the building block with an aryl halide.
Detailed Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine Precursor
This protocol describes a general procedure for the Sonogashira coupling of this compound with a halogenated heterocyclic partner, a key step in the synthesis of kinase inhibitors. The specific example is based on the synthesis of intermediates for pyrrolo[2,3-b]pyridine derivatives.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Moles (mol) | Equivalents | Amount |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 952213-99-3 | 197.04 | 1.0 mmol | 1.0 | 197 mg |
| This compound | 1171919-88-2 | 235.36 | 1.2 mmol | 1.2 | 282 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 mmol | 0.05 | 58 mg |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.1 mmol | 0.1 | 19 mg |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 mmol | 3.0 | 0.42 mL |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | - | 10 mL |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (197 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
To the stirred suspension, add this compound (282 mg, 1.2 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Expert Insights: The choice of palladium catalyst, copper source, base, and solvent can significantly impact the reaction efficiency. For less reactive aryl bromides or chlorides, more active catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be necessary. The reaction is typically sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst deactivation and homocoupling of the alkyne.
Deprotection of the Trimethylsilyl Group
The TMS group is a versatile protecting group for terminal alkynes due to its stability under many reaction conditions and its facile removal under mild basic or fluoride-mediated conditions.
Reaction Scheme:
Caption: Deprotection of the TMS group to yield the terminal alkyne.
Detailed Protocol: Base-Mediated TMS Deprotection
This protocol describes a common and cost-effective method for removing the TMS group using potassium carbonate in methanol.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Moles (mol) | Equivalents | Amount |
| TMS-protected alkyne | - | - | 1.0 mmol | 1.0 | - |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 mmol | 1.5 | 207 mg |
| Methanol (MeOH) | 67-56-1 | - | - | - | 10 mL |
| Dichloromethane (DCM) | 75-09-2 | - | - | - | 5 mL |
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 mmol) in a mixture of methanol (10 mL) and dichloromethane (5 mL) in a round-bottom flask.
-
Add potassium carbonate (207 mg, 1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a few drops of dilute hydrochloric acid (1 M).
-
Remove the solvents under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected terminal alkyne, which can often be used in the next step without further purification.
Expert Insights: For substrates sensitive to basic conditions, fluoride-based deprotection reagents such as tetrabutylammonium fluoride (TBAF) in THF are a milder alternative. The reaction with TBAF is typically very fast at room temperature.
Application in the Synthesis of a Bioactive Kinase Inhibitor Analog
The following workflow illustrates the strategic use of this compound in the synthesis of a key intermediate for a pyrrolo[2,3-b]pyridine-based kinase inhibitor.
Caption: Synthetic workflow for a kinase inhibitor analog.
Data Summary: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₂H₁₇NO₂Si | 235.36 | 1171919-88-2 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors. Its strategic combination of a functionalized pyridine ring and a masked alkyne allows for the efficient construction of diverse molecular scaffolds through robust and well-established synthetic methodologies like the Sonogashira coupling. The protocols detailed in these application notes provide a solid foundation for researchers to incorporate this building block into their synthetic strategies, paving the way for the discovery of novel therapeutics. The continued exploration of new coupling partners and innovative synthetic transformations will undoubtedly expand the utility of this and related functionalized pyridine building blocks in the ongoing quest for new and improved medicines.
References
-
Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry, 2022, 1-20. [Link]
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
-
Singh, U. P., & Singh, R. K. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1635-1666. [Link]
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
-
Choudhary, M. I., et al. (2020). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Bioorganic Chemistry, 100, 103923. [Link]
-
Infinity Pharmaceuticals, Inc. (2019). Heterocyclic compounds and uses thereof. U.S. Patent No. 10,253,047 B2. [Link]
- Plexx Inc. (2015). Synthesis of heterocyclic compounds. U.S.
-
The Critical Role of Intermediates in Vemurafenib Synthesis. [Link]
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
Application Notes & Protocols: A Guide to the Synthesis of Substituted Alkynes from 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Abstract
Substituted alkynes, particularly those incorporating a pyridine scaffold, are privileged structures in modern drug discovery and materials science.[1][2] The pyridine ring is a common motif in FDA-approved pharmaceuticals, and the versatile reactivity of the alkynyl group makes it a crucial intermediate for constructing complex molecular architectures.[2][3] This document provides a comprehensive guide for researchers on the strategic utilization of 2,3-dimethoxy-5-((trimethylsilyl)ethynyl)pyridine as a stable, versatile starting material for the synthesis of diverse substituted alkynes. We will detail two primary stages of this synthetic route: the critical deprotection of the trimethylsilyl (TMS) group to unmask the reactive terminal alkyne, followed by the formation of new carbon-carbon bonds via the robust Sonogashira cross-coupling reaction. This guide explains the mechanistic rationale behind procedural choices and provides validated, step-by-step protocols suitable for implementation in a research or drug development setting.
The Strategic Role of TMS-Protected Pyridylalkynes
The use of this compound offers a significant advantage in multi-step synthesis. The terminal proton of an alkyne is acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. The trimethylsilyl (TMS) group serves as an effective protecting group, masking this reactivity.[4][5] It is generally stable under neutral and many transition-metal-catalyzed conditions but can be removed selectively under mild protocols, allowing for the strategic unveiling of the terminal alkyne at the desired synthetic stage.[4]
The overall synthetic pathway is a two-part process:
-
Deprotection (Desilylation): Cleavage of the robust C-Si bond to generate the free terminal alkyne, 5-ethynyl-2,3-dimethoxypyridine.
-
Coupling: Formation of a new C(sp)-C(sp²) bond by reacting the terminal alkyne with an aryl or vinyl halide, typically via a Sonogashira cross-coupling reaction.[6][7][8]
Sources
- 1. Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 3. CN104311474B - Synthesis method of 3-alkynyl pyridine compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. golden.com [golden.com]
Flow Chemistry Applications of Sonogashira Coupling with Silylated Pyridines: An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Pyridine scaffolds are of particular interest due to their prevalence in a vast array of pharmaceuticals.[1] The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, has become an indispensable tool in the synthetic chemist's arsenal.[2] This guide delves into the synergistic application of flow chemistry and silylated pyridines for Sonogashira coupling, offering a robust and scalable approach to the synthesis of valuable alkynylpyridine derivatives.
The Strategic Advantage of Silylated Pyridines and Flow Chemistry
The convergence of silylated pyridines and continuous flow technology for Sonogashira coupling presents a multifaceted solution to several synthetic challenges. Silyl groups, such as trimethylsilyl (TMS), serve as versatile protecting groups for terminal alkynes, enhancing their stability and enabling controlled reactivity.[3][4] The in situ desilylation of these precursors within a flow reactor allows for the controlled release of the reactive terminal alkyne, minimizing undesired side reactions like Glaser homocoupling.[3][4]
Flow chemistry, in turn, offers significant advantages over traditional batch processing. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to more precise temperature control and enhanced reaction rates.[5] This level of control is particularly beneficial for exothermic reactions and for minimizing the formation of impurities. Furthermore, the enclosed nature of flow systems improves safety when handling hazardous reagents and allows for the seamless integration of reaction, workup, and purification steps.[5]
This guide will provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for implementing this powerful synthetic strategy.
Mechanistic Insights: The Sonogashira Catalytic Cycle in Flow
The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2] While copper-free variations exist, the classical mechanism provides a fundamental understanding of the process.
The Palladium Cycle
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the halopyridine to a Pd(0) species, forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2][6]
-
Transmetalation: A copper(I) acetylide, formed from the reaction of the terminal alkyne with a copper(I) salt and a base, transfers the acetylide group to the palladium center.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final alkynylpyridine product, regenerating the Pd(0) catalyst.[6]
The Copper Cycle
The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne by a base (commonly an amine) to form the more nucleophilic copper acetylide intermediate.[2]
The Role of Silylation and In Situ Desilylation
When using a silyl-protected alkyne, a desilylation agent, such as a fluoride source (e.g., CsF or TBAF), is introduced into the reaction stream.[3][4][7] This agent cleaves the silicon-carbon bond, generating the terminal alkyne in situ. This controlled, low-concentration generation of the reactive alkyne is a key advantage, as it suppresses the formation of homocoupled alkyne dimers (Glaser coupling), a common side reaction.[3][4]
Experimental Setup for Continuous Flow Sonogashira Coupling
A typical flow chemistry setup for the Sonogashira coupling of silylated pyridines is modular and can be adapted to specific reaction requirements.
Caption: General workflow for flow Sonogashira coupling.
Detailed Application Notes and Protocols
Application Note 1: Synthesis of 2-(Phenylethynyl)pyridine via Flow Sonogashira Coupling
This protocol outlines the continuous flow synthesis of 2-(phenylethynyl)pyridine from 2-bromopyridine and (trimethylsilyl)acetylene, demonstrating the utility of in situ desilylation.
Materials and Reagents:
-
2-Bromopyridine
-
(Trimethylsilyl)acetylene
-
PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II))
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous, degassed THF
Instrumentation:
-
A continuous flow reactor system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with at least two high-pressure pumps.
-
T-mixer
-
Heated coil reactor (e.g., PFA or stainless steel)
-
Back pressure regulator (BPR)
-
Product collection vessel
Protocol:
-
Reagent Preparation (under inert atmosphere):
-
Solution A: Dissolve 2-bromopyridine (e.g., 0.5 mmol), PdCl₂(PPh₃)₂ (e.g., 0.025 mmol, 5 mol%), and CuI (e.g., 0.025 mmol, 5 mol%) in anhydrous, degassed THF (to a final volume of 10 mL).
-
Solution B: Dissolve (trimethylsilyl)acetylene (e.g., 0.6 mmol) and triethylamine (e.g., 1.5 mmol) in anhydrous, degassed THF (to a final volume of 10 mL).
-
Solution C: Use a commercial 1 M solution of TBAF in THF.
-
-
Flow System Setup:
-
Assemble the flow reactor as depicted in the workflow diagram.
-
Set the reactor temperature (e.g., 80 °C).
-
Set the back pressure regulator (e.g., 10 bar) to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) into the T-mixer.
-
Simultaneously, pump Solution C at a flow rate to deliver the desired stoichiometry of the desilylating agent (e.g., 0.02 mL/min for a 1 M solution to deliver 1 equivalent relative to the alkyne).
-
The combined stream passes through the heated coil reactor. The residence time is determined by the reactor volume and the total flow rate.
-
The product stream exits the BPR and is collected in a vessel containing a quench solution (e.g., saturated aqueous NH₄Cl).
-
-
Workup and Purification:
-
Extract the quenched reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation:
| Parameter | Value |
| Substrate 1 | 2-Bromopyridine |
| Substrate 2 | (Trimethylsilyl)acetylene |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Base | Triethylamine |
| Desilylation Agent | TBAF |
| Solvent | THF |
| Temperature | 80 °C |
| Residence Time | 10 min |
| Yield | Typically >80% |
Application Note 2: Catalyst Screening for Challenging Pyridine Substrates
Electron-deficient pyridines or those with coordinating substituents can be challenging substrates for Sonogashira coupling.[1] Flow chemistry provides an excellent platform for rapid catalyst and ligand screening to optimize reaction conditions.[8]
Core Principle: By employing parallel flow reactors or sequential automated injections, a matrix of catalysts, ligands, bases, and solvents can be rapidly evaluated.
Experimental Workflow Diagram:
Caption: Automated catalyst screening workflow.
Protocol Outline:
-
Prepare stock solutions of the halopyridine/alkyne mixture and the base.
-
Prepare a library of catalyst/ligand combinations in separate vials for an autosampler.
-
Program the flow system to sequentially inject small volumes of each catalyst/ligand solution into the main reagent stream.
-
The reaction mixture passes through the heated reactor.
-
The output is directed to an online analytical instrument (e.g., LC-MS or GC-MS) to determine conversion and product formation for each catalyst system in real-time.
Key Considerations for Catalyst Selection:
-
Palladium Pre-catalysts: For challenging substrates, consider more active pre-catalysts in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as highly effective catalysts for these transformations.[9]
-
Copper-Free Conditions: If alkyne homocoupling is a significant issue, copper-free Sonogashira protocols should be explored.[8][9] These often require more active palladium catalysts.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful monitoring and analysis. The use of online analytical techniques in flow chemistry allows for real-time reaction monitoring, providing immediate feedback on reaction performance. By including an internal standard in the reagent streams, quantitative assessment of conversion and yield can be achieved. The robustness of the flow chemistry approach also ensures high reproducibility between runs.
Conclusion
The integration of silylated pyridines into flow-based Sonogashira coupling protocols represents a significant advancement in the synthesis of functionalized heterocycles. This approach offers enhanced safety, scalability, and control over reaction parameters, leading to improved yields and purity of the desired products. For researchers and professionals in drug development, mastering these techniques can accelerate the discovery and optimization of new chemical entities.
References
-
Capani, J. S., Jr., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384. [Link]
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes Catalyzed by a Palladium Complex of 1,3,5,7-Tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
-
Cochran, J. E., Liang, J., & Capani, J. S., Jr. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ResearchGate. [Link]
-
Gemoets, H. P. L., Laudadio, G., Verstraete, K., & McQuade, D. T. (2017). Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. ResearchGate. [Link]
-
Miao, T., Wang, S., & Wang, L. (2013). Continuous flow Sonogashira C-C coupling using a heterogeneous palladium-copper dual reactor. Organic Letters, 15(1), 65–67. [Link]
-
Capani, J. S., Jr., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. PubMed. [Link]
-
Joshaghani, M., Khoshkar, M., & Rafiee, E. (2015). Ni(acac)2/2,6-bis(diphenylphosphino)pyridine/CuI: A highly efficient palladium-free homogeneous catalyst for the Sonogashira cross-coupling reaction. ResearchGate. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
La-Venia, A., & Battilocchio, C. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 6992. [Link]
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thalesnano.com [thalesnano.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reaction Yield with 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction, with a specific focus on the use of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.
Introduction to the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] Its mild reaction conditions and broad functional group tolerance make it invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]
The use of a trimethylsilyl (TMS) protected alkyne, such as this compound, is a common strategy to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling) and to allow for sequential, one-pot coupling reactions.[2][3]
Core Reaction Mechanism
Understanding the catalytic cycles is crucial for effective troubleshooting. The Sonogashira reaction proceeds through two interconnected cycles:
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. This is often the rate-limiting step.[1]
-
Copper Cycle : The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide.[4]
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.[1][4]
-
Reductive Elimination : The final product is formed, and the Pd(0) catalyst is regenerated.[1][4]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that you may encounter during your experiments with this compound.
Q1: My reaction is showing low to no conversion of the starting aryl halide. What are the likely causes and how can I fix this?
A1: This is a common issue often related to catalyst activity or reaction conditions. Here's a breakdown of potential causes and solutions:
-
Cause 1: Inactive Palladium Catalyst. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. This species is sensitive to oxygen.
-
Cause 2: Poor Reactivity of the Aryl Halide. The reactivity of aryl halides in the oxidative addition step follows the general trend: I > Br > Cl.[1][6] Electron-rich aryl halides are also generally less reactive.
-
Solution: For less reactive halides like bromides or chlorides, consider using a more active catalyst system. This could involve using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can accelerate the oxidative addition step.[7][8] Increasing the reaction temperature may also be necessary, particularly for aryl bromides and chlorides.[8][9]
-
-
Cause 3: Inappropriate Solvent or Base. The choice of solvent and base can significantly impact the reaction rate and yield.[10]
-
Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[1][5] For some substrates, a switch to a different solvent system, such as a 1:1 mixture of dioxane and Et₃N, might be beneficial.[9] Ensure all solvents are anhydrous.
-
| Parameter | Recommendation for Aryl Iodides | Recommendation for Aryl Bromides/Chlorides |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands |
| Temperature | Room Temperature to 60 °C | 80 °C to 120 °C |
| Solvent | THF, DMF, Et₃N | Toluene, Dioxane, DMF |
Q2: I am observing a significant amount of a byproduct that appears to be the homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A2: Glaser coupling is a well-known side reaction in Sonogashira couplings, especially when using a copper co-catalyst in the presence of oxygen.[11]
-
Cause 1: Presence of Oxygen. Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.
-
Solution: As with low conversion issues, rigorous deoxygenation of the reaction mixture is critical.
-
-
Cause 2: Copper Co-catalyst. While the copper co-catalyst is generally beneficial, it is also the primary culprit in Glaser coupling.
-
Solution: Consider a copper-free Sonogashira protocol.[5][12] These reactions may require different ligands or higher temperatures to proceed efficiently, but they completely eliminate the possibility of Glaser coupling.[5][8] If using copper, ensure you are using the catalytic amount and not an excess.
-
Caption: A troubleshooting workflow for minimizing Glaser homocoupling.
Q3: The TMS group on my pyridine alkyne is being cleaved during the reaction. Why is this happening and how can I prevent it?
A3: The trimethylsilyl (TMS) group is designed to be removed under specific conditions, but premature cleavage can occur.
-
Cause 1: Basic Conditions. While the TMS group is generally stable to the amine bases used in Sonogashira reactions, prolonged reaction times at elevated temperatures or the use of stronger, non-amine bases can lead to its removal.[3]
-
Solution: Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary. If you are using an inorganic base like K₂CO₃, this may be the cause, and switching to an amine base is recommended.
-
-
Cause 2: Presence of Fluoride Ions. Trace amounts of fluoride can efficiently cleave the Si-C bond.
-
Solution: Ensure your glassware is scrupulously clean and that none of your reagents are contaminated with fluoride sources.
-
Q4: My reaction works, but the yield is inconsistent. What factors should I focus on for better reproducibility?
A4: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Solution 1: Reagent Purity. Ensure the purity of your aryl halide, alkyne, and solvents. Solvents should be anhydrous and freshly distilled or from a sure-seal bottle. The amine base should be distilled to remove any water or other impurities.
-
Solution 2: Catalyst Loading. While it may be tempting to use a very low catalyst loading, this can sometimes lead to incomplete reactions. A slightly higher, but consistent, catalyst loading (e.g., 1-2 mol % Pd) can improve reproducibility.
-
Solution 3: Stirring and Temperature Control. Ensure efficient stirring to maintain a homogeneous reaction mixture. Use an oil bath or a reliable heating mantle for precise temperature control.
Frequently Asked Questions (FAQs)
Q1: Do I need to deprotect the TMS group before the Sonogashira reaction?
A1: No, the TMS group is intended to be present during the coupling reaction to protect the alkyne. It is typically removed in a subsequent step. However, there are one-pot procedures where a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) is added to facilitate in situ desilylation followed by coupling.[2][13]
Q2: What is the best way to remove the TMS group after the Sonogashira coupling is complete?
A2: The TMS group can be easily removed under mild conditions.[3]
-
Fluoride-based methods: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective method.[3][14]
-
Base-mediated methods: A solution of potassium carbonate (K₂CO₃) in methanol is a cost-effective and mild alternative.[15]
Q3: Can I use this compound with an aryl chloride?
A3: Yes, but it will be more challenging than with an aryl iodide or bromide.[6] You will likely need to use a more sophisticated catalyst system, such as one employing a bulky, electron-rich phosphine ligand, and higher reaction temperatures.[7][8]
Q4: Is it necessary to use a phosphine ligand with my palladium catalyst?
A4: In most cases, yes. Phosphine ligands stabilize the palladium catalyst and are crucial for its catalytic activity.[7] The choice of ligand can dramatically affect the reaction's efficiency.[7][16] While some "ligand-free" protocols exist, they often rely on the solvent or other species in the reaction mixture to act as ligands.
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Bromide with this compound
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol %), and CuI (0.04 mmol, 4 mol %).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe.
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for TMS Deprotection
-
Setup: Dissolve the TMS-protected alkyne (1.0 mmol) in a mixture of THF (10 mL) and methanol (2 mL).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
-
Rosa, G. R., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]
-
Yadav, J. S., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. Available at: [Link]
-
Li, J., et al. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]
-
Das, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Available at: [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Royal Society of Chemistry. Available at: [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). RSC Publishing. Available at: [Link]
-
Supposed mechanism for the copper-cocatalysed Sonogashira reaction. (n.d.). ResearchGate. Available at: [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... Available at: [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC - NIH. Available at: [Link]
-
Subsituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Available at: [Link]
-
Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. (2023). Cell Reports Physical Science. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Available at: [Link]
-
Potential Sonogashira Reaction Problems?. (2007). Sciencemadness Discussion Board. Available at: [Link]
-
Conditions optimization for the double Sonogashira coupling. (n.d.). ResearchGate. Available at: [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Sonogashira reaction | Solved Practice Problems. (2025). YouTube. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. Available at: [Link]
-
Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Available at: [Link]
Sources
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling of Electron-Rich Pyridines
Welcome to the technical support center for navigating the complexities of the Sonogashira coupling with electron-rich pyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific yet powerful cross-coupling reaction. Here, we move beyond standard protocols to address the nuanced issues that arise from the inherent electronic and coordinating properties of these heterocycles.
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp- and sp²-hybridized carbons.[1] However, its application to electron-rich pyridines—those bearing electron-donating groups like amines or ethers—introduces a unique set of challenges. These substrates can act as ligands, potentially coordinating to and deactivating the palladium catalyst, leading to sluggish or failed reactions.[2][3] Furthermore, the increased electron density on the pyridine ring can make the crucial oxidative addition step more difficult.[3]
This guide is structured into a practical, question-and-answer format, divided into a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQ) section for deeper mechanistic understanding.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems observed during the Sonogashira coupling of electron-rich pyridines.
Question 1: My reaction has stalled, showing low conversion of the starting material. What's wrong?
This is the most frequent issue, often stemming from catalyst inhibition or poor reactivity of the substrate.
Probable Cause A: Catalyst Inhibition by the Pyridine Substrate
The nitrogen lone pair on your electron-rich pyridine can act as a ligand, coordinating strongly to the palladium center and preventing it from participating in the catalytic cycle.
Solution:
-
Switch to a Copper-Free Protocol: The presence of a copper co-catalyst can sometimes be detrimental.[2] Copper-free systems often rely on more robust palladium catalysts and can simplify the reaction mixture, avoiding certain side reactions.[2][4]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or other bulky phosphines can sterically hinder the pyridine nitrogen from coordinating to the palladium center.[4] These electron-rich ligands also promote the rate-limiting oxidative addition step.[4]
-
Use Palladium Pre-catalysts: Utilizing well-defined Pd(II) pre-catalysts can ensure the efficient generation of the active Pd(0) species in the reaction mixture.
Probable Cause B: Inefficient Oxidative Addition
Electron-rich aryl halides are inherently less reactive in the oxidative addition step compared to their electron-poor counterparts.[3]
Solution:
-
Check Your Halide: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[3] If you are using a bromide and experiencing issues, switching to the corresponding iodide will significantly accelerate the reaction. Aryl chlorides are particularly challenging and require specialized, highly active catalyst systems.[3]
-
Increase Reaction Temperature: Gently increasing the temperature can provide the necessary activation energy for the oxidative addition to proceed. However, monitor the reaction closely to avoid decomposition.
Question 2: My desired product is contaminated with a significant amount of a symmetrical diyne (alkyne homocoupling). How can I prevent this?
You are observing the Glaser-Hay coupling, the most common side reaction in copper-mediated Sonogashira couplings.[2][5] This reaction involves the oxidative dimerization of your terminal alkyne.[2][6]
Probable Cause: Oxygen in the Reaction Mixture
The Glaser coupling is primarily promoted by the copper(I) catalyst in the presence of oxygen.[2][6][7]
Solution:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can suffice.
-
Maintain an Inert Atmosphere: The reaction must be set up and run under a strict inert atmosphere (a balloon of Argon or Nitrogen is often sufficient, but a Schlenk line is preferable).[2][6]
-
Eliminate the Culprit: Go Copper-Free: The most definitive way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][6] This completely removes the primary catalyst for this side reaction.[6]
Troubleshooting Summary Table
| Observed Issue | Probable Cause | Primary Solution | Secondary Actions |
| Low or No Conversion | Catalyst Inhibition by Pyridine | Use a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃). | Switch to a copper-free protocol; use a Pd(II) pre-catalyst. |
| Poor Oxidative Addition | Use the corresponding aryl iodide instead of bromide or chloride.[3] | Increase reaction temperature cautiously. | |
| Alkyne Homocoupling | Oxygen Contamination | Rigorously degas all solvents and maintain a strict inert atmosphere.[2][6] | Add reagents via syringe through a septum. |
| Copper(I) Catalyst | Switch to a copper-free Sonogashira protocol. [2][6] | Reduce the loading of the copper co-catalyst. | |
| Reaction Mixture Turns Black | Palladium Black Precipitation | Ensure proper ligand-to-metal ratio; use a more stable pre-catalyst. | Lower the reaction temperature; improve stirring. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues in the Sonogashira coupling of electron-rich pyridines.
Caption: A troubleshooting decision tree for Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q: Why exactly are electron-rich pyridines so challenging as substrates?
A: There are two primary reasons. First, the basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination is often stronger with electron-rich pyridines, effectively sequestering the catalyst and preventing it from participating in the reaction. Second, the Sonogashira reaction relies on an oxidative addition step where the palladium(0) catalyst inserts into the carbon-halide bond. Electron-donating groups on the pyridine ring increase the electron density at the carbon center, making this insertion step electronically less favorable and slower.[3]
Q: You frequently mention "copper-free" Sonogashira. What are the main advantages and when should I choose it?
A: The copper co-catalyst's main role is to facilitate the deprotonation of the alkyne and transmetalation to the palladium center.[4][8] However, it comes with significant drawbacks. As discussed, it promotes the undesirable Glaser homocoupling, especially if oxygen is present.[2][3] It can also be environmentally problematic and difficult to remove from the final product.[4]
You should strongly consider a copper-free protocol when:
-
Your primary side product is the alkyne dimer.
-
Your product is intended for pharmaceutical applications where residual copper is a concern.
-
Your substrates (like free-base porphyrins or some complex pyridines) contain functional groups that can be sensitive to or chelate with copper.[2]
Q: How do I choose the optimal base and solvent for my reaction?
A: The base is crucial for neutralizing the hydrogen halide byproduct formed during the reaction.[2]
-
Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common and can often act as the solvent as well.[2] For sensitive substrates or in copper-free systems, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be highly effective and may help suppress side reactions.[6]
-
Solvents: The choice of solvent can influence reaction rates and even selectivity.[9] Polar aprotic solvents like DMF or THF are standard.[2] The polarity can help stabilize charged intermediates in the catalytic cycle.[9] For air-sensitive reactions, using the amine base as the solvent (e.g., neat Et₃N) can be a good choice, but ensure it is rigorously dried and degassed.
Q: What is the mechanism of the Glaser side reaction?
A: The Glaser coupling is an oxidative homocoupling of terminal alkynes. The proposed mechanism begins with the coordination of the copper(I) catalyst to the alkyne, which increases the acidity of the terminal proton.[5] An amine base then deprotonates it to form a copper acetylide intermediate. In the presence of an oxidant (typically O₂), this copper(I) acetylide is oxidized, leading to the dimerization of the acetylide radical to form the 1,3-diyne product.
Caption: Competing Sonogashira and Glaser coupling pathways.
Validated Experimental Protocol: Copper-Free Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol provides a robust starting point for the copper-free coupling of an electron-rich pyridine, adapted from literature procedures.[1]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (Et₃N) (Anhydrous, degassed)
-
Toluene (Anhydrous, degassed)
-
Round-bottom flask with stir bar
-
Septa, needles, and inert gas line (Argon or N₂)
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-bromopyridine (e.g., 173 mg, 1.0 mmol) and Pd(PPh₃)₂Cl₂ (e.g., 14 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) and anhydrous, degassed triethylamine (3 mL) via syringe.
-
Stirring: Stir the resulting mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Royal Society of Chemistry.
- Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (2025). BenchChem.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen.
- Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
Sources
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.lucp.net [books.lucp.net]
Technical Support Center: Strategies to Prevent Homocoupling of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine in Sonogashira Cross-Coupling Reactions
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions with 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of the undesired homocoupled byproduct, a common challenge in the synthesis of complex molecules. Here, we delve into the mechanistic underpinnings of this side reaction and provide field-proven strategies to ensure the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a dimeric byproduct in my Sonogashira reaction. What is it and why is it forming?
A1: The byproduct you are observing is most likely the result of a homocoupling reaction, also known as Glaser coupling.[1][2][3] This reaction involves the oxidative dimerization of your terminal alkyne, in this case, the desilylated 2,3-Dimethoxy-5-ethynylpyridine, to form a symmetrical 1,3-diyne. The primary drivers of this side reaction are the presence of a copper(I) co-catalyst and oxygen.[1][4][5][6] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[2][3][7] In the presence of an oxidant, typically molecular oxygen, this intermediate can undergo oxidative dimerization, leading to the formation of the homocoupled product.[1][5][6]
Several factors can exacerbate homocoupling:
-
Presence of Oxygen: Rigorous exclusion of air is paramount. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[1][3][8]
-
High Copper(I) Catalyst Loading: While essential for the Sonogashira catalytic cycle, an excess of copper(I) can accelerate the rate of homocoupling.[1]
-
Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction between the pyridine derivative and your coupling partner is sluggish, the alkyne has a longer residence time in the reaction mixture, increasing the probability of homocoupling.[1] This can be due to an unreactive coupling partner or a suboptimal palladium catalyst system.
-
Elevated Temperatures: Higher reaction temperatures can sometimes favor the homocoupling pathway.[1]
Q2: My starting material is TMS-protected. Can homocoupling still occur?
A2: Yes, homocoupling is still a significant risk even with a trimethylsilyl (TMS) protected alkyne. The TMS group can be cleaved in situ under typical Sonogashira reaction conditions, which often employ a mild base.[9][10] Once the TMS group is removed, the resulting terminal alkyne is susceptible to homocoupling. The rate of desilylation versus the rate of cross-coupling is a critical parameter. If desilylation is rapid and cross-coupling is slow, the concentration of the deprotected, reactive terminal alkyne increases, favoring the undesired homocoupling.
Q3: What are the most effective strategies to minimize or eliminate homocoupling?
A3: A multi-faceted approach is often the most effective. Here are several strategies, ranging from simple procedural changes to more fundamental modifications of your reaction conditions:
-
Rigorous Exclusion of Oxygen: This is the most critical and often simplest parameter to control. Ensure all solvents and liquid reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[1] The reaction should be set up and maintained under a positive pressure of an inert atmosphere.
-
Copper-Free Sonogashira Conditions: The most direct method to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely.[1][2][3][11] While this may necessitate higher reaction temperatures, more active palladium catalysts, or specific ligands, it effectively shuts down the primary pathway for this side reaction.[1][12]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture via a syringe pump can help maintain a low steady-state concentration of the deprotected terminal alkyne.[1][10] This minimizes its availability for homocoupling while still allowing for the desired cross-coupling to proceed.
-
Optimize Catalyst System and Reaction Parameters: A well-chosen palladium catalyst and ligand system can significantly accelerate the rate of cross-coupling, thereby outcompeting the homocoupling reaction. The choice of base and solvent can also have a profound impact.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of homocoupled byproduct (>20%) | 1. Inadequate degassing (oxygen contamination).2. High copper catalyst loading.3. Slow cross-coupling rate. | 1. Improve degassing procedure (e.g., three freeze-pump-thaw cycles).2. Reduce CuI loading to 1-2 mol%.3. Switch to a copper-free protocol. Consider a more active palladium pre-catalyst or ligand. |
| Low conversion of starting materials and some homocoupling | 1. Inactive palladium catalyst.2. Unreactive aryl/vinyl halide.3. Inappropriate base or solvent. | 1. Use a fresh, active palladium source. Consider a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand.2. If using an aryl bromide or chloride, a more electron-rich and bulky ligand may be required.[7]3. Screen different bases (e.g., Et₃N, DIPEA, K₂CO₃) and solvents (e.g., THF, DMF, Toluene). |
| Complete consumption of alkyne but low yield of desired product | 1. Predominant homocoupling.2. Decomposition of product or starting material. | 1. Implement copper-free conditions and slow addition of the alkyne.2. Lower the reaction temperature and monitor the reaction progress more frequently. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with Degassing
This protocol is a starting point and emphasizes the rigorous exclusion of oxygen.
Materials:
-
Aryl/Vinyl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the degassed triethylamine via syringe.
-
Add the this compound via syringe.
-
In a separate, small, flame-dried vial, weigh the CuI. Quickly add it to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction at the desired temperature (start with room temperature and gently heat if necessary) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard workup and purification.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when homocoupling is a persistent issue.
Materials:
-
Aryl/Vinyl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
A suitable phosphine ligand (e.g., PPh₃, P(t-Bu)₃, SPhos) (4 mol%)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe.
-
Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and proceed with standard workup and purification.
Mechanistic Insights: The Competing Pathways
To better understand the challenge, it is crucial to visualize the competing catalytic cycles. The desired Sonogashira cross-coupling involves a palladium-catalyzed cycle, while the undesired Glaser homocoupling is mediated by copper.
Caption: Competing Sonogashira (blue) and Glaser (red) coupling pathways.
Logical Workflow for Troubleshooting Homocoupling
The following flowchart outlines a systematic approach to diagnosing and resolving issues with homocoupling in your reaction.
Caption: A step-by-step troubleshooting workflow for minimizing homocoupling.
References
-
Kaur, N., & Singh, V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6046-6075. DOI: 10.1039/D0RA10575A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Grokipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
Capani, J. S., Jr., Cochran, J. E., & Liang, J. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry. (2021, October 18). Glaser Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Li, J. H., Liang, Y., & Xie, Y. X. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(1), 379–381. DOI: 10.1021/jo052041d. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. DOI: 10.1021/cr050992x. Retrieved from [Link]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
Sources
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- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: TMS Deprotection of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Welcome to the technical support center for the deprotection of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My TMS deprotection with TBAF is giving a low yield and a complex mixture of byproducts. What is happening?
A1: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.[1] However, its basicity can lead to undesired side reactions, especially with sensitive substrates like substituted pyridines.[2] The methoxy groups on the pyridine ring are electron-donating, which can increase the ring's susceptibility to nucleophilic attack or other base-mediated decomposition pathways. The complex mixture you are observing likely results from a combination of incomplete deprotection and substrate degradation.
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C or even -5 °C to temper the reactivity of TBAF.[3]
-
Control Stoichiometry: Use a minimal excess of TBAF (e.g., 1.1 equivalents) to reduce base-mediated side reactions.[4]
-
Alternative Fluoride Source: Consider using a milder fluoride source like HF-Pyridine, which is less basic than TBAF.[2] However, be aware of its high toxicity and the need for specialized plastic labware.[2]
Q2: I'm using potassium carbonate in methanol, a widely cited method, but the reaction is sluggish or incomplete. Why might this be the case?
A2: The potassium carbonate/methanol (K₂CO₃/MeOH) system is a mild and economical choice for TMS deprotection.[4] Its effectiveness relies on the in-situ generation of the methoxide ion, which is the active nucleophile that attacks the silicon atom. Several factors can hinder this process:
-
Reagent Quality: The K₂CO₃ must be anhydrous. Any absorbed water will preferentially react with the base, reducing the concentration of the active methoxide.
-
Solvent Purity: The methanol should be dry. While not as critical as with stronger bases, excess water can slow down the reaction.
-
Insufficient Base: While often catalytic, for some substrates, a stoichiometric amount of K₂CO₃ may be necessary to drive the reaction to completion.
Optimization Protocol:
-
Ensure you are using anhydrous K₂CO₃.
-
Use dry methanol as the solvent.[5]
-
Start with a catalytic amount of K₂CO₃ (e.g., 0.2 equivalents) and monitor the reaction by TLC or LC-MS.[4] If the reaction stalls, add more K₂CO₃ incrementally.
Q3: My product appears to be unstable during workup or purification. Are there specific precautions I should take?
A3: The terminal alkyne product, 2,3-Dimethoxy-5-ethynylpyridine, can be sensitive, particularly to acidic conditions or prolonged exposure to silica gel. The pyridine nitrogen can be protonated, potentially leading to decomposition pathways. Additionally, terminal alkynes can sometimes be volatile, leading to loss of material during solvent removal.[6]
Recommendations for Workup and Purification:
-
Neutral Workup: After the reaction, instead of an acidic quench, consider quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Minimize Silica Gel Contact: If column chromatography is necessary, consider using a silica gel slurry or a plug of silica to minimize contact time.[7] Alternatively, purification via crystallization or distillation (if the product is thermally stable) could be explored.
-
Alternative Purification: For challenging purifications, specialized techniques like using a silver ion-supported adsorbent can selectively capture the terminal alkyne, allowing for its separation from impurities.[8]
In-Depth Troubleshooting Guides
Scenario 1: Incomplete Deprotection
Issue: The reaction stalls, leaving a significant amount of starting material even after prolonged reaction times with standard methods.
Underlying Cause: The steric and electronic environment of the TMS group on the substituted pyridine may hinder the approach of the nucleophile. The electron-rich pyridine ring could also be interacting with the reagents in a non-productive manner.
Workflow for Addressing Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete TMS deprotection.
Detailed Protocols for Alternative Methods:
| Method | Reagents and Conditions | Advantages | Disadvantages |
| TBAF in THF | 1.1 eq. TBAF (1M in THF), Anhydrous THF, 0 °C to RT, 30 min - 2h.[9] | Highly effective and generally fast.[4] | Can be too basic for sensitive substrates, leading to side reactions.[2] |
| K₂CO₃ in MeOH | 0.2 - 2.0 eq. K₂CO₃, Methanol, RT, 1 - 4h.[1][4] | Mild, economical, and widely used.[4] | Can be slow or incomplete for some substrates. |
| AgNO₃ (catalytic) | Catalytic AgNO₃, Acetone/Water, RT.[10] | Mild and chemoselective.[10] | Requires careful handling of silver salts. |
| CuSO₄/Sodium Ascorbate | Copper (II) sulfate, Sodium ascorbate, Ethanol/Water, RT.[11] | Mild, efficient, and uses non-toxic reagents.[11] | May require optimization for specific substrates. |
Scenario 2: Product Decomposition
Issue: The desired product is formed but degrades either during the reaction, workup, or purification, resulting in low isolated yields.
Underlying Cause: The 2,3-dimethoxypyridine core may be sensitive to the reaction conditions. Strong bases can cause unforeseen side reactions, while acidic conditions during workup can lead to degradation. The stability of similar heterocyclic systems can be highly dependent on pH and the presence of other functional groups.[12][13]
Mechanism of Fluoride-Mediated Deprotection and Potential Side Reaction:
Caption: Simplified mechanism of TMS deprotection and a competing degradation pathway.
Strategies to Mitigate Decomposition:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. The basicity of TBAF solutions can be exacerbated by the presence of water, which can generate hydroxide ions.[14]
-
Buffered Workup: If an aqueous workup is necessary, use a buffered solution (e.g., phosphate buffer at pH 7) to avoid extremes of pH.
-
Non-Aqueous Workup: For highly sensitive products, consider a non-aqueous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel to remove salts, followed by evaporation of the solvent.
-
Resin-Based Scavenging: To remove TBAF byproducts without an aqueous extraction, ion-exchange resins like DOWEX 50WX8 can be employed.[15] This is particularly useful for polar products that may have some water solubility.[15]
Summary of Recommended Deprotection Protocols
| Protocol | Reagents | Solvent | Temp. | Time | Workup |
| Mild Base | K₂CO₃ (0.5 eq.)[5] | Methanol | RT | 2-4 h | Concentrate, dilute with ether, wash with water and brine.[5] |
| Fluoride-Mediated | TBAF (1.1 eq., 1M solution) | Anhydrous THF | 0 °C | 30-60 min | Quench with sat. aq. NH₄Cl, extract with ether.[1] |
| Mild Acidic | HCl (catalytic) | Methanol | RT | 1-2 h | Neutralize with sat. aq. NaHCO₃, extract with CH₂Cl₂. |
| Copper Catalyzed | CuSO₄ (cat.), Sodium Ascorbate (cat.)[11] | Ethanol/Water | RT | 1-3 h | Extract with an organic solvent, wash with water.[11] |
This guide provides a starting point for troubleshooting the TMS deprotection of this compound. The optimal conditions will always be substrate-dependent, and careful monitoring of the reaction progress is key to achieving high yields of your desired product.
References
-
Reddit User Discussion. (2024). TMS Deprotection low yields :(. r/chemhelp. [Link]
-
Reddit User Discussion. (2023). Struggling with TMS deprotection for weeks. r/Chempros. [Link]
-
OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). OrgoSolver. [Link]
-
D'Hooghe, M., et al. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis, biological evaluation and modeling studies. Organic & Biomolecular Chemistry, 13, 7193–7222. [Link]
-
Organic Chemistry. (2020, July 23). TBAF Deprotection Mechanism. YouTube. [Link]
-
Li, J. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3235-3248. [Link]
-
Reddit User Discussion. (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]
-
Reddy, K. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Gevorgyan, V., et al. (2023). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 25(50), 8969–8973. [Link]
- Google Patents. (2018). Method for concentration and purification of alkyne-containing molecules. JPWO2018061593A1.
-
Fustero, S., et al. (2019). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Catalysis, 9(1), 433-438. [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 134-145. [Link]
-
MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution. YouTube. [Link]
-
Alcaide, B., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864. [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
Yamada, T., et al. (2015). Mild Deuteration Method of Terminal Alkynes in Heavy Water using Reusable Basic Resin. RSC Advances, 5(110), 90465-90468. [Link]
-
Deiters, A. (2011). Some Aspects of the Chemistry of Alkynylsilanes. Molecules, 16(1), 549-578. [Link]
-
Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 646-653. [Link]
-
Gevorgyan, V., et al. (2004). Direct Electrophilic Silylation of Terminal Alkynes. Organic Letters, 6(3), 421-424. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 13. [Link]
-
MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(3), M1925. [Link]
-
Fronczek, F. R., et al. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. ACS Omega, 3(5), 5454-5462. [Link]
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Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with Substituted Pyridine Substrates
Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: catalyst poisoning by substituted pyridine substrates in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish reactions, low yields, or complete reaction failure when working with these ubiquitous heterocyclic motifs. Here, we move beyond simple protocols to explain the underlying causality, offering field-proven insights and robust troubleshooting strategies.
The "2-Pyridyl Problem": Understanding the Root Cause
At its core, catalyst poisoning in this context is a story of competitive binding. The lone pair of electrons on the nitrogen atom of the pyridine ring is a potent Lewis base, capable of strongly coordinating to the transition metal center (e.g., Palladium) of your catalyst.[1][2] This coordination occupies the active sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively sequestering the catalyst into a stable, inactive state.
This issue is particularly pronounced for 2-substituted pyridines. The proximity of the nitrogen to the reaction site allows for the formation of a stable five-membered ring chelate with the palladium center during the catalytic cycle, which can be difficult to break and thus inhibits catalyst turnover.[3]
Visualizing the Poisoning Mechanism
The following diagram illustrates the fundamental mechanism of catalyst deactivation by a pyridine substrate.
Caption: A three-step workflow to bypass catalyst poisoning by temporarily converting the pyridine to a less-coordinating N-oxide.
Strategy 2: Ligand Design Philosophy
The evolution of cross-coupling has been driven by ligand design. The goal is to create a ligand that promotes the desired catalytic steps (oxidative addition, reductive elimination) so effectively that they outcompete the catalyst-poisoning coordination event.
-
Key Features of Effective Ligands:
-
Steric Bulk: Large, bulky ligands (like those based on biaryl phosphines) create a crowded coordination sphere around the metal, which can sterically hinder the approach of the pyridine nitrogen. [4] * Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition and reductive elimination.
-
This is less of a troubleshooting step and more of a research direction, but understanding this principle informs why screening ligands like SPhos, XPhos, and RuPhos is a primary troubleshooting strategy. [10]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine.
- BenchChem. (2025).
- Cernak, T. et al. (n.d.).
- Hagelin, H. et al. (n.d.).
- Willis, M. C. et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- BenchChem. (2025).
- Chen, G. et al. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Zhang, Y. et al. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- ResearchGate. (n.d.). (a) Examples of medicinally relevant pyridine containing molecules; (b)....
- Chinchilla, R., & Nájera, C. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Reddit. (2018).
- Chemistry LibreTexts. (2023).
- Buchwald, S. L. et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- South China Normal University. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- ArODES. (n.d.).
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
Sources
purification strategies for products derived from 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Welcome to the technical support center for the purification of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this key synthetic intermediate. The following question-and-answer format addresses common challenges and provides evidence-based solutions to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs)
General Purity and Handling
Question 1: My crude this compound appears as a dark oil/solid after synthesis. What are the likely impurities?
Answer: The dark coloration of your crude product typically indicates the presence of residual palladium catalyst from the Sonogashira coupling reaction, as well as potential polymeric byproducts. Other common impurities may include:
-
Homocoupled Alkyne (Glaser Coupling Product): This results from the oxidative dimerization of trimethylsilylacetylene.
-
Unreacted Starting Materials: Such as 5-bromo-2,3-dimethoxypyridine or unreacted trimethylsilylacetylene.
-
Desilylated Product: Premature cleavage of the trimethylsilyl (TMS) group can occur, yielding 2,3-dimethoxy-5-ethynylpyridine.
-
Solvent and Reagents: Residual high-boiling solvents (e.g., DMF, amines) and other reagents from the reaction.
A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude mixture.
Question 2: What are the initial work-up procedures to remove the bulk of impurities before chromatographic purification?
Answer: A standard aqueous work-up is an effective first step. After the reaction is complete, quenching with an aqueous solution (e.g., saturated ammonium chloride) and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) can remove water-soluble salts and some polar impurities.
For the removal of the palladium catalyst, a simple and effective method is to dilute the reaction mixture with an appropriate solvent and filter it through a pad of Celite®. This will trap insoluble inorganic salts and palladium residues[1].
Flash Column Chromatography
Question 3: I'm having trouble with peak tailing during the flash column chromatography of my compound. What is causing this and how can I fix it?
Answer: Peak tailing with pyridine derivatives on silica gel is a common issue. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
Troubleshooting Strategies:
-
Mobile Phase Additive: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common and effective choice.
-
Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a deactivated silica gel.
-
Solvent System Optimization: Ensure you are using an appropriate solvent system. A good starting point for silylated pyridines is a gradient of ethyl acetate in hexanes.
Experimental Protocol: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the product spot. A common starting eluent is 5-10% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring a uniform bed without air bubbles.
-
Sample Loading: For optimal separation, dry loading is recommended. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase determined from your TLC analysis. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute your product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify and combine the pure fractions containing the desired product.
Question 4: I am observing a new, more polar spot on my TLC during column chromatography. What could this be?
Answer: The appearance of a new, more polar spot during silica gel chromatography is often indicative of the hydrolysis of the trimethylsilyl (TMS) group, leading to the formation of the terminal alkyne, 2,3-dimethoxy-5-ethynylpyridine. The acidic nature of silica gel can catalyze this desilylation, especially if the chromatography run is prolonged or if the solvent system contains protic impurities (e.g., water, methanol).
Mitigation Strategies:
-
Use of Deactivated Silica: Employ a deactivated silica gel or add a small percentage of a base like triethylamine to the eluent to neutralize the acidic sites.
-
Swift Purification: Do not let the compound remain on the silica column for an extended period.
-
Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.
Question 5: My product is not eluting from the column, even with a high concentration of polar solvent.
Answer: If your product is not eluting, it suggests a very strong interaction with the stationary phase.
Possible Causes and Solutions:
-
Highly Polar Impurities: If your crude product contains highly polar impurities, they may be irreversibly adsorbed at the top of the column, hindering the flow and elution of other compounds. A pre-purification step, such as a simple filtration through a plug of silica, might be beneficial.
-
Incorrect Stationary Phase: For highly polar pyridine derivatives, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) may be a more suitable purification method.
Data Presentation: Representative Eluent Systems for Pyridine Derivatives
| Compound Class | Stationary Phase | Eluent System | Reference |
| Silylated Alkynylpyridines | Silica Gel | Hexane/Ethyl Acetate (gradient) | General Practice |
| Functionalized Pyridines | Silica Gel | Dichloromethane/Methanol (gradient) | General Practice |
| Basic Pyridine Derivatives | Silica Gel with 0.1% TEA | Hexane/Ethyl Acetate (gradient) | General Practice |
Recrystallization
Question 6: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly.
Troubleshooting Steps:
-
Re-dissolve and Slow Cooling: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool very slowly to room temperature before placing it in an ice bath.
-
Solvent Selection: You may be using a solvent that is too nonpolar. Try a more polar solvent or a mixed solvent system. For pyridine derivatives, common recrystallization solvents include ethanol, methanol, or mixtures like ethanol/water or toluene/hexane.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a pure crystal of your product, adding a small "seed" crystal to the cooled solution can initiate crystallization.
Question 7: What are good solvent systems for the recrystallization of this compound?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyridine derivatives, which are generally polar, a good starting point is to test polar solvents.
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate.
-
Mixed Solvent Systems:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol or ethyl acetate).
-
While the solution is still hot, add a less polar solvent in which the product is insoluble (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the hot, more polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualization of Purification Workflow
The following diagram outlines the decision-making process for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Sonogashira Couplings of Dimethoxypyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on a crucial synthetic transformation: the Sonogashira cross-coupling reaction, with a specific focus on the nuanced challenges presented by dimethoxypyridine substrates. My goal is to move beyond generic protocols and offer insights grounded in mechanistic understanding and field experience to help you troubleshoot and optimize your reactions effectively.
Introduction: The Dimethoxypyridine Challenge in Sonogashira Couplings
The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized centers, typically involving a palladium catalyst, a copper(I) co-catalyst, and a base.[1][2] While widely applied, its success with heteroaromatic systems like pyridines can be substrate-dependent.
Dimethoxypyridines, as electron-rich heterocycles, introduce a unique set of challenges. The presence of two electron-donating methoxy groups can render the pyridine ring less reactive towards the oxidative addition step in the palladium catalytic cycle.[3] Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity. The selection of the base is therefore not a trivial choice; it is a critical parameter that can dictate the success or failure of the reaction by influencing catalyst activity, substrate reactivity, and the prevalence of side reactions.
This guide will provide a structured approach to understanding and overcoming these challenges through a series of frequently asked questions and a detailed troubleshooting section.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Sonogashira reaction?
The base in a Sonogashira reaction serves two primary, crucial functions:
-
Deprotonation of the Terminal Alkyne: The base is responsible for removing the acidic proton from the terminal alkyne, generating the nucleophilic acetylide species. In a traditional copper-catalyzed Sonogashira, this leads to the formation of a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.[2]
-
Neutralization of Hydrogen Halide: The coupling reaction generates a stoichiometric amount of hydrogen halide (e.g., HBr, HI) as a byproduct. The base neutralizes this acid, preventing it from protonating the amine base, the acetylide, or other sensitive functional groups in the reaction mixture, and helping to maintain the integrity of the catalytic system.[4]
Amine bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are commonly used as they can also serve as the solvent for the reaction.[2]
Q2: Why is base selection particularly critical for dimethoxypyridine substrates?
Dimethoxypyridines are considered "electron-rich" heterocycles due to the electron-donating nature of the methoxy groups. This electronic property can make the Sonogashira coupling more challenging.[3] The choice of base becomes critical for several reasons:
-
Modulating Reactivity: A stronger base might be required to efficiently deprotonate the alkyne, especially if the reaction kinetics are sluggish due to the less electrophilic nature of the halo-dimethoxypyridine.
-
Preventing Catalyst Inhibition: The pyridine nitrogen can compete with the desired phosphine ligands for coordination to the palladium catalyst, leading to catalyst deactivation. The choice of base, particularly sterically hindered amine bases, can sometimes mitigate this issue.
-
Minimizing Side Reactions: An inappropriate base can promote side reactions. For instance, if the base is too nucleophilic, it could potentially react with the palladium catalyst or the starting material.
Q3: What are the pros and cons of using organic amine bases versus inorganic bases for dimethoxypyridine couplings?
The choice between organic and inorganic bases is a key decision point in optimizing your reaction.
| Base Type | Pros | Cons |
| Organic Amines (e.g., TEA, DIPEA, Piperidine, Pyrrolidine) | - Often act as both base and solvent.- Generally good solubility in common organic solvents.- Can help solubilize other reaction components. | - Can act as competing ligands for the palladium catalyst, potentially leading to inhibition, especially with pyridine substrates.- Can be difficult to remove during workup.- Can undergo side reactions (e.g., quaternization). |
| Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄) | - Non-coordinating to the palladium center, reducing the risk of catalyst inhibition.- Easily removed during aqueous workup.- Often more cost-effective. | - Limited solubility in many organic solvents, potentially leading to heterogeneous reaction mixtures and slower reaction rates.- May require a phase-transfer catalyst for efficient reaction.- Can be less effective at deprotonating less acidic alkynes. |
For electron-rich and potentially coordinating substrates like dimethoxypyridines, starting with a sterically hindered amine base or exploring inorganic bases in a copper-free setting are often good strategies.
Q4: What is homocoupling and how does the base influence it?
Homocoupling (also known as Glaser coupling) is the primary side reaction in Sonogashira couplings, where two molecules of the terminal alkyne couple to form a diyne.[5] This side reaction is primarily promoted by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[5]
While the base is not the direct cause of homocoupling, its choice can have an indirect impact. A base that is inefficient at deprotonating the alkyne can lead to a buildup of the terminal alkyne in the presence of the copper catalyst and trace oxygen, increasing the likelihood of homocoupling. Conversely, a highly efficient base that rapidly generates the copper acetylide can favor the desired cross-coupling pathway. To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the Sonogashira coupling of dimethoxypyridines, with a focus on solutions related to the choice of base.
Issue 1: Low or No Conversion of the Starting Halo-dimethoxypyridine
Potential Causes & Solutions:
-
Cause A: Inefficient Alkyne Deprotonation. The chosen base may not be strong enough to deprotonate the terminal alkyne effectively, especially if the alkyne itself has electron-withdrawing groups.
-
Solution: Switch to a stronger base. If you are using triethylamine (pKa of conjugate acid ~10.7), consider a stronger amine like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, pKa ~13.5) or an inorganic base like potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or NMP.[3]
-
-
Cause B: Catalyst Inhibition. The dimethoxypyridine substrate or the amine base may be coordinating to the palladium catalyst and inhibiting its activity.
-
Solution 1 (Change the Base): Switch from a less sterically hindered amine like triethylamine to a bulkier one like diisopropylethylamine (DIPEA). The steric bulk of DIPEA makes it less likely to coordinate to the palladium center.
-
Solution 2 (Go Copper-Free with an Inorganic Base): Copper-free Sonogashira reactions often employ inorganic bases.[6] This eliminates the amine base as a potential coordinating ligand. A common system is Pd(PPh₃)₄ with Cs₂CO₃ in a solvent like DMF.[4]
-
-
Cause C: Low Reactivity of the Halo-dimethoxypyridine. The electron-rich nature of the dimethoxypyridine ring deactivates the aryl halide towards oxidative addition, which is often the rate-determining step.[3]
-
Solution: In addition to optimizing the base, you may need to use a more active catalyst system (e.g., one with more electron-rich and bulky phosphine ligands like XPhos or SPhos) and potentially higher reaction temperatures.
-
Issue 2: Significant Homocoupling of the Alkyne
Potential Causes & Solutions:
-
Cause A: Presence of Oxygen. This is the most common cause of homocoupling.
-
Solution: Ensure your reaction setup is rigorously anaerobic. Use solvents that have been thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5]
-
-
Cause B: High Copper Catalyst Concentration.
-
Solution: Reduce the loading of the copper(I) iodide co-catalyst. Typically, 1-5 mol% is sufficient.
-
-
Cause C: Slow Cross-Coupling Kinetics. If the desired cross-coupling is slow, the alkyne has more time to undergo homocoupling.
-
Solution: Address the root cause of the slow reaction (see Issue 1). A more effective base that accelerates the formation of the copper acetylide and its subsequent transmetalation can help the desired reaction outcompete the homocoupling side reaction.
-
Visualizing the Catalytic Cycles and the Role of the Base
Figure 1. Interplay of Catalytic Cycles. This diagram illustrates the dual catalytic cycles in a traditional Sonogashira reaction. The base (yellow) is essential for activating the alkyne in the copper cycle, which then feeds into the palladium cycle via transmetalation.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Copper-Catalyzed Sonogashira Coupling of a Halo-dimethoxypyridine with an Amine Base
This protocol is a good starting point for optimization.
-
To a dry Schlenk flask under an argon atmosphere, add the halo-dimethoxypyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (start with room temperature for iodides, 60-80 °C for bromides).[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling with an Inorganic Base
This is a valuable alternative, especially when catalyst inhibition is suspected.
-
To a dry Schlenk flask under an argon atmosphere, add the halo-dimethoxypyridine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data: Base Selection for a Model Reaction
Reaction: 2-bromo-3,5-dimethoxypyridine + Phenylacetylene -> 2-(phenylethynyl)-3,5-dimethoxypyridine
| Entry | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Triethylamine | CuI | THF/Et₃N (1:1) | 65 | 24 | 25 | Low conversion, some homocoupling |
| 2 | DIPEA | CuI | Toluene | 80 | 18 | 65 | Improved conversion, less homocoupling |
| 3 | Piperidine | CuI | DMF | 80 | 12 | 78 | Good conversion, clean reaction |
| 4 | K₂CO₃ | None | DMF | 100 | 24 | 55 | Moderate yield, heterogeneous mixture |
| 5 | Cs₂CO₃ | None | NMP | 100 | 16 | 85 | High yield, clean conversion |
This table represents illustrative data based on general principles for electron-rich heteroaryl couplings and should be used as a guide for optimization.
Troubleshooting Logic Flowchart
Figure 2. Troubleshooting workflow. A logical guide to diagnosing and solving common issues in Sonogashira couplings of dimethoxypyridines.
Conclusion
The successful Sonogashira coupling of dimethoxypyridines is a testament to the importance of rational reaction optimization. While their electron-rich nature presents inherent challenges, a systematic approach focused on the judicious selection of the base can lead to high-yielding and clean transformations. By understanding the multifaceted role of the base—from alkyne activation to its potential as a catalyst inhibitor—researchers can navigate the complexities of this reaction. When faced with difficulties, consider moving from standard amine bases to either more sterically hindered amines or to robust copper-free systems with inorganic bases. This strategic flexibility is key to unlocking the synthetic potential of this valuable class of substrates.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ARODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7390. [Link]
-
The Reaction Monitoring Blog. (2008). Copper-free Sonogashira coupling. [Link]
Sources
Technical Support Center: Managing Steric Hindrance in Couplings with 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
Welcome to the technical support center for coupling reactions involving 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this sterically hindered substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
The unique structure of this compound, with its ortho-dimethoxy substitution pattern on the pyridine ring, presents significant steric challenges that can impede common cross-coupling reactions. This guide provides expert insights and actionable protocols to overcome these hurdles and achieve successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound in coupling reactions, particularly the Sonogashira coupling.
Problem 1: Low to No Conversion of the Aryl Halide Starting Material
You've set up your Sonogashira coupling reaction with a suitable aryl halide, but analysis shows a majority of unreacted starting material.
Possible Causes and Solutions:
-
Cause: Inefficient Oxidative Addition. The steric bulk from the 2,3-dimethoxy groups on the pyridine ring can significantly hinder the approach of the palladium catalyst to the aryl halide, slowing down or preventing the crucial oxidative addition step, which is often rate-limiting.[1] The electron-donating nature of the methoxy groups can also decrease the electrophilicity of the pyridine ring, further disfavoring this step.[2]
-
Solution 1: Optimize Ligand Selection. Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective. Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3] These ligands promote the formation of a more reactive, monoligated 14-electron Pd(0) species that is better equipped to engage with sterically demanding substrates.[1][4]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, RuPhos. These are known to be effective for challenging cross-coupling reactions.
-
N-Heterocyclic Carbene (NHC) ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are excellent choices for sterically hindered substrates.[5][6]
-
-
-
Solution 2: Employ Palladium Precatalysts. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use well-defined, air-stable palladium precatalysts.[1] These precatalysts are designed to efficiently generate the active monoligated catalyst under the reaction conditions.
-
Recommended Precatalysts: Buchwald G3 or G4 precatalysts are excellent starting points.
-
-
Solution 3: Increase Reaction Temperature. For sluggish reactions involving aryl bromides or chlorides, increasing the temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[7] Monitor the reaction closely, as higher temperatures can sometimes lead to side reactions or catalyst decomposition. Microwave-assisted heating can also be a powerful tool to accelerate these transformations.[8]
-
Solution 4: Consider the Halide. If you are using an aryl bromide or chloride, switching to a more reactive aryl iodide can significantly facilitate oxidative addition.[9] The general reactivity trend is I > OTf > Br >> Cl.[10]
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Instead of the desired cross-coupled product, you are observing a significant amount of the dimer of this compound.
Possible Causes and Solutions:
-
Cause: Dominant Copper-Catalyzed Homocoupling. In the traditional Sonogashira reaction, the copper(I) co-catalyst, while facilitating the formation of the copper acetylide, can also promote the oxidative dimerization of the alkyne, known as Glaser coupling.[1] This side reaction becomes more prevalent when the desired cross-coupling is slow due to steric hindrance.
-
Solution 1: Switch to a Copper-Free Sonogashira Protocol. This is the most direct way to eliminate Glaser homocoupling.[1] Copper-free conditions rely on the palladium catalyst to activate the alkyne. This approach is often preferred for complex syntheses where copper contamination is a concern.[1]
-
Typical Copper-Free Conditions:
-
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) source and a suitable ligand.
-
Base: A strong amine base like pyrrolidine or piperidine is often used, sometimes as the solvent.[2]
-
Solvent: Anhydrous, degassed solvents like DMF, THF, or dioxane.
-
-
-
Solution 2: Reduce the Copper(I) Co-catalyst Loading. If a copper-catalyzed reaction is necessary, carefully titrate the amount of the copper(I) salt (e.g., CuI). Use the minimum amount required to facilitate the reaction, as excess copper will favor homocoupling.[1]
-
Solution 3: Address the Slow Cross-Coupling. Since homocoupling often dominates when the primary reaction is slow, implementing the solutions from "Problem 1" to accelerate the cross-coupling will indirectly suppress the Glaser side reaction.
Problem 3: Desilylation of the Product or Starting Material
You observe the formation of the terminal alkyne (desilylated product) or the reaction fails to proceed due to in-situ desilylation of the starting material.
Possible Causes and Solutions:
-
Cause: Base-Mediated Cleavage of the Trimethylsilyl (TMS) Group. The TMS group is a common protecting group for terminal alkynes, but it can be labile under certain basic conditions, especially with fluoride ions or strong, non-amine bases. While many Sonogashira reactions proceed without affecting the TMS group[11], the specific base and conditions are crucial.
-
Solution 1: Judicious Choice of Base. Use a milder amine base that is sufficient to deprotonate the alkyne's terminal proton (if it were present) but not strong enough to cleave the Si-C bond. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally safe choices. Avoid fluoride-containing additives unless TMS removal is intended.
-
Solution 2: Control Reaction Time and Temperature. Prolonged reaction times or excessively high temperatures in the presence of a base can promote desilylation. Monitor the reaction progress and work it up as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue with 2,3-disubstituted pyridines in cross-coupling reactions?
A1: The substituents at the 2 and 3 positions of the pyridine ring create a sterically crowded environment around the potential coupling sites (e.g., a halide at position 5 or 6). This steric bulk impedes the approach of the bulky transition metal catalyst (typically palladium-based), making the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, more difficult and slower.[1][12]
Q2: I am considering a Suzuki or Stille coupling instead of a Sonogashira. What are the key considerations for this compound?
A2:
-
For Suzuki Coupling: This is a viable alternative. You would first need to convert the alkyne to a vinylboronic acid or ester, or functionalize the pyridine ring with a boronic acid/ester. The steric hindrance from the 2,3-dimethoxy groups will still be a factor. Therefore, using bulky, electron-rich ligands (like SPhos or XPhos) and a suitable base (e.g., K₃PO₄, Cs₂CO₃) will be critical for success.[10][13]
-
For Stille Coupling: This reaction is known for its tolerance of a wide range of functional groups and can be less sensitive to steric hindrance than other coupling methods.[14][15] You would need to prepare an organostannane derivative of either the pyridine or the coupling partner. A major drawback of the Stille reaction is the toxicity of the tin reagents and byproducts.[15]
Q3: Can I use Nickel catalysts as an alternative to Palladium for these sterically hindered couplings?
A3: Yes, nickel-based catalysts are an excellent alternative and are often more effective for coupling sterically hindered substrates, especially with less reactive aryl chlorides.[16] Nickel catalysts can follow different mechanistic pathways and can be more cost-effective than palladium. The development of ligands specifically for nickel catalysis has expanded its utility in challenging cross-coupling reactions.[16]
Q4: What is the role of the solvent in overcoming steric hindrance?
A4: The solvent can influence the solubility of the reagents and the stability and reactivity of the catalytic species. Polar aprotic solvents like DMF, dioxane, or THF are commonly used.[7] For some systems, biphasic conditions (e.g., toluene/water) can be beneficial, particularly in Suzuki couplings.[10] The key is to ensure all components remain in solution at the reaction temperature to allow for efficient catalysis.
Experimental Protocols
Optimized Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol is a starting point for the coupling of this compound with a sterically hindered aryl bromide.
Reagents:
-
Sterically hindered aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Summary: Ligand and Catalyst Performance
The following table summarizes typical outcomes when coupling a sterically hindered aryl bromide with an alkyne, illustrating the importance of catalyst and ligand selection.
| Catalyst System | Ligand | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 80 | <10% | Inefficient for sterically hindered substrates. |
| Pd(OAc)₂ / PPh₃ | PPh₃ | 100 | 15-25% | Slight improvement, but still low conversion. |
| Pd₂(dba)₃ / SPhos | SPhos | 80 | 75-90% | Bulky, electron-rich ligand significantly improves yield.[13] |
| Buchwald G3 Precatalyst | - | 80 | 80-95% | Precatalyst ensures efficient generation of the active species. |
| PdCl₂(dppf) | dppf | 100 | 40-60% | Dppf can be effective, but often requires higher temperatures. |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Catalytic Cycle Highlighting Steric Hindrance
Caption: Sonogashira cycle showing the sterically hindered oxidative addition step.
References
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Princeton Chemistry. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Wikipedia. (n.d.). Sonogashira coupling.
- Palladium-Catalyzed Coupling of Aryl Halides and. (2001, August 22).
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- PubMed. (2008, August 1). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Reddit. (2020, August 7). Sonogashira troubleshooting help needed.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- Wikipedia. (n.d.). Suzuki reaction.
-
Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 836–849. [Link]
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- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Efficiency in Palladium-Catalyzed Substituted Pyridine Couplings
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering the complexities of palladium-catalyzed cross-coupling reactions involving substituted pyridines. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome common hurdles and enhance the efficiency of your synthetic routes. Pyridine moieties are integral to a vast array of pharmaceuticals and functional materials, making their efficient functionalization a critical aspect of modern chemistry.[1][2] However, the unique electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, present distinct challenges in cross-coupling chemistry.[3][4][5]
This resource moves beyond simple protocols to explain the "why" behind experimental choices, grounded in mechanistic understanding. We will explore common pitfalls, from catalyst inhibition to problematic substrates, and provide actionable solutions supported by authoritative literature.
Section 1: Frequently Asked Questions (FAQs) - The "Pyridine Problem" and General Issues
This section addresses overarching challenges frequently encountered when working with pyridine substrates in palladium-catalyzed reactions.
Q1: Why are my yields consistently low when coupling substituted pyridines compared to other aryl halides?
A1: This is a common challenge often attributed to the "2-pyridyl problem," though it can affect pyridines substituted at any position. The primary culprit is the pyridine nitrogen's ability to coordinate with the palladium center. This coordination can lead to catalyst inhibition or complete deactivation by forming stable, off-cycle complexes that are catalytically inactive.[3][6] This is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.
Q2: I'm observing a significant amount of starting material decomposition. What could be the cause?
A2: Decomposition can stem from several factors. Elevated reaction temperatures, while often necessary to drive catalysis, can lead to the degradation of sensitive substrates or products. Additionally, the choice of base is critical; a base that is too strong or nucleophilic can react with your starting materials or product in undesirable ways. Finally, impurities in your reagents or solvents can also contribute to decomposition pathways.
Q3: How do I choose the optimal palladium precursor and ligand for my specific pyridine coupling reaction?
A3: The ideal catalyst system is highly substrate-dependent. However, a general principle is to employ bulky, electron-rich phosphine ligands.[5][7] These ligands promote the crucial oxidative addition step and can sterically hinder the pyridine nitrogen from coordinating to the palladium center.[5] For challenging couplings, pre-formed palladium catalysts, often called precatalysts, can offer improved activity and reproducibility by ensuring the efficient generation of the active Pd(0) species.[8][9]
Q4: My reaction is sluggish and stalls before completion. What are the likely reasons?
A4: A stalled reaction often points to catalyst deactivation. Besides pyridine coordination, other deactivation pathways include the formation of palladium black (aggregated palladium), ligand degradation, or the formation of stable off-cycle Pd(II) complexes.[6][10] Insufficiently anhydrous or deoxygenated conditions can also lead to catalyst deactivation.[5][11]
Section 2: Troubleshooting Guide for Specific Coupling Reactions
This section provides detailed troubleshooting for common palladium-catalyzed reactions involving substituted pyridines.
C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, but it is not without its challenges when applied to pyridine substrates.[9][12]
Problem 1: Low to no yield when coupling an amine with a 2-halopyridine.
-
Underlying Cause: Strong coordination of the 2-substituted pyridine nitrogen to the palladium catalyst, leading to catalyst poisoning.[3]
-
Troubleshooting Strategy:
-
Ligand Selection: Employ sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that can shield the palladium center and promote reductive elimination.
-
Catalyst Choice: Utilize a palladacycle precatalyst (e.g., G3 or G4 XPhos palladacycle) for reliable generation of the active catalyst.
-
Base Optimization: A weaker base, such as Cs₂CO₃ or K₃PO₄, can sometimes be beneficial in minimizing side reactions.
-
Solvent Considerations: Ensure the use of anhydrous, degassed solvents like toluene or dioxane.[5]
-
Problem 2: Competitive side reactions, such as hydrodehalogenation.
-
Underlying Cause: β-hydride elimination from the amido-palladium intermediate can compete with reductive elimination, leading to the formation of the dehalogenated pyridine.
-
Troubleshooting Strategy:
-
Ligand Modification: Use ligands with greater steric bulk to disfavor the conformation required for β-hydride elimination.
-
Temperature Control: Lowering the reaction temperature may favor the desired reductive elimination pathway.[5]
-
Amine Protecting Group: If applicable, consider a different protecting group on the amine that may alter the electronics and sterics of the intermediate complex.
-
C-C Bond Formation (Suzuki, Heck, and Sonogashira Couplings)
C-C bond formation is fundamental in synthetic chemistry, and palladium catalysis plays a pivotal role.[1][2]
Problem 1: Protodeboronation of the pyridineboronic acid.
-
Underlying Cause: Pyridineboronic acids, especially electron-deficient ones, are susceptible to hydrolysis, where the boronic acid moiety is replaced by a hydrogen atom.[13]
-
Troubleshooting Strategy:
-
Use of Boronate Esters: Employ more stable pyridineboronic acid derivatives like pinacol or MIDA esters to minimize protodeboronation.[13]
-
Anhydrous Conditions: Strictly anhydrous conditions are crucial to suppress this side reaction.
-
Base Selection: Use a non-aqueous base or a carefully controlled amount of water with bases like K₃PO₄.[13]
-
Problem 2: Difficulty coupling electron-rich pyridines.
-
Underlying Cause: Electron-rich pyridines can be poor substrates for oxidative addition.
-
Troubleshooting Strategy:
-
Ligand Choice: Utilize highly electron-rich and bulky ligands like P(tBu)₃ or Josiphos-type ligands to facilitate oxidative addition.
-
Higher Temperatures: Increased reaction temperatures can help overcome the activation barrier for oxidative addition.
-
Alternative Coupling Partners: If possible, consider using a more reactive coupling partner, such as a pyridyl triflate instead of a chloride.
-
Problem 1: Low regioselectivity in the coupling of substituted styrenes with pyridyl halides.
-
Underlying Cause: The regioselectivity of the Heck reaction is influenced by a delicate balance of electronic and steric factors in the migratory insertion step.
-
Troubleshooting Strategy:
-
Ligand Control: The choice of ligand can significantly influence regioselectivity. Bidentate phosphine ligands can favor the branched product, while some monodentate ligands may favor the linear product.[14]
-
Additives: In some cases, additives like silver salts can influence the reaction pathway and improve selectivity.
-
Reaction Conditions: Optimization of temperature and solvent can also impact the regiochemical outcome.[15][16]
-
Problem 1: Homocoupling of the terminal alkyne (Glaser coupling).
-
Underlying Cause: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, can also promote the oxidative dimerization of the alkyne.[17]
-
Troubleshooting Strategy:
-
Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This often requires a different palladium catalyst and ligand system and may necessitate higher reaction temperatures.[17]
-
Amine Base: The choice of amine base can influence the extent of homocoupling.
-
Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling, so rigorous degassing and maintenance of an inert atmosphere are critical.[17]
-
C-H Functionalization
Direct C-H functionalization of pyridines is a highly atom-economical approach but comes with its own set of challenges, primarily related to regioselectivity.[18][19][20]
Problem 1: Poor regioselectivity in the C-H arylation of a substituted pyridine.
-
Underlying Cause: The inherent electronic properties of the pyridine ring and the directing ability of existing substituents determine the site of C-H activation.
-
Troubleshooting Strategy:
-
Directing Groups: If possible, install a directing group on the pyridine ring to guide the palladium catalyst to a specific C-H bond.[21]
-
Ligand Design: The ligand can play a crucial role in controlling the regioselectivity of C-H activation.[19]
-
Reaction Conditions: Fine-tuning of the oxidant, additives, and solvent can significantly impact the regiochemical outcome.
-
Section 3: Experimental Protocols and Data
General Protocol for a Robust Buchwald-Hartwig Amination of a 2-Chloropyridine
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloropyridine (1.0 equiv), the amine (1.2 equiv), a suitable base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M in the limiting reagent) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Ligand Performance in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 85 |
| XPhos | XPhos Pd G2 | Cs₂CO₃ | Toluene | 100 | 92 |
| SPhos | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
This table is a representative example and actual yields will vary with specific substrates and reaction conditions.
Section 4: Visualizing Catalytic Cycles and Troubleshooting
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination and a key deactivation pathway.
Troubleshooting Workflow for Low Yield in Pyridine Coupling
Caption: A systematic approach to troubleshooting low-yielding pyridine coupling reactions.
References
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- Benchchem.
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Hagelin, H., et al. Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. [Link]
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-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
-
Mechanistic Insights on Palladium‐Catalyzed C(sp 2 ) H Functionalization from Theoretical Perspective. ResearchGate. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Smalley, A. P., & Gaunt, M. J. Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C-H Activation. Journal of the American Chemical Society. [Link]
-
Smalley, A. P., & Gaunt, M. J. Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation. SciSpace. [Link]
-
Rayadurgam, J., et al. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic chemistry frontiers. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
-
Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation. Sci-Hub. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. ResearchGate. [Link]
-
The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. [Link]
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
- Benchchem.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Palladium‐Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. ResearchGate. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]
-
Optimization of conditions for the Heck reaction. ResearchGate. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Palladium-Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. PubMed. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
The Sonogashira Coupling. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine: A Comparative Validation for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a discovery campaign. The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3][4] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged structure in the design of novel therapeutics.[5] This guide provides an in-depth validation of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine as a key synthetic intermediate, offering a comparative analysis against logical alternatives, supported by experimental data and detailed protocols.
The Strategic Advantage of the 2,3-Dimethoxypyridine Core with an Alkynyl Moiety
The 2,3-dimethoxypyridine framework is of significant interest in medicinal chemistry.[6][7] The methoxy groups can modulate the electronic properties and metabolic stability of the molecule, while also providing vectors for further functionalization. The introduction of an alkynyl group at the 5-position opens up a wealth of synthetic possibilities, primarily through carbon-carbon bond-forming reactions, allowing for the construction of complex molecular architectures.[2][8]
This guide will focus on the validation of the trimethylsilyl (TMS)-protected version of this building block and compare its performance with its unprotected terminal alkyne counterpart and the more sterically hindered triisopropylsilyl (TIPS)-protected analogue.
Comparative Analysis of Alkynyl Pyridine Intermediates
The choice of whether to use a protected or unprotected alkyne, and the nature of the protecting group, is a crucial process decision. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound (TMS-protected) | 2,3-Dimethoxy-5-ethynylpyridine (Unprotected) | 2,3-Dimethoxy-5-((triisopropylsilyl)ethynyl)pyridine (TIPS-protected) |
| Stability & Handling | Good thermal stability. The TMS group provides stability to the terminal alkyne, preventing dimerization and other side reactions.[9] | Prone to oxidative dimerization (Glaser coupling), especially in the presence of copper catalysts and oxygen.[10] Requires careful handling and inert atmosphere. | Excellent stability due to the bulky TIPS group. Less prone to undesired side reactions than the unprotected alkyne. |
| Reactivity in Cross-Coupling | Generally high yields in Sonogashira couplings. The TMS group is stable under standard conditions.[11] | Can be used directly in Sonogashira couplings, but the potential for homocoupling can reduce yields of the desired product.[4] | The bulky TIPS group can sometimes hinder reactivity in certain cross-coupling reactions, potentially requiring more forcing conditions or specialized catalysts.[12] |
| Deprotection | Easily deprotected under mild conditions (e.g., K₂CO₃ in methanol, or fluoride sources like TBAF).[12] This allows for selective deprotection in the presence of other protecting groups. | Not applicable. | Requires stronger conditions for deprotection compared to TMS, typically using fluoride sources. This can be an advantage for orthogonal protection strategies. |
| One-Pot Procedures | Amenable to one-pot Sonogashira coupling followed by deprotection and subsequent reaction.[13][14] | Can be used in one-pot sequences, but side reactions of the terminal alkyne need to be considered. | Less suitable for simple one-pot deprotection sequences due to the more robust nature of the TIPS group. |
| Cost-Effectiveness | The starting material, trimethylsilylacetylene, is commercially available and relatively inexpensive. | Acetylene gas can be used, but is more difficult to handle. Ethynylating agents can be more expensive or require in-situ generation. | Triisopropylsilylacetylene is more expensive than trimethylsilylacetylene. |
Experimental Validation: Synthesis and Application
The primary route to this compound is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10]
Caption: Synthesis of the target intermediate.
Protocol 1: Synthesis of this compound
This protocol is based on established procedures for the Sonogashira coupling of bromopyridines with terminal alkynes.[15][16]
Materials:
-
5-Bromo-2,3-dimethoxypyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2,3-dimethoxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF or DMF to dissolve the solids.
-
Add triethylamine (2.0 equiv) to the mixture.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Yield: Based on analogous reactions, yields are typically in the range of 80-95%.[15]
Downstream Application: Deprotection and Further Functionalization
A key advantage of the TMS group is its facile removal to reveal the terminal alkyne, which can then be used in subsequent reactions.
Caption: Downstream utility of the intermediate.
Protocol 2: TMS Deprotection of this compound
This protocol utilizes mild basic conditions for the removal of the TMS group.[12]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.2 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 2,3-dimethoxy-5-ethynylpyridine.
Expected Yield: Deprotection is typically quantitative or near-quantitative.
Causality Behind Experimental Choices
-
Choice of Palladium Catalyst: PdCl₂(PPh₃)₂ is a common, air-stable, and effective catalyst for Sonogashira couplings. Other palladium sources can be used, but this is a reliable starting point.[17]
-
Role of Copper(I) Iodide: CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step with the palladium complex, accelerating the reaction.[10]
-
Amine Base: The amine base (e.g., Et₃N) is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct of the reaction.[17]
-
Inert Atmosphere: An inert atmosphere is essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.[10]
-
Mild Deprotection Conditions: The use of catalytic potassium carbonate in methanol for TMS deprotection is advantageous as it is mild and tolerant of many functional groups, which is critical in complex molecule synthesis.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile synthetic intermediate for drug discovery and medicinal chemistry. Its stability, high reactivity in Sonogashira couplings, and the ease of removal of the TMS protecting group make it a superior choice in many applications compared to the unprotected terminal alkyne or more sterically hindered protected analogues. The ability to perform one-pot, multi-step reaction sequences further enhances its utility, streamlining synthetic routes and improving overall efficiency. As the demand for novel heterocyclic compounds continues to grow, the strategic use of well-validated intermediates like this compound will be paramount in accelerating the discovery of new medicines.
References
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Thomas, S. A., et al. (2019). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health. [Link]
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Wu, C-C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(10), 16759-16775. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Zhang, J., & Yu, Y. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 38(11), 2849-2860. [Link]
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Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]
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Li, Z., et al. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. [Link]
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Michelet, B. (2020). Palladium-Catalyzed Functionalization of Olefins and Alkynes: From Oxyalkynylation to Tethered Dynamic Kinetic Asymmetric Transformations. Chimia (Aarau), 74(11), 861-866. [Link]
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ResearchGate. (n.d.). One‐pot Sonogashira coupling/silane deprotection/alkyne hydration.... [Link]
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Denmark, S. E., & Sweis, R. F. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 37(11), 835-846. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]
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Semantic Scholar. (2015). Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and Hydride Transfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. [Link]
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Elangovan, A., Wang, Y-H., & Ho, T-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
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NIH. (2015). Pyridine alkaloids with activity in the central nervous system. [Link]
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A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Couplings for 2,3-Dimethoxypyridine Substrates
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of arylethynes. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. The choice between the classical copper-catalyzed Sonogashira reaction and its more modern copper-free counterpart is a critical decision that can significantly impact reaction efficiency, yield, and purification. This guide provides an in-depth, objective comparison of these two methodologies, with a specific focus on the challenges and considerations for a sterically hindered and electron-rich substrate: 2,3-dimethoxypyridine.
The Sonogashira Reaction: A Primer
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex.[1] The reaction typically proceeds under mild conditions and demonstrates a broad functional group tolerance, making it a powerful tool in complex molecule synthesis.[1] The key difference between the two main variants of this reaction lies in the use of a copper(I) co-catalyst.
The Catalytic Cycles: A Mechanistic Overview
Understanding the underlying mechanisms of both the copper-catalyzed and copper-free Sonogashira reactions is crucial for troubleshooting and optimizing reaction conditions.
Copper-Catalyzed Sonogashira Reaction
The traditional Sonogashira reaction employs a dual catalytic system involving both palladium and copper.[2] The generally accepted mechanism consists of two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl halide (e.g., a halogenated 2,3-dimethoxypyridine) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the acetylide ligand to the Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.
Figure 1: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Copper-Free Sonogashira Reaction
The development of copper-free Sonogashira protocols was driven by the desire to avoid the primary drawback of the traditional method: the formation of alkyne homocoupling byproducts (Glaser coupling), which is often promoted by the presence of copper and oxygen.[3] In the absence of a copper co-catalyst, the mechanism is believed to proceed as follows:
-
Oxidative Addition: Similar to the copper-catalyzed version, the reaction initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. A base, typically an amine, then deprotonates the alkyne directly on the palladium center to form a palladium acetylide intermediate.
-
Reductive Elimination: The resulting complex undergoes reductive elimination to afford the final product and regenerate the Pd(0) catalyst.
Figure 2: Proposed catalytic cycle for the copper-free Sonogashira reaction.
The Challenge of 2,3-Dimethoxypyridine Substrates
The successful Sonogashira coupling of 2,3-dimethoxypyridine presents a unique set of challenges stemming from both steric and electronic factors:
-
Steric Hindrance: The presence of a methoxy group at the C3 position, adjacent to the reactive halide at C2 (or vice versa), creates significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst for oxidative addition and subsequent steps in the catalytic cycle. The use of bulky phosphine ligands on the palladium catalyst can further exacerbate this issue.[2]
-
Electronic Effects: Methoxy groups are electron-donating, which increases the electron density of the pyridine ring. This can decrease the rate of oxidative addition, a key step in the catalytic cycle, as this step is generally favored for electron-poor aryl halides.[4]
-
Chelation: The nitrogen atom of the pyridine ring and the oxygen of the C2-methoxy group can potentially chelate to the palladium center, which could influence the catalyst's reactivity and stability.
Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Rationale & Causality |
| Reaction Rate | Generally faster | Can be slower | The copper acetylide is a more reactive nucleophile for transmetalation than the neutral alkyne.[5] |
| Reaction Temperature | Often proceeds at room temperature or with mild heating. | May require higher temperatures to overcome the activation barrier for alkyne deprotonation on the palladium center. | The copper-mediated activation of the alkyne is more efficient, allowing for milder conditions. |
| Homocoupling (Glaser) | Prone to alkyne homocoupling, especially in the presence of oxygen. | Significantly reduces or eliminates homocoupling byproducts. | Copper salts are known to catalyze the oxidative dimerization of terminal alkynes.[3] |
| Substrate Scope | Very broad, but can be sensitive to certain functional groups that coordinate with copper. | Generally very broad, and can be more tolerant of functional groups that are sensitive to copper. | The absence of copper avoids potential side reactions with sensitive functional groups. |
| Catalyst Loading | Typically requires both a palladium catalyst and a copper co-catalyst. | Only a palladium catalyst is needed. | Simplifies the reaction setup and can reduce cost. |
| Ligand Choice | Often effective with standard phosphine ligands like PPh₃. | May require more specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the catalytic cycle, especially for challenging substrates.[2] | Bulky ligands can promote the reductive elimination step and stabilize the active catalyst. |
| Purification | Can be more challenging due to the presence of copper salts and homocoupling byproducts. | Generally easier purification due to a cleaner reaction profile with fewer byproducts. | The absence of copper and Glaser coupling products simplifies the workup and chromatography. |
| Cost & Sustainability | The use of copper, while inexpensive, adds to the reagent cost and waste stream. | Can be more "green" by eliminating the use of a second metal catalyst. | Reducing the number of reagents and potential byproducts aligns with the principles of green chemistry. |
Experimental Protocols: Representative Methodologies
Protocol 1: Copper-Catalyzed Sonogashira Coupling of a Halogenated Pyridine
This protocol is adapted from procedures for the coupling of substituted bromopyridines.[6]
Materials:
-
Halogenated 2,3-dimethoxypyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry, oven-flamed flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add the halogenated 2,3-dimethoxypyridine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of a Halogenated Pyridine
This protocol is based on modern methods for the copper-free coupling of challenging aryl halides.[7]
Materials:
-
Halogenated 2,3-dimethoxypyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-4 mol%)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a bulky amine base (e.g., DBU) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMSO)
Procedure:
-
To a dry, oven-flamed flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the halogenated 2,3-dimethoxypyridine and the terminal alkyne.
-
Heat the reaction mixture to 80-120 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
For the Sonogashira coupling of 2,3-dimethoxypyridine, the choice between a copper-catalyzed and a copper-free approach will depend on the specific goals of the synthesis.
-
For rapid screening and initial attempts , a copper-catalyzed approach may provide a faster route to the desired product, albeit with the potential for byproduct formation. The milder reaction conditions are also an advantage.
-
For syntheses where purity is paramount and for larger-scale reactions , a copper-free protocol is highly recommended. While it may require more optimization of the catalyst system and higher reaction temperatures, the cleaner reaction profile and easier purification often outweigh these initial hurdles. Given the steric hindrance and electron-rich nature of the 2,3-dimethoxypyridine substrate, a robust palladium catalyst system with a bulky, electron-rich phosphine ligand will likely be necessary for the copper-free approach to be successful.
Ultimately, the optimal conditions for the Sonogashira coupling of 2,3-dimethoxypyridine will need to be determined empirically. However, by understanding the mechanistic nuances and the inherent challenges posed by this substrate, researchers can make an informed decision on which methodology to pursue and how to best approach the optimization of this powerful carbon-carbon bond-forming reaction.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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YouTube. (2020, February 14). Sonogashira cross-coupling reaction. ChemHelp ASAP. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Zora, M., & Gök, Y. (2010). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Organic & Biomolecular Chemistry, 8(13), 2893-2901. [Link]
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Shaikh, R. S., Dumbre, D. K., & Bhanage, B. M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(94), 91457-91480. [Link]
-
Gevorgyan, V., & Kulkarni, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(36), 8349-8351. [Link]
-
Nguyen, T. P. T., Scholl, A., & Jones, P. G. (2015). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1184–1189. [Link]
-
Sikk, L., & Tshepelevitsh, S. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 133-140. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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The Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling. [Link]
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A Comparative Guide to the Reaction Kinetics of Substituted Ethynylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Ethynylpyridines
Ethynylpyridines are valuable building blocks in organic synthesis due to the presence of two reactive centers: the pyridine ring and the ethynyl group. The nitrogen atom in the pyridine ring imparts basicity and can be protonated or coordinated to metal catalysts, thereby modulating the electronic properties of the molecule. The ethynyl group, a rigid, linear moiety, readily participates in a variety of transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed coupling reactions.
The reactivity of ethynylpyridines is highly tunable through the introduction of substituents on the pyridine ring. These substituents can exert profound electronic and steric effects, significantly influencing the kinetics of reactions at the ethynyl group. Understanding these kinetic variations is paramount for optimizing reaction conditions, controlling product selectivity, and designing novel molecules with desired properties. This guide will explore the kinetics of substituted ethynylpyridines in two fundamental and widely utilized reactions: Nucleophilic Addition and Sonogashira Cross-Coupling.
Nucleophilic Addition to Ethynylpyridines: A Study in Electrophilicity
The addition of nucleophiles to the carbon-carbon triple bond of ethynylpyridines is a key transformation for the synthesis of functionalized vinylpyridines. A notable example is the hydrohalogenation of 2-ethynylpyridine.
Mechanism of Hydrohalogenation
The hydrohalogenation of 2-ethynylpyridine proceeds via a nucleophilic addition mechanism. A crucial initial step is the protonation of the basic ring nitrogen by the hydrohalic acid to form a pyridinium salt. This protonation significantly enhances the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack by the halide ion. The spatial proximity of the counteranion to the activated ethynyl group facilitates this addition.[1]
Caption: Mechanism of nucleophilic hydrohalogenation of 2-ethynylpyridine.
Influence of Substituents on Reaction Kinetics
The rate of nucleophilic addition to ethynylpyridines is highly dependent on the electronic properties of the substituents on the pyridine ring.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the basicity of the pyridine nitrogen. This disfavors the initial protonation step, which is crucial for activating the ethynyl group. Consequently, EWGs are expected to decrease the overall reaction rate. However, once protonated, these groups would further enhance the electrophilicity of the alkyne, potentially accelerating the nucleophilic attack itself. The overall effect on the rate will depend on which step is rate-determining.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the pyridine ring, making the nitrogen more basic. This facilitates the initial protonation, leading to a higher concentration of the activated pyridinium salt and thus an increased reaction rate.
Table 1: Predicted Effect of Substituents on the Rate of Nucleophilic Addition to 2-Ethynylpyridine
| Substituent Position | Substituent Type | Predicted Effect on Reaction Rate | Rationale |
| 4-position | Electron-Withdrawing (-NO₂) | Decrease | Reduced basicity of pyridine nitrogen, hindering pyridinium salt formation. |
| 4-position | Electron-Donating (-OCH₃) | Increase | Increased basicity of pyridine nitrogen, favoring pyridinium salt formation. |
| 5-position | Electron-Withdrawing (-Cl) | Decrease | Reduced basicity of pyridine nitrogen. |
| 5-position | Electron-Donating (-CH₃) | Increase | Increased basicity of pyridine nitrogen. |
Sonogashira Cross-Coupling: A Powerful C-C Bond Forming Reaction
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a versatile method for the synthesis of substituted alkynes.[2][3][4] In the context of ethynylpyridines, this reaction can be employed in two ways: by coupling an ethynylpyridine with a haloaromatic compound or by coupling a halopyridine with a terminal alkyne. The kinetics of this reaction are influenced by a multitude of factors, including the nature of the catalyst, the base, the solvent, and, importantly, the electronic nature of the substituents on both coupling partners.
The Catalytic Cycle
The Sonogashira coupling reaction is believed to proceed through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base). The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Kinetic Insights from Experimental Data
High-throughput kinetic studies have provided valuable data on the Sonogashira reaction.[5][6] The rate-limiting step is often the oxidative addition of the aryl halide to the palladium catalyst. Consequently, the nature of the leaving group on the aromatic ring and the electronic properties of its substituents have a significant impact on the reaction rate.
Table 2: Activation Parameters for the Sonogashira Reaction of Various Aryl Halides [5]
| Aryl Halide (ArX) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
| Aryl Iodides | 48 - 62 | -71 to -39 |
| Aryl Bromides | 54 - 82 | -55 to 11 |
| Aryl Chlorides | 95 - 144 | -6 to 100 |
The data clearly show that the activation enthalpy increases in the order ArI < ArBr < ArCl, which is consistent with the trend in C-X bond dissociation energies.
The Role of Substituents on the Pyridine Ring
When a substituted halopyridine is used as the electrophile, the substituents on the pyridine ring will influence the rate of oxidative addition.
-
Electron-Withdrawing Groups (EWGs): EWGs on the halopyridine make the carbon-halogen bond more polarized and the carbon atom more electrophilic. This generally accelerates the rate of oxidative addition, leading to a faster overall reaction.
-
Electron-Donating Groups (EDGs): Conversely, EDGs increase the electron density on the halopyridine, strengthening the carbon-halogen bond and making the carbon atom less electrophilic. This slows down the oxidative addition step and the overall reaction rate.
When a substituted ethynylpyridine is used as the nucleophilic partner, the electronic effects of the substituents are also at play. EDGs on the pyridine ring increase the electron density of the alkyne, which can facilitate its coordination to the copper catalyst and subsequent transmetalation. Conversely, EWGs may slightly decrease the nucleophilicity of the alkyne.
Experimental Protocols
General Procedure for Kinetic Monitoring of Sonogashira Coupling
A high-throughput method can be employed to monitor the kinetics of multiple Sonogashira coupling reactions simultaneously.[5][6]
-
Reaction Setup: In a multi-well reaction block, dispense solutions of the aryl halide, the terminal alkyne, the palladium catalyst (e.g., Pd(PPh₃)₄), the copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).
-
Temperature Control: Maintain the reaction block at a constant, controlled temperature.
-
Sampling: At regular time intervals, automatically withdraw an aliquot from each reaction well.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent.
-
Analysis: Analyze the composition of each quenched aliquot using a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system to determine the concentration of reactants and products.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction rate. From temperature-dependent studies, activation parameters can be determined using the Eyring equation.
Caption: Workflow for high-throughput kinetic analysis of Sonogashira reactions.
Conclusion
The reaction kinetics of substituted ethynylpyridines are intricately linked to the electronic nature of the substituents on the pyridine ring. In nucleophilic additions, the basicity of the pyridine nitrogen, modulated by these substituents, plays a pivotal role in the activation of the ethynyl group. For Sonogashira cross-coupling reactions, the electronic effects of the substituents influence the rate-determining oxidative addition step when a halopyridine is the electrophile. A thorough understanding of these kinetic principles is essential for the rational design of synthetic routes and the development of novel functional molecules. The experimental methodologies outlined in this guide provide a framework for further quantitative investigations into the reactivity of this important class of compounds.
References
- Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. [Source URL not available]
-
Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. [Link]
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-
Nucleophilic addition reactions to pyridines. Química Organica.org. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]
-
Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing. [Link]
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- 4. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance in the Synthesis of Dimethoxy-Substituted Biaryls
Introduction: The Significance of Dimethoxy-Substituted Biaryls and the Synthetic Challenge
Dimethoxy-substituted biaryls are privileged structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to organic electronic materials. The strategic placement of methoxy groups can profoundly influence a molecule's conformational properties, metabolic stability, and biological activity. However, the synthesis of these compounds, particularly with control over isomerism, presents a significant challenge. Steric hindrance and the electronic effects of the methoxy substituents can render standard cross-coupling protocols sluggish and inefficient.
This guide provides a comprehensive comparison of catalyst performance for the synthesis of dimethoxy-substituted biaryls, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection and optimization. We will delve into the nuances of palladium- and nickel-catalyzed systems, explore the critical role of ligand architecture, and provide detailed, field-proven experimental protocols.
Pillar 1: Palladium-Catalyzed Suzuki-Miyaura Coupling – The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and generally mild reaction conditions.[1] The choice of palladium catalyst and, critically, the ancillary ligand is paramount for achieving high efficiency in the synthesis of sterically hindered and electron-rich dimethoxy-biaryls.
Comparative Performance of Palladium Catalysts
The performance of a palladium catalyst is intricately linked to the electronic and steric properties of its phosphine or N-heterocyclic carbene (NHC) ligand. Bulky, electron-rich ligands are known to facilitate the oxidative addition of the aryl halide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[2]
| Catalyst System (Precatalyst + Ligand) | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference(s) |
| Pd(OAc)₂ + SPhos | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | - | - | [2] |
| Pd(OAc)₂ + XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 97 | - | - | [2] |
| Pd/C (3%) | Iodobenzene | Phenylboronic acid | K₃PO₄ | - | - | 0.17 | 100 | 118 | 20 | [3] |
| Pd-PEPPSI-IPr | Aryl Halides | Arylboronic acids | - | - | - | - | up to 99 | 1.23 x 10⁴ | - | [4] |
| Pd(OAc)₂ + P(m-tolyl)₃ | 4-Bromoanisole | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | - | - | BenchChem Data |
| XPhos Pd G2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | - | - | BenchChem Data |
Causality Behind Experimental Choices:
The selection of bulky biaryl phosphine ligands such as SPhos and XPhos is a deliberate strategy to enhance catalytic activity.[2] Their steric bulk promotes the formation of the monoligated palladium(0) species, which is highly active in the oxidative addition step. The electron-rich nature of these ligands also accelerates the reductive elimination step, leading to faster product formation. For instance, in the synthesis of 4-methoxybiphenyl, traditional phosphine-based ligands like PPh₃ can be ineffective, while bulky biaryl phosphine ligands like BrettPhos are crucial for high yields.[1] N-heterocyclic carbene (NHC) ligands offer an alternative with strong σ-donating properties, leading to highly stable palladium complexes with high turnover numbers (TONs) and turnover frequencies (TOFs).[5][6]
Experimental Protocol: Suzuki-Miyaura Synthesis of 4,4'-Dimethoxybiphenyl
This protocol provides a representative procedure for the synthesis of 4,4'-dimethoxybiphenyl using a palladium catalyst with a biaryl phosphine ligand.
Materials:
-
4-Bromoanisole
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate small vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add a small amount of anhydrous toluene to dissolve the catalyst components.
-
Catalyst Addition: Transfer the catalyst solution to the Schlenk flask containing the reagents using a syringe.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature or heat to a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4,4'-dimethoxybiphenyl.
Pillar 2: Nickel Catalysis – A Cost-Effective and Powerful Alternative
Nickel-based catalysts have emerged as a compelling alternative to palladium for biaryl synthesis, primarily due to the lower cost and higher natural abundance of nickel.[7] Nickel catalysts often exhibit unique reactivity and can be particularly effective for the coupling of less reactive aryl chlorides and for C-O bond cleavage reactions.
Comparative Performance of Nickel Catalysts
Nickel catalysts have shown remarkable efficiency in the homocoupling of methoxyarenes and in cross-coupling reactions. Machine learning analysis has even suggested that nickel can outperform palladium in Suzuki-Miyaura cross-coupling, especially with challenging chloride electrophiles.[8]
| Catalyst System | Substrate(s) | Ligand | Base/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| NiCl₂(dppe) | 4-Chlorotoluene + Phenylmagnesium bromide | dppe | - | THF | Reflux | 16 | 95 | [9] |
| Ni(COD)₂ | 4-Chlorotoluene + Phenylboronic acid | PPh₃ | K₃PO₄ | THF | RT | - | 92 | [9] |
| Ni(acac)₂ | Methoxyarenes | IPr-HCl | B₂(pin)₂ | Toluene | 120 | 12 | up to 92 | [5] |
| [Ni(dppbz)₂] | Aryl sulfonates + Perfluorobenzoates | dppbz | - | - | - | - | up to 82 | [10][11] |
Causality Behind Experimental Choices:
The choice of nickel catalyst and ligand is critical for achieving high yields. For instance, in the homocoupling of methoxyarenes, the use of a 1,3-dicyclohexylimidazol-2-ylidene (an NHC ligand) was found to be crucial for the success of the reaction.[5] The diboron reagent in this reaction facilitates the C-O bond cleavage. In Kumada couplings, the use of a Grignard reagent as the nucleophile with a NiCl₂(dppe) catalyst provides a robust method for biaryl synthesis.[9]
Experimental Protocol: Nickel-Catalyzed Homocoupling of 4-Bromoanisole
This protocol provides a general procedure for the nickel-catalyzed synthesis of 4,4'-dimethoxybiphenyl via homocoupling.
Materials:
-
4-Bromoanisole
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Ni(COD)₂ (0.05 mmol, 5 mol%), IPr-HCl (0.10 mmol, 10 mol%), and NaOtBu (0.10 mmol, 10 mol%) to a Schlenk tube.
-
Ligand Formation: Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add 4-bromoanisole (1.0 mmol, 1.0 equiv) and bis(pinacolato)diboron (0.6 mmol, 0.6 equiv).
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Pillar 3: Emerging Frontiers - C-H Activation for Biaryl Synthesis
Direct C-H activation/arylation represents a more atom-economical and environmentally benign approach to biaryl synthesis, as it avoids the pre-functionalization of one of the coupling partners.[12] While still an evolving field, significant progress has been made in developing efficient catalyst systems for these transformations.
Palladium-catalyzed C-H activation has been successfully applied to the synthesis of axially chiral biaryls.[13] Organocatalytic methods, using compounds like 1,10-phenanthroline, are also emerging as a transition-metal-free alternative.[14]
Further research is needed to establish robust and widely applicable C-H activation protocols specifically for the synthesis of a broad range of dimethoxy-substituted biaryls with high regioselectivity and efficiency.
Visualizing the Catalytic Pathways
To better understand the underlying mechanisms, we can visualize the catalytic cycles for the Suzuki-Miyaura and a generic C-H activation pathway.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conceptual C-H Activation/Arylation Workflow
Caption: A generalized workflow for C-H activation/arylation.
Conclusion and Future Outlook
The synthesis of dimethoxy-substituted biaryls is a critical endeavor in modern chemistry, and the choice of catalyst is a key determinant of success. This guide has provided a comparative analysis of palladium- and nickel-based systems, highlighting the importance of ligand design and reaction optimization.
While palladium catalysts, particularly those with bulky biaryl phosphine ligands, remain the workhorses for Suzuki-Miyaura couplings, nickel catalysts offer a cost-effective and highly reactive alternative, especially for challenging substrates. The burgeoning field of C-H activation holds immense promise for more sustainable and atom-economical biaryl syntheses.
References
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Nickel-Catalyzed Formal Homocoupling of Methoxyarenes for the Synthesis of Symmetrical Biaryls via C-O Bond Cleavage. PubMed. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Suzuki-Miyaura/Mizoroki-Heck Coupling Cascade to Access 2,2'-Bifunctionalized Biaryls. ResearchGate. [Link]
-
Biaryl synthesis via direct arylation: establishment of an efficient catalyst for intramolecular processes. PubMed. [Link]
-
Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ResearchGate. [Link]
-
Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. NIH. [Link]
-
Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]
-
Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry. [Link]
-
An Efficient Organocatalytic Method for Constructing Biaryls through Aromatic C-H Activation. ResearchGate. [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies. Beilstein Journals. [Link]
-
Pd‐catalyzed CH Activation and Oxidative Annulation to Access N‐methoxy‐7H‐Chromenoquinolinones and N‐methoxyphenyl quinolinones. ResearchGate. [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Related Compounds. Thesis Template. [Link]
-
A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives. University of Groningen. [Link]
Sources
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- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
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- 8. chemrxiv.org [chemrxiv.org]
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- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of Products from 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine Reactions
This guide provides an in-depth analysis of the spectroscopic validation of products derived from reactions involving 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine. Substituted pyridines are crucial structural motifs in a vast array of bioactive molecules and functional materials.[1] The unique substitution pattern of this starting material, featuring electron-donating methoxy groups and a versatile trimethylsilyl (TMS)-protected ethynyl group, makes it a valuable building block in synthetic chemistry.
This document will delve into the practical aspects of confirming the successful transformation of this pyridine derivative through a representative Sonogashira coupling reaction. We will explore the causality behind the experimental choices and present a self-validating system for product characterization. Furthermore, a comparison with an alternative synthetic approach will highlight the advantages of employing the TMS-protected starting material.
The Strategic Advantage of a TMS-Protected Alkyne
The trimethylsilyl group serves as a protecting group for the terminal alkyne. This is particularly advantageous as it prevents the often problematic homocoupling of the terminal alkyne (Glaser coupling) under Sonogashira reaction conditions.[2] The TMS group can be selectively removed in situ or in a subsequent step, allowing for further functionalization. This strategy offers greater control and often leads to cleaner reactions and higher yields compared to the direct use of the terminal alkyne.
A Representative Reaction: Sonogashira Coupling with 4-iodoanisole
To illustrate the spectroscopic validation process, we will consider the Sonogashira coupling of this compound with 4-iodoanisole. This reaction is chosen for its reliability and the distinct spectroscopic signatures of the resulting product.
Caption: Sonogashira coupling of this compound with 4-iodoanisole.
Spectroscopic Validation of the Product
The successful synthesis of 2,3-Dimethoxy-5-((4-methoxyphenyl)ethynyl)pyridine is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectroscopic data for the product and compare it with the starting material and an alternative product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of the product will exhibit several key changes compared to the starting material. The most notable is the disappearance of the singlet corresponding to the trimethylsilyl protons at approximately 0.25 ppm. Additionally, new signals corresponding to the protons of the 4-methoxyphenyl group will appear in the aromatic region.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| This compound | ~8.2 (d, 1H, pyridine-H6), ~7.5 (d, 1H, pyridine-H4), ~4.0 (s, 3H, OMe), ~3.9 (s, 3H, OMe), ~0.25 (s, 9H, Si(CH₃)₃) |
| 2,3-Dimethoxy-5-((4-methoxyphenyl)ethynyl)pyridine (Product) | ~8.3 (d, 1H, pyridine-H6), ~7.6 (d, 1H, pyridine-H4), ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (s, 3H, pyridine-OMe), ~3.9 (s, 3H, pyridine-OMe), ~3.8 (s, 3H, Ar-OMe) |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The disappearance of the TMS carbon signals and the appearance of new signals for the 4-methoxyphenyl group and the internal alkyne carbons are indicative of a successful reaction.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~153, ~147, ~139, ~120, ~118 (pyridine carbons), ~104, ~95 (alkyne carbons), ~56, ~55 (OMe carbons), ~0.0 (Si(CH₃)₃) |
| 2,3-Dimethoxy-5-((4-methoxyphenyl)ethynyl)pyridine (Product) | ~160, ~153, ~147, ~139, ~133, ~120, ~118, ~114 (aromatic and pyridine carbons), ~93, ~85 (alkyne carbons), ~56, ~55.5, ~55.3 (OMe carbons) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic signals are the C≡C stretching frequency and the disappearance of the Si-C bond vibrations.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~2150 (C≡C stretch, TMS-alkyne), ~1250 (Si-CH₃ stretch) |
| 2,3-Dimethoxy-5-((4-methoxyphenyl)ethynyl)pyridine (Product) | ~2220 (C≡C stretch, internal alkyne) |
The shift of the alkyne stretching frequency to a higher wavenumber is characteristic of the conversion from a terminal (or silyl-protected) alkyne to an internal alkyne.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
| Compound | Expected Molecular Ion Peak (m/z) |
| This compound | 235.12 [M]⁺ |
| 2,3-Dimethoxy-5-((4-methoxyphenyl)ethynyl)pyridine (Product) | 269.11 [M]⁺ |
Comparison with an Alternative: Desilylation and Subsequent Coupling
An alternative approach involves a two-step process: first, the desilylation of the starting material to yield 2,3-dimethoxy-5-ethynylpyridine, followed by a Sonogashira coupling with 4-iodoanisole. While this can lead to the same product, it introduces an additional synthetic step and the handling of a potentially less stable terminal alkyne.
Caption: An alternative two-step synthetic route to the target product.
The primary advantage of the direct, one-pot Sonogashira coupling of the TMS-protected alkyne lies in its operational simplicity and often higher overall yield by avoiding the isolation of the intermediate terminal alkyne.[3]
Experimental Protocols
Synthesis of 2,3-Dimethoxy-5-((4-methoxyphenyl)ethynyl)pyridine
Materials:
-
This compound
-
4-iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), 4-iodoanisole (1.1 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous toluene and anhydrous triethylamine (3.0 eq) to the flask.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.025 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Spectroscopic Analysis
NMR:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
IR:
-
Obtain an IR spectrum of the purified product using either a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
MS:
-
Analyze a dilute solution of the purified product using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
Conclusion
The spectroscopic validation of products from reactions of this compound is a straightforward process when a systematic approach is employed. By carefully analyzing the changes in NMR, IR, and MS data, the successful formation of the desired product can be unequivocally confirmed. The use of the TMS-protected starting material in a one-pot Sonogashira coupling offers a more efficient and often higher-yielding alternative to a two-step desilylation-coupling sequence. This guide provides researchers, scientists, and drug development professionals with a robust framework for the characterization and validation of this important class of substituted pyridines.
References
- Verma, A., Joshi, S., & Singh, D. (2013). Pyridine: A Most Versatile Moiety in Medicinal Chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 112–119.
-
Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
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- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of HPLC and NMR
In the landscape of chemical synthesis and pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological data and regulatory acceptance are built. An impurity, whether a benign residual solvent or a pharmacologically active byproduct, can drastically alter a compound's efficacy, toxicity, and stability profile.[1] Therefore, deploying robust, accurate, and validated analytical techniques is paramount.
This guide provides an in-depth comparison of two instrumental pillars of purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my objective is not to declare a "winner," but to illuminate the fundamental principles, operational causality, and orthogonal strengths of each technique. We will explore not just how to perform these analyses, but why specific experimental choices are made to ensure the integrity and trustworthiness of the results. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to validate the purity of their synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Chromatographer's Workhorse
HPLC is a powerful separation technique that has become the de facto standard for purity determination in most quality control laboratories. Its strength lies in its exceptional resolving power, allowing for the separation of the main compound from closely related impurities.[2]
The Principle of Separation: A Tale of Two Phases
At its core, HPLC separates the components of a liquid sample by passing them through a column packed with a solid adsorbent material (the stationary phase) via a liquid (the mobile phase) pumped at high pressure.[1] The separation is governed by the differential partitioning of each compound between the two phases. In reversed-phase HPLC, the most common mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture (e.g., water and acetonitrile).[2][3] Compounds with higher hydrophobicity will interact more strongly with the stationary phase and thus elute later, while more polar compounds will pass through the column more quickly.
The causality behind this choice is simple: most organic molecules have sufficient nonpolar character to be retained on a C18 column, and the mobile phase composition can be finely tuned (a process called "gradient elution") to control the separation, ensuring that even structurally similar impurities can be resolved.[3]
Experimental Workflow & Data Interpretation
The output of an HPLC analysis is a chromatogram, a plot of detector response against time.[4] Each peak ideally represents a single compound, and its retention time is a characteristic identifier under specific conditions.[4][5]
Caption: Figure 1: A typical experimental workflow for purity assessment using HPLC.
Purity Calculation (Area Percent Method): The most common method for purity determination by HPLC is the area percent method. The purity is calculated as:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
This calculation operates on a crucial assumption: that all compounds (the main analyte and all impurities) have an identical detector response at the chosen wavelength. This is rarely true, especially if the impurities have different chromophores. This is a critical point of trustworthiness; without this understanding, a scientist might incorrectly report a purity value. For instance, an impurity with a weak chromophore will be underrepresented in the purity calculation.
Self-Validation: The Role of the Diode Array Detector (DAD): To build confidence and self-validate the data, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is essential.[6] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a DAD captures the entire UV-Vis spectrum for each point in time across the chromatogram.[6] This allows for "peak purity" analysis, where the spectra at the upslope, apex, and downslope of a peak are compared.[7] If the spectra are identical, it provides confidence that the peak represents a single, pure component.[7] If they differ, it indicates a co-eluting impurity is present, and the peak is not pure.[7]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Causality: The acid modifier is used to protonate silanol groups on the stationary phase, improving peak shape, and to ensure acidic analytes are in a single protonation state.
-
Filter and degas both mobile phases to prevent air bubbles from interfering with the pump and detector.
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a binary pump, autosampler, column oven, and DAD.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD set to collect spectra from 200-400 nm, with a specific wavelength (e.g., 254 nm) extracted for the chromatogram.[2]
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks that are above the reporting threshold defined by regulatory guidelines (e.g., 0.05% for drug substances).[8]
-
Calculate the purity using the area percent method.
-
Perform peak purity analysis on the main peak using the DAD software. Compare the purity angle to the purity threshold.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Powerhouse
While HPLC excels at separation, NMR spectroscopy provides unparalleled structural information and, critically, is an inherently quantitative technique.[9] Quantitative NMR (qNMR) can determine the purity of a substance without relying on a reference standard of the compound itself, making it a primary analytical method.[10]
The Principle of Quantification: Counting Nuclei
NMR spectroscopy detects signals from atomic nuclei (most commonly protons, ¹H) in a strong magnetic field.[11] The fundamental principle of qNMR is that the area under an NMR signal (the integral) is directly proportional to the number of nuclei giving rise to that signal.[12] This direct proportionality is a unique feature that separates NMR from techniques like HPLC, where the detector response can vary dramatically between different compounds.[13]
This allows for two main approaches to purity determination: a relative "100%" method and a more rigorous absolute method using an internal standard.[9]
Experimental Workflow & Data Interpretation
The goal of a qNMR experiment is to acquire a high-quality spectrum where signals are fully relaxed and the baseline is flat, allowing for accurate integration.
Caption: Figure 2: A typical experimental workflow for purity assessment using qNMR with an internal standard.
Purity Calculation (Internal Standard Method): This is the most accurate and trustworthy qNMR method. A certified internal standard (IS) of known purity is weighed accurately and mixed with an accurately weighed sample of the analyte. The purity of the analyte (Purityₐ) is then calculated using the following equation:
Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
I: Integral of the signal for the analyte (a) or internal standard (is)
-
N: Number of protons giving rise to the selected signal
-
MW: Molecular weight
-
m: Mass
-
Purityᵢₛ: Purity of the internal standard
This method is self-validating because it relies on the immutable relationship between signal area and the number of protons, and it directly compares the analyte to a co-dissolved standard, minimizing variations.
Experimental Protocol: Quantitative ¹H NMR for Purity Analysis
-
Sample and Standard Preparation:
-
Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum, is stable, not volatile, and has a known purity.
-
Using an analytical balance, accurately weigh about 5-10 mg of the synthesized compound into a vial.[14]
-
Accurately weigh a similar amount of the internal standard into the same vial. Record weights to at least 0.01 mg.[14]
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to a high-quality NMR tube.[14]
-
-
NMR Data Acquisition:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).[14]
-
Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton to be integrated (both analyte and standard). A D1 of 30-60 seconds is often a safe starting point to ensure full relaxation.
-
Causality: An insufficient relaxation delay will lead to signal saturation, particularly for protons with long T₁ times, causing their integrals to be artificially low and invalidating the quantification.
-
Number of Scans (NS): Acquire enough scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended) for the signals to be integrated.[14]
-
-
Data Processing and Analysis:
-
Apply Fourier transform, and carefully phase the spectrum to ensure all peaks have a pure absorption shape.
-
Perform a meticulous baseline correction across the entire spectrum.[14]
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard. Choose signals from non-exchangeable protons (e.g., avoid -OH, -NH).
-
Identify signals corresponding to impurities (e.g., residual solvents, byproducts).
-
Calculate the purity using the internal standard formula provided above.
-
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR is not a matter of superiority but of suitability for the task at hand. They provide different, complementary pieces of the purity puzzle. Using both is a hallmark of a robust quality assessment strategy, a concept known as using orthogonal methods .[2][15] Orthogonal methods rely on different physicochemical principles, so they are unlikely to have the same biases or miss the same impurities.[2]
Data Presentation: Head-to-Head Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Physical separation based on partitioning | Spectroscopic detection based on nuclear spin |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) |
| Selectivity | High, based on chromatographic resolution | High, based on unique chemical shifts for each proton |
| Quantification | Relative (Area %), requires response factor assumption | Absolute (with internal standard) or Relative (100% method)[9] |
| Reference Standard | Required for identity confirmation and absolute quantification | Not required for the analyte (uses a universal internal standard)[12] |
| Information Provided | Purity profile, retention times | Purity, structural confirmation, impurity identification[16] |
| Impurity Detection | Best for UV-active impurities, byproducts, degradants | Detects all proton-containing molecules, including solvents, water[10] |
| Limitations | May miss non-UV active impurities; co-elution is possible | Lower sensitivity; signal overlap can complicate analysis |
The Power of an Orthogonal Approach
Imagine a scenario where a synthesized compound contains an inorganic salt impurity.
-
HPLC-UV would likely not detect this impurity at all, as it lacks a chromophore, leading to an overestimation of purity.[10]
-
qNMR , on the other hand, would correctly quantify the main organic compound against the internal standard. The mass balance would not add up to 100%, revealing the presence of an "NMR-silent" impurity like the inorganic salt.[14]
Conversely, an isomeric impurity might be difficult to distinguish by NMR due to very similar spectra, but could be easily separated and quantified by a well-developed HPLC method.[10] By using both techniques, a scientist can confidently state the purity of the main component while also accounting for a wide range of potential impurities—organic, inorganic, and residual solvents.[2]
Regulatory Context and Trustworthiness
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established clear guidelines for the control of impurities in new drug substances (see ICH Q3A).[8][17][18] These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission (e.g., ≥0.05%).[8]
-
Identification Threshold: The level above which the structure of an impurity must be determined (e.g., ≥0.10%).[8]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[8]
The analytical procedures used to measure these impurities must themselves be validated to be fit for purpose, as outlined in guidelines like ICH Q2(R2) and USP <1225>.[19][20][21] Validation demonstrates that a method is accurate, precise, specific, and robust, thereby ensuring the trustworthiness of the purity data generated.[22]
Conclusion
Assessing the purity of synthesized compounds is a multi-faceted challenge that demands more than a single analytical output. HPLC offers unparalleled separation capabilities and sensitivity, making it ideal for detecting trace-level, structurally related impurities. Its ubiquity and robustness have cemented its role in quality control. However, its reliance on detector response factors introduces a level of uncertainty that must be acknowledged.
qNMR provides a powerful, orthogonal approach. Its inherently quantitative nature allows for the determination of absolute purity without analyte-specific reference standards, providing a direct measure of the mass fraction of the compound of interest.[23] It offers the invaluable bonus of structural confirmation, simultaneously answering "what is it?" and "how much is there?".
Ultimately, a comprehensive and trustworthy assessment of purity is best achieved not by choosing between HPLC and NMR, but by leveraging their complementary strengths. An HPLC method can provide a high-sensitivity impurity profile, while qNMR can deliver an accurate, absolute measure of the bulk material's purity.[2] This dual approach ensures the highest level of confidence, satisfying the rigorous demands of scientific integrity and regulatory scrutiny in modern drug development.
References
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Title: Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations Source: LCGC North America URL: [Link]
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Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: National Institutes of Health (NIH) URL: [Link]
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Title: Purity by Absolute qNMR Instructions Source: University of Illinois Chicago URL: [Link]
-
Title: Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) Source: YouTube URL: [Link]
-
Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]
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Title: How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) Source: JEOL URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: European Medicines Agency (EMA) URL: [Link]
- Title: HPLC method for purifying organic compounds Source: Google Patents URL
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Title: Orthogonal Projection Approach Applied to Peak Purity Assessment Source: Analytical Chemistry URL: [Link]
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Title: Purity comparison by NMR and HPLC. Source: ResearchGate URL: [Link]
-
Title: 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems URL: [Link]
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Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
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Title: Guide to NMR Method Development and Validation – Part I: Identification and Quantification Source: ResearchGate URL: [Link]
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Title: Different Types of Impurities in Pharmaceuticals Source: Moravek URL: [Link]
-
Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
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Title: High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences Source: ResearchGate URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Peak Purity Analysis Source: Element Lab Solutions URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL: [Link]
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Title: Organic Impurities in Chemical Drug Substances Source: Pharmaceutical Technology URL: [Link]
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Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]
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Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: How to Interpret and Analyze Chromatogram Data for Accurate Results Source: Chrom Tech, Inc. URL: [Link]
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Title: Calculating purity from NMR spectrum Source: Chemistry Stack Exchange URL: [Link]
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Title: Quality Guidelines Source: ICH URL: [Link]
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Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Sources and Types of Impurities in Pharmaceutical Substances Source: Veeprho URL: [Link]
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Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central (PMC) URL: [Link]
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Title: How to Read HPLC Chromatograms Source: Waters Corporation URL: [Link]
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Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Publications URL: [Link]
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Title: Orthogonal Methods Source: Cygnus Technologies URL: [Link]
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Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]
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Title: NMR Spectroscopy Source: YouTube URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: The Basics of Interpreting a Proton (1H) NMR Spectrum Source: ACD/Labs URL: [Link]
-
Title: Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug Source: Waters Corporation URL: [Link]
-
Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: FDA URL: [Link]
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Title: Recent trends in the impurity profile of pharmaceuticals Source: PMC URL: [Link]
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Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Technology Networks URL: [Link]
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Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
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Title: Live qualification/validation of purity methods for protein products Source: Purdue University URL: [Link]
-
Title: How to Interpret NMR Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL: [Link]
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A Researcher's Guide to TMS Deprotection of Ethynylpyridines: A Comparative Analysis of Key Reagents
Introduction: The Strategic Importance of Ethynylpyridines and TMS Protection
In the landscape of modern drug discovery and materials science, the ethynylpyridine scaffold is a privileged structural motif. Its unique electronic properties, rigid linear geometry, and ability to participate in a wide array of chemical transformations, such as Sonogashira cross-coupling and click chemistry, make it an invaluable building block for creating complex molecular architectures. To facilitate multi-step syntheses, the terminal alkyne functionality is often masked with a protecting group. The trimethylsilyl (TMS) group is a workhorse in this regard, prized for its stability under various reaction conditions and its relatively straightforward removal.
However, the deprotection of a TMS-ethynylpyridine is not always a trivial matter. The presence of the basic pyridine nitrogen introduces a layer of complexity that can influence reagent choice and reaction outcomes. A poorly chosen deprotection strategy can lead to incomplete reactions, undesired side reactions, or degradation of sensitive functional groups elsewhere in the molecule. This guide provides an in-depth comparison of common TMS deprotection reagents, offering field-proven insights and experimental data to help researchers navigate these challenges and select the optimal method for their specific ethynylpyridine substrate.
The Fundamental Chemistry: Mechanisms of TMS Cleavage
Understanding the underlying mechanisms of TMS deprotection is critical for troubleshooting and optimizing reaction conditions. Cleavage of the robust silicon-carbon bond is typically initiated by a nucleophilic attack on the silicon atom, proceeding through one of two primary pathways.
-
Fluoride-Mediated Deprotection: This is arguably the most common strategy, driven by the exceptionally high affinity of silicon for fluoride, forming a very strong Si-F bond (bond energy ~140 kcal/mol). Reagents like tetrabutylammonium fluoride (TBAF) provide a source of nucleophilic fluoride ions that attack the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate. This intermediate then collapses, cleaving the Si-C(alkyne) bond to release the terminal alkyne and generating a stable silyl fluoride byproduct.
-
Base-Mediated Solvolysis: In the presence of a protic solvent like methanol, bases such as potassium carbonate (K₂CO₃) can facilitate deprotection. The methoxide ion (or hydroxide if water is present) acts as the nucleophile, attacking the silicon atom. The resulting pentacoordinate intermediate is then protonated by the solvent, leading to the cleavage of the Si-C bond. This process can be catalytic in base, as the methoxide/hydroxide is regenerated.[1]
Experimental Protocols: A Self-Validating System
Here, we provide a detailed protocol for the most common and reliable method, K₂CO₃ in methanol, which serves as an excellent starting point for most ethynylpyridine systems.
Protocol: TMS Deprotection using Potassium Carbonate in Methanol
This protocol is designed to be self-validating through clear monitoring and workup steps.
Materials:
-
TMS-ethynylpyridine (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.2-0.5 equiv)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plate (silica gel) and appropriate eluent system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the TMS-ethynylpyridine (1.0 equiv). Dissolve the substrate in anhydrous methanol (to a concentration of approx. 0.1-0.2 M).
-
Reagent Addition: Add anhydrous potassium carbonate (0.2 equiv). Scientist's Note: A catalytic amount is often sufficient, but for less reactive substrates, up to 0.5 equivalents can be used. Using a large excess is generally not necessary and can increase the risk of side reactions.
-
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC every 30-60 minutes.
-
Validation Checkpoint: On the TLC plate, you should observe the disappearance of the starting material spot (typically higher Rf) and the appearance of a new, more polar product spot (lower Rf) corresponding to the deprotected terminal alkyne. The reaction is typically complete within 1-4 hours. [2]Caution: Leaving the reaction for extended periods (e.g., overnight) can sometimes lead to reduced yields for certain substrates. [3]4. Workup: a. Once the reaction is complete (as judged by TLC), concentrate the reaction mixture under reduced pressure to remove the methanol. b. To the resulting residue, add dichloromethane or diethyl ether and deionized water. Stir vigorously to partition the components. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Wash the organic layer sequentially with deionized water and then brine. This removes the inorganic salts and any residual methanol. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. b. Purity Check: Assess the crude product by ¹H NMR. The disappearance of the characteristic TMS singlet at ~0.25 ppm and the appearance of a new alkyne proton (C≡C-H) singlet between 3-4 ppm confirms successful deprotection. c. If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, pure ethynylpyridine.
Conclusion
The successful deprotection of a TMS-ethynylpyridine hinges on a careful evaluation of the substrate's properties and the selection of a compatible reagent. For simple, robust molecules, the mild and economical K₂CO₃/MeOH method is an excellent first choice due to its efficacy and straightforward workup. For substrates demanding high chemoselectivity to preserve sensitive functionalities like esters or other silyl ethers, DBU offers a superior, albeit more costly, alternative. Fluoride-based reagents like TBAF remain a powerful option for rapid deprotection but must be used with caution due to their inherent basicity and challenging workup. By understanding the mechanisms, advantages, and limitations of each reagent class, researchers can confidently and efficiently unmask the terminal alkyne, paving the way for the next step in their synthetic journey.
References
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Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett. [Link]
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Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Carpita, A., Mannocci, L., & Rossi, R. (2005). Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes. European Journal of Organic Chemistry, 2005(9), 1859–1864. [Link]
-
Tohda, Y., Sonogashira, K., & Hagihara, N. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1094-1104. [Link]
-
Elsebaei, M. (2016). Response to "What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?". ResearchGate. [Link]
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Yeom, C.-E., et al. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Request PDF on ResearchGate. [Link]
-
Reddit User Discussion (2024). TMS Deprotection low yields :(. r/chemhelp Reddit Thread. [Link]
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Carpita, A., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Request PDF on ResearchGate. [Link]
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Reddit User Discussion (2023). Deprotection mechanism. r/chemistry Reddit Thread. [Link]
-
Common Organic Chemistry (n.d.). Tetra-n-butylammonium Fluoride (TBAF). commonorganicchemistry.com. [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]
-
Chankeshwara, N., & Chakraborti, A. K. (2006). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Request PDF on ResearchGate. [Link]
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Zhang, W., et al. (2018). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. bio-protocol.org. [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5 Proceedings. [Link]
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Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Journal of Organic Chemistry, 84(15), 9378–9384. [Link]
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ChemistryViews (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews Magazine. [Link]
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Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
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MDPI (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank. [Link]
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van Aerschot, A., et al. (1991). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research. [Link]
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D'hooghe, M., et al. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. Organic & Biomolecular Chemistry. [Link]
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Reddit User Discussion (2022). Protiodesilylation of terminal alkynes method?. r/chemistry Reddit Thread. [Link]
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Britton, R., & G. A. O'Doherty (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Ethynylpyridines: A Comparative Review of Modern Synthetic Routes
Introduction: The Enduring Significance of Ethynylpyridines in Modern Chemistry
Substituted ethynylpyridines represent a cornerstone structural motif in contemporary chemical sciences. Their unique combination of a Lewis basic pyridine ring and a reactive terminal alkyne "handle" makes them invaluable building blocks for researchers, scientists, and drug development professionals. The pyridine core offers sites for hydrogen bonding, metal coordination, and modulation of pharmacokinetic properties, while the ethynyl group provides a gateway for a multitude of transformations, including carbon-carbon bond formations via "click" chemistry and various cross-coupling reactions.[1] This dual functionality has cemented their role in the synthesis of pharmaceuticals, advanced functional materials, and agrochemicals. Consequently, the development of efficient, selective, and robust synthetic routes to access these versatile scaffolds is of paramount importance.
This guide provides an in-depth, comparative analysis of the most prevalent and effective synthetic strategies for preparing substituted ethynylpyridines. We will dissect the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions—Sonogashira, Stille, and Negishi—and explore alternative methodologies such as C-H activation and cycloaddition reactions. Each section is designed to provide not just a protocol, but a field-proven perspective on why certain choices are made, empowering researchers to select and optimize the ideal route for their specific target molecule.
Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorses of Ethynylpyridine Synthesis
The introduction of an ethynyl group onto a pyridine ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, starting from readily available halopyridines or pyridyl triflates. The choice between the "big three"—Sonogashira, Stille, and Negishi—hinges on a careful consideration of factors such as substrate scope, functional group tolerance, reagent toxicity, and operational simplicity.
The Sonogashira Coupling: The Go-To Method for Reliability and Mild Conditions
The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is arguably the most widely employed method for synthesizing ethynylpyridines.[1] Its popularity stems from its operational simplicity, mild reaction conditions (often at room temperature), and broad functional group tolerance.[1]
The success of the Sonogashira coupling lies in the synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-halide (Ar-X) bond of the halopyridine. This is typically the rate-determining step, and its efficiency follows the halide reactivity trend: I > Br > OTf >> Cl. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.
-
Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne. Copper(I) coordinates to the alkyne, increasing the acidity of the terminal proton and allowing a mild amine base (e.g., triethylamine, diisopropylamine) to deprotonate it, forming a reactive copper acetylide intermediate. This intermediate is what participates in the transmetalation step with the palladium complex.
Expertise in Action: The choice of base is crucial. An amine base is required not only to form the copper acetylide but also to neutralize the hydrogen halide produced during the reaction. The choice of a bulky phosphine ligand on the palladium can increase catalytic activity by promoting the formation of coordinatively unsaturated palladium intermediates.
This protocol details a reliable procedure for the synthesis of 2-amino-3-alkynylpyridines, demonstrating the reaction's utility.
Materials:
-
2-Amino-3-bromopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To a dry 10 mL round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Place the flask under an inert atmosphere (e.g., Argon or Nitrogen). Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: To this mixture, add 2-amino-3-bromopyridine (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and triethylamine (1.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: This procedure typically yields the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%).[2]
The Stille Coupling: Tolerant of Functionality but with a Toxic Trade-off
The Stille reaction couples an organic halide with an organotin compound (organostannane) and is renowned for its exceptional tolerance of a wide array of functional groups. The organostannane reagents are stable to air and moisture, making them easy to handle.[3] However, the primary drawback of this method is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, a significant concern in pharmaceutical synthesis.
The catalytic cycle of the Stille coupling is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 2: Catalytic Cycle of the Stille Coupling.
Expertise in Action: The transmetalation step is often rate-limiting. To accelerate this step, additives are frequently employed.
-
Copper(I) Salts (e.g., CuI): In polar solvents, CuI can facilitate the formation of a more reactive organocopper intermediate. It can also act as a scavenger for free phosphine ligands that might otherwise inhibit the palladium catalyst.[4][5][6]
-
Lithium Chloride (LiCl): In solvents like DMF, LiCl can accelerate the reaction by displacing ligands from the palladium center, creating a more accessible site for the organostannane to coordinate.
-
Cesium Fluoride (CsF): Fluoride ions can coordinate to the tin atom, forming a hypervalent silicate that is more nucleophilic and thus reacts faster in the transmetalation step.[4]
This protocol demonstrates the chemoselective coupling at the more reactive C-I bond.
Materials:
-
2-Bromo-4-iodopyridine
-
Organostannane reagent (e.g., Ethynyltributylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-iodopyridine (1.0 equiv) and the palladium catalyst (e.g., 5 mol%).
-
Evacuate and Backfill: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask via syringe and stir for 5 minutes.
-
Organostannane Addition: Add the organostannane reagent (1.1-1.2 equiv) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90-100°C. The lower end of this range favors selectivity for the iodo position. Monitor the reaction by TLC.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like diethyl ether. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF), stirring vigorously for 1-2 hours.
-
Purification: Separate the layers, dry the organic phase, concentrate, and purify by column chromatography.
Expected Outcome: This procedure should yield the 4-ethynyl-2-bromopyridine as the major product. Higher temperatures (≥ 110°C) can lead to a loss of selectivity and the formation of di-substituted byproducts.[7]
The Negishi Coupling: High Reactivity at the Cost of Moisture Sensitivity
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel.[8] Organozinc reagents are more reactive than their organoboron (Suzuki) and organotin (Stille) counterparts, which often translates to higher yields and the ability to couple less reactive chlorides.[9] However, this increased reactivity comes with a significant drawback: organozinc reagents are highly sensitive to moisture and air, requiring stringent anhydrous and anaerobic reaction conditions.
The catalytic cycle mirrors that of Stille and Suzuki, but the highly nucleophilic nature of the organozinc reagent makes the transmetalation step very efficient.
Caption: Figure 3: Catalytic Cycle of the Negishi Coupling.
Expertise in Action:
-
Ligand Choice: The choice of phosphine ligand is critical. For less reactive substrates like chloropyridines, bulky, electron-rich ligands (e.g., P(t-Bu)₃, XPhos) are often necessary. These ligands promote the oxidative addition step and stabilize the catalytically active monoligated Pd(0) species.[10][11] For some systems, nitrogen-donor ligands like bipyridines can offer unique selectivity and form highly stable palladium complexes.[12]
-
In Situ Reagent Generation: Alkynylzinc reagents can be generated in situ from terminal alkynes, which circumvents the need to handle the often-unstable isolated organozinc compounds. This is typically done by treating the alkyne with a strong base (like LDA or n-BuLi) followed by the addition of a zinc halide (e.g., ZnCl₂).
This protocol describes a general and practical approach for the alkynylation of a halopyridine.
Materials:
-
Halopyridine (e.g., 2-bromopyridine)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
n-Butyllithium (n-BuLi) solution
-
Zinc Chloride (ZnCl₂) solution in THF
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Organozinc Formation: In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne (1.1 equiv) in anhydrous THF. Cool the solution to -78°C.
-
Deprotonation: Slowly add n-BuLi (1.1 equiv) and stir for 30 minutes at -78°C.
-
Transmetalation to Zinc: Add the ZnCl₂ solution (1.1 equiv) and allow the mixture to warm to room temperature and stir for 1 hour.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve the halopyridine (1.0 equiv) and the palladium catalyst (2-5 mol%) in anhydrous THF.
-
Addition: Add the freshly prepared alkynylzinc solution to the halopyridine solution via cannula.
-
Reaction and Monitoring: Heat the reaction mixture (e.g., to reflux) and monitor its progress by TLC.
-
Workup: After completion, cool the reaction and quench by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.
Expected Outcome: This method is highly effective for a range of halopyridines, including chlorides, and often provides high yields. The impressive functional group tolerance of the Negishi coupling allows for its application in complex molecule synthesis.[13]
Comparative Performance Analysis
To provide a clear, objective comparison, the following table summarizes the key performance characteristics of the three primary cross-coupling methods for the synthesis of substituted ethynylpyridines. Yields are representative and can vary significantly based on specific substrates and optimized conditions.
| Feature | Sonogashira Coupling | Stille Coupling | Negishi Coupling |
| Ethynyl Source | Terminal Alkyne (H-C≡C-R) | Alkynylstannane (R₃Sn-C≡C-R') | Alkynylzinc Halide (XZn-C≡C-R) |
| Typical Substrates | Iodo-, Bromo-, Triflate-pyridines | Iodo-, Bromo-, Triflate-pyridines | Chloro-, Bromo-, Iodo-, Triflate-pyridines |
| Typical Yields | Good to Excellent (70-96%)[2] | Good to Excellent (70-95%) | Very Good to Excellent (80-99%)[13] |
| Functional Group Tolerance | High (Tolerates amines, alcohols, esters) | Very High (Tolerates most functional groups) | High (Tolerates esters, nitriles, ketones) |
| Reaction Conditions | Mild (often room temp. to 60°C) | Mild to Moderate (40°C to 110°C) | Mild to Moderate (room temp. to reflux) |
| Reagent Toxicity | Moderate (Copper co-catalyst) | High (Organotin reagents are highly toxic) | Moderate (Organozinc reagents are corrosive) |
| Operational Simplicity | High (Reagents are generally stable) | Moderate (Tin byproduct removal can be difficult) | Low (Requires strict anhydrous/anaerobic conditions) |
Pillar 2: Alternative and Emerging Synthetic Routes
While palladium-catalyzed cross-coupling reactions are dominant, several alternative strategies offer unique advantages, particularly for accessing substitution patterns that are challenging to obtain via traditional methods.
Direct C-H Alkynylation: An Atom-Economical Frontier
Direct C-H activation and subsequent functionalization represent a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials like halides. The direct alkynylation of pyridine C-H bonds is an attractive, atom-economical strategy. These reactions are often catalyzed by transition metals like palladium, nickel, or ruthenium and can be directed to specific positions on the pyridine ring.
Many C-H activation strategies rely on a directing group on the pyridine substrate to position the metal catalyst in proximity to the target C-H bond. For pyridine itself, the ring nitrogen can act as a directing group, often favoring functionalization at the C2 position. Lewis acids can also be used to activate the pyridine ring and control regioselectivity.
This protocol for alkenylation provides a framework that can be adapted for C-H alkynylation.
Materials:
-
Substituted Pyridine
-
Alkyne
-
Nickel catalyst (e.g., Ni(cod)₂)
-
N-heterocyclic carbene (NHC) ligand
-
Lewis Acid (e.g., AlⁱBu₃)
-
Base (e.g., tBuONa)
-
Anhydrous Toluene
Procedure:
-
Catalyst Preparation: In a glovebox, to a vial, add Ni(cod)₂ (20 mol%), the NHC ligand (20 mol%), tBuONa (25 mol%), and anhydrous toluene. Stir at 80°C for 30 minutes.
-
Reaction Setup: To this mixture, add the pyridine substrate (1.0 equiv), the alkyne (3.0 equiv), and AlⁱBu₃ (20 mol%).
-
Reaction: Seal the vial and heat at 100°C for 12 hours.
-
Workup and Purification: After cooling, the reaction is quenched, worked up, and purified by standard chromatographic methods.
Causality: The Lewis acid coordinates to the pyridine nitrogen, activating the C-H bonds. The nickel catalyst, supported by the NHC ligand, then facilitates the C-H cleavage and subsequent insertion of the alkyne, leading to the functionalized product. Regioselectivity can be a challenge and is often controlled by the specific ligand and Lewis acid used.[14]
[2+2+2] Cycloaddition: Building the Pyridine Ring from the Ground Up
For highly substituted pyridines, constructing the ring from acyclic precursors can be more efficient than functionalizing a pre-existing ring. The transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a powerful, atom-economical method for the de novo synthesis of pyridines.[15][16]
The reaction is typically catalyzed by cobalt or ruthenium complexes. The mechanism is thought to proceed through the formation of a metallacyclopentadiene intermediate from two alkyne units. This intermediate then undergoes insertion of the nitrile, followed by reductive elimination to yield the aromatic pyridine ring and regenerate the active catalyst.
Caption: Figure 4: Simplified [2+2+2] Cycloaddition Mechanism.
This protocol describes the synthesis of a bicyclic pyridine derivative.
Materials:
-
A diyne (e.g., 1,7-octadiyne)
-
A nitrile (e.g., acetonitrile)
-
Cobalt catalyst (e.g., CoCl₂(phen))
-
Zinc dust
-
Zinc bromide (ZnBr₂)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
Reaction Setup: To a Schlenk tube, add CoCl₂(phen) (5 mol%), zinc dust (30 mol%), and zinc bromide (10 mol%).
-
Inert Atmosphere: Place the tube under an inert atmosphere (Argon).
-
Reagent Addition: Add the diyne (1.0 equiv), the nitrile (which can also serve as the solvent or co-solvent), and anhydrous DCE.
-
Reaction: Heat the mixture to 80°C for 3-12 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, filter through a pad of celite to remove inorganic salts, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to afford the substituted pyridine product.
Expected Outcome: This method provides excellent yields and regioselectivity for a wide range of substrates, including those with fluorine-containing groups.[17]
Conclusion and Future Outlook
The synthesis of substituted ethynylpyridines is a mature field with a rich arsenal of reliable methods. For general-purpose synthesis with broad functional group tolerance and operational simplicity, the Sonogashira coupling remains the preeminent choice. When faced with particularly challenging or unreactive substrates, especially chloropyridines, the Negishi coupling offers superior reactivity, provided the stringent anaerobic conditions can be met. The Stille coupling , while powerful, should be reserved for situations where its exceptional functional group tolerance is absolutely required and the challenges of tin toxicity and removal can be managed.
Looking forward, the field is increasingly moving towards more sustainable and atom-economical approaches. Direct C-H alkynylation stands out as a particularly promising frontier, offering the potential to streamline synthetic sequences by eliminating the need for pre-halogenation of the pyridine ring. Similarly, cycloaddition strategies like the [2+2+2] cycloaddition provide a powerful platform for the rapid construction of complex, highly substituted pyridine scaffolds from simple acyclic precursors. As these newer methods continue to be refined, they will undoubtedly become indispensable tools for researchers pushing the boundaries of drug discovery and materials science.
General Experimental Workflow Visualization
The following diagram illustrates a generalized workflow applicable to the cross-coupling reactions described in this guide, emphasizing the critical steps for ensuring reproducibility and success.
Caption: Figure 5: Generalized Workflow for Cross-Coupling Reactions.
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Ma, J., et al. (2019). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 17(42), 9334-9351. [Link]
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Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
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Lipshutz, B. H., & Blomgren, P. A. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 3(12), 1869-1871. [Link]
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Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Chen, C., & Xi, C. (2016). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 81(15), 6524-6530. [Link]
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Farina, V. (1996). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. The Journal of Organic Chemistry, 61(20), 6770-6772. [Link]
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Tang, H., & Hartwig, J. F. (2004). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Journal of the American Chemical Society, 126(49), 15990-15991. [Link]
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Wang, X., et al. (2020). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 142(36), 15246-15252. [Link]
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Denmark, S. E., & Smith, R. C. (2006). The Negishi Cross-Coupling Reaction. In Modern Carbonyl Olefination (pp. 1-43). Wiley-VCH. [Link]
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Pérez-Temprano, M. H., et al. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 30(3), 611-617. [Link]
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Daugulis, O., et al. (2017). Ligand-Enabled Alkynylation of C(sp3 )−H Bonds with Palladium(II) Catalysts. Angewandte Chemie International Edition, 56(6), 1591-1594. [Link]
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Garcı́a, P., et al. (2011). Direct Alkynylation of Pyridine Derivatives 1 Using Various Alkynyllithiums 2 Leading to Products 3. European Journal of Organic Chemistry, 2011(27), 5241-5249. [Link]
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Feringa, B. L., et al. (2020). Palladium-Catalyzed C−H Alkynylation of Unactivated Alkenes. Angewandte Chemie International Edition, 59(11), 4385-4389. [Link]
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Zhang, M., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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Sigman, M. S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9349-9356. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine (CAS No. 1171919-88-2). As a substituted pyridine, this compound requires careful management as hazardous waste. The procedures outlined herein are grounded in established safety protocols for pyridine derivatives and organosilicon compounds, ensuring compliance and minimizing risk for laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as an irritant and is harmful if swallowed.[1][2] The primary hazards are associated with the pyridine functional group, which is known for its toxicity and irritability.[3][4]
The Causality Behind the Hazard: The pyridine ring's nitrogen atom makes it a good hydrogen bond acceptor and gives it a distinct toxicological profile, potentially affecting the central nervous system, liver, and kidneys.[4] The trimethylsilyl group is generally less toxic, but the overall molecule must be treated with the caution afforded to its most hazardous component.
Summary of Hazard Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark)[1] | Warning[1][2] | H302: Harmful if swallowed[2][5] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[2][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure via inhalation, ingestion, or skin/eye contact. The following PPE is mandatory when handling or disposing of this compound.
-
Hand Protection : Wear chemical-resistant gloves. Butyl rubber or Viton® are recommended for handling pyridine and its derivatives.[3] Nitrile gloves are not recommended for prolonged contact.[7] Always inspect gloves for tears or punctures before use.
-
Eye Protection : Use chemical splash goggles or safety glasses with side-shields that meet ANSI Z87.1 or EN 166 standards.[5] A face shield should be used if there is a significant risk of splashing.
-
Skin and Body Protection : A standard, fully-buttoned laboratory coat is required to protect clothing and skin.[3] For larger quantities or in the event of a spill, a chemical-resistant apron is advised.
-
Respiratory Protection : All handling of this chemical, including waste preparation, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3][8]
Waste Segregation and Containment: A Self-Validating System
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions. All waste containing this compound must be treated as hazardous waste.[3][9]
Step-by-Step Containment Protocol:
-
Select the Correct Waste Container : Use a clearly labeled, sealable, and airtight container compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are appropriate.
-
Labeling : Attach a "Dangerous Waste" or "Hazardous Waste" label to the container before adding any waste.[7] The label must include:
-
The full chemical name: "Waste this compound"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Segregation :
-
Store this waste stream separately from strong oxidizing agents and strong acids (especially nitric acid), with which pyridines are incompatible.[7]
-
Do not mix with halogenated solvent waste unless your institution's waste protocol explicitly allows it. Co-mingling can complicate the final disposal process, which is typically incineration.[10]
-
-
Storage : Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat or sources of ignition.[7]
Step-by-Step Disposal Procedures
Disposal must always be conducted in accordance with local, state, and federal regulations.[9][11] The primary method for pyridine-based waste is controlled incineration in a licensed facility.[10]
Protocol 4.1: Disposing of Unused or Neat Compound
-
Step 1 : If the material is in its original container, ensure the cap is tightly sealed.
-
Step 2 : Place the original container into a larger, compatible container (an "overpack") with absorbent, non-combustible material like vermiculite.
-
Step 3 : Label the overpack container as hazardous waste, listing the full chemical name.
-
Step 4 : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
Protocol 4.2: Disposing of Contaminated Labware
-
Step 1 : Collect all contaminated disposable materials (e.g., pipette tips, gloves, absorbent pads) in a designated, sealed plastic bag or container.[7]
-
Step 2 : Label the container as "Solid Hazardous Waste" and list "this compound" as a contaminant.
-
Step 3 : For contaminated, non-disposable glassware, rinse three times with a suitable organic solvent (e.g., acetone or ethanol). The resulting rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container as described in section 3.
Protocol 4.3: Disposing of Dilute Solutions
-
Step 1 : Collect all solutions containing the title compound in a designated liquid hazardous waste container.
-
Step 2 : Ensure the container is properly labeled with the full chemical name and an approximate concentration.
-
Step 3 : When the container is full or no longer in use, ensure it is tightly sealed and request a pickup from your EHS office.[7]
Emergency Spill Management
Accidents can occur, and a prepared response is critical to mitigating risk.
For Small Spills (<100 mL, within a fume hood):
-
Alert Personnel : Inform others in the immediate area.
-
Ensure PPE : Don appropriate PPE as outlined in Section 2.
-
Containment : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.[7][8]
-
Collection : Carefully scoop the absorbed material into a sealable, compatible waste container using non-sparking tools.[12]
-
Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Disposal : Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.
For Large Spills (>100 mL, or any spill outside a fume hood):
-
EVACUATE : Immediately evacuate the area and alert all personnel.[7]
-
ISOLATE : Secure the area to prevent entry.
-
NOTIFY : Contact your institution's EHS department or emergency response team immediately.[7] Provide details on the chemical spilled, the quantity, and the location. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for proper waste stream management.
References
- BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- TCI Chemicals. (2025). Safety Data Sheet: 2-[(Trimethylsilyl)ethynyl]pyridine.
- National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine.
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet: 1,3-Dimethoxy-5-[(trimethylsilyl)ethynyl]benzene.
- Angene Chemical. (2025). Safety Data Sheet: 2,3-Dimethoxy-5-[(trimethylsilyl)ethynyl]pyridine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine.
- Apollo Scientific. (n.d.). Safety Data Sheet: (Trimethylsilyl)acetylene.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- Fisher Scientific. (2024). Safety Data Sheet: (Trimethylsilyl)acetylene.
- Gelest, Inc. (2015). Safety Data Sheet: ETHYNYLTRIMETHYLSILANE, 98%.
- Occupational Safety and Health Administration. (n.d.). Pyridine.
- Fluorochem. (n.d.). This compound.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- GOV.UK. (2024). Pyridine: incident management.
- 2a biotech. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR Safety Information.
- U.S. Environmental Protection Agency. (2020). Draft Scope of the Risk Evaluation for Octamethylcyclotetrasiloxane (D4).
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance.
- Organic Syntheses. (2007). Working with Hazardous Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
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A Comprehensive Guide to the Safe Handling of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Synthesis of Known Risks
The potential hazards of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine are best understood by examining its structural components:
-
Pyridine Core: Pyridine and its derivatives are known for their characteristic unpleasant odor and are often flammable.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing skin, eye, and respiratory irritation.[1][3] Some pyridine compounds are suspected carcinogens.[4]
-
Methoxy Groups: Methoxypyridines can cause skin, eye, and respiratory irritation.[5][6] They are also considered flammable liquids.[7]
-
Trimethylsilyl (TMS) Ethynyl Group: The trimethylsilyl group serves as a protecting group for the terminal alkyne, rendering it more stable and easier to handle than the unprotected alkyne.[8][9] While generally stable, the TMS group can be cleaved under certain acidic or basic conditions, or in the presence of fluoride ions.[10][11] The disposal of silyl compounds requires specific procedures due to their varying reactivity.[12]
Based on this analysis, this compound should be handled as a compound that is potentially flammable, an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Use within a chemical fume hood or ventilated balance enclosure |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (consider double gloving) | Chemically resistant lab coat | Mandatory use of a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (consider double gloving) | Chemically resistant lab coat | Mandatory use of a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Chemically resistant lab coat | Mandatory use of a certified chemical fume hood |
Rationale for PPE Selection:
-
Eye and Face Protection: The potential for splashes of this chemical, which is likely an irritant, necessitates the use of chemical safety goggles.[3] A face shield provides an additional layer of protection, especially when handling larger quantities or during operations with a higher risk of splashing.[13]
-
Hand Protection: Nitrile or neoprene gloves offer good chemical resistance against many organic compounds, including pyridine derivatives.[1] Latex gloves are not recommended.[1] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.
-
Body Protection: A fully buttoned lab coat protects against incidental skin contact.[3] For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: Due to the potential for respiratory irritation from pyridine-like compounds, all handling of this compound that could generate dust or vapors must be conducted within a certified chemical fume hood.[1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Work Area: Designate a specific area within a certified chemical fume hood for handling this compound.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Spill Kit: Have a spill kit appropriate for organic chemicals readily available. This should include an absorbent material (e.g., vermiculite or sand), and appropriate waste bags.
Handling Procedures
-
Donning PPE: Before entering the designated work area, don all required PPE as outlined in the table above.
-
Weighing and Transfer: If the compound is a solid, weigh it out in a tared container within a ventilated balance enclosure or a chemical fume hood to avoid inhalation of any dust particles. If it is a liquid, conduct all transfers within the fume hood.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep the container covered as much as possible.
-
Reaction Setup: All reactions involving this compound should be set up in a chemical fume hood. Ensure that all glassware is properly secured.
-
Post-Reaction Work-up: Quenching and extraction procedures should be performed with caution, anticipating the potential for exothermic reactions.
-
Doffing PPE: Upon completion of work, remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last. Wash your hands thoroughly with soap and water after removing your gloves.[2]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is crucial to protect both laboratory personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including disposable labware, gloves, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Route: All waste must be disposed of through your institution's hazardous waste management program.[3] Do not pour this chemical or its solutions down the drain.[14]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
-
Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material.[2] Wearing appropriate PPE, carefully scoop the material into a labeled hazardous waste container. Ventilate the area. For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling the target compound.
References
- Benchchem. Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals. Accessed January 15, 2026.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Accessed January 15, 2026.
- Benchchem. Safe Disposal of Silane, methylenebis[chlorodimethyl-]: A Guide for Laboratory Professionals. Accessed January 15, 2026.
- Safety Data Sheet for Pyridine, 6551E-3. (2023). Accessed January 15, 2026.
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Accessed January 15, 2026.
- Washington State University. Pyridine Standard Operating Procedure. Accessed January 15, 2026.
- Benchchem. Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine. Accessed January 15, 2026.
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018).
- 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport. Accessed January 15, 2026.
- Scribd. Alkyne Protecting Groups | PDF | Ether | Chemistry. Accessed January 15, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET for trimethoxymethylsilane. Accessed January 15, 2026.
- 2a biotech. This compound. Accessed January 15, 2026.
- Thermo Fisher Scientific.
- Aldrich. SAFETY DATA SHEET for 2-Methoxypyridine. Accessed January 15, 2026.
- Google Patents. US6013821A - Removal of silylated compounds from solvent and gas waste streams. Accessed January 15, 2026.
- TCI Chemicals. SAFETY DATA SHEET for 2-[(Trimethylsilyl)ethynyl]pyridine. Accessed January 15, 2026.
- PubChem. 2-Methoxypyridine | C6H7NO | CID 74201. Accessed January 15, 2026.
- PubChem. 4-Methoxypyridine | C6H7NO | CID 69278. Accessed January 15, 2026.
- Organic Syntheses. Working with Hazardous Chemicals. Accessed January 15, 2026.
- Recent Progress of Protecting Groups for Terminal Alkynes. Accessed January 15, 2026.
- CureFFI.org. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Accessed January 15, 2026.
- CymitQuimica. Safety Data Sheet for 1,2,3,4,5,6-Hexakis((trimethylsilyl)ethynyl)benzene. Accessed January 15, 2026.
- Gelest Technical Library. Silanes as Protecting Groups for Terminal Alkyne. Accessed January 15, 2026.
- Reed College. Hazardous Laboratory Chemicals Disposal Guide. Accessed January 15, 2026.
- MDPI. Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
